3-Benzyl-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUYRDWMYRCVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937559 | |
| Record name | 3-Benzyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16886-10-5 | |
| Record name | 3-(Phenylmethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16886-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16886-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC26860 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzyl-1H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyl-1H-indole is an aromatic heterocyclic organic compound that belongs to the vast family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a benzyl group at the C3 position of the indole ring significantly influences its steric and electronic properties, leading to a unique pharmacological profile and making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 3-benzylindole, 1H-Indole, 3-(phenylmethyl)- | [PubChem][1] |
| CAS Number | 16886-10-5 | [PubChem][1] |
| Molecular Formula | C₁₅H₁₃N | [PubChem][1] |
| Molecular Weight | 207.27 g/mol | [PubChem][1] |
| Appearance | White to pale yellow solid | [Organic Syntheses][2] |
| Melting Point | 96-107 °C (range observed in literature) | [Organic Syntheses][2] |
| Boiling Point | Not definitively reported | |
| Solubility | 6.7 µg/mL in water at pH 7.4 | [PubChem][1] |
Note: The reported melting point varies in the literature, which may be attributed to differences in purity and crystalline form.
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the indole ring, the benzyl group, and the methylene bridge.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (br s, 1H, N-H), 7.60 (d, J = 7.8 Hz, 1H, Ar-H), 7.35-7.15 (m, 7H, Ar-H), 7.10 (t, J = 7.5 Hz, 1H, Ar-H), 7.05 (t, J = 7.5 Hz, 1H, Ar-H), 4.10 (s, 2H, CH₂).
The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 141.9, 136.6, 128.8, 128.4, 126.8, 126.0, 122.9, 122.1, 119.8, 119.4, 115.5, 111.1, 31.7.[1]
The IR spectrum reveals the presence of key functional groups.
-
FT-IR (KBr, cm⁻¹): The spectrum would be expected to show a characteristic N-H stretching vibration around 3400 cm⁻¹, aromatic C-H stretching vibrations just above 3000 cm⁻¹, aliphatic C-H stretching vibrations just below 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. Bending vibrations for C-H bonds would appear in the fingerprint region.
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern.
-
MS (ESI): m/z 208 [M+H]⁺. The fragmentation pattern would likely involve the loss of the benzyl group (m/z 91) and other characteristic cleavages of the indole ring.
Synthesis and Reactivity
The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.
Fischer Indole Synthesis
A classic and versatile method for indole synthesis, the Fischer indole synthesis can be adapted for the preparation of this compound.
Sources
Navigating the Nomenclature of a Key Indole Scaffold: A Guide to the Synonyms of 3-Benzyl-1H-indole
Abstract
In the intricate landscape of chemical research and drug development, precise and unambiguous communication is paramount. The consistent naming of chemical entities is the bedrock of this clarity, ensuring that experimental results are reproducible, and that information is retrievable and accurately interpreted across the global scientific community. This technical guide provides an in-depth exploration of the nomenclature and synonyms for the compound 3-Benzyl-1H-indole, a significant scaffold in medicinal chemistry. We will delve into its systematic and common names, unique identifiers, and differentiate it from structurally related compounds to prevent common points of confusion. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, facilitating a clearer understanding and more effective utilization of this important molecule.
The Critical Role of Unambiguous Chemical Nomenclature
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution pattern on this bicyclic heterocycle gives rise to a vast chemical space with diverse biological activities. Consequently, the precise naming of indole derivatives is not merely a formal exercise but a critical necessity for several reasons:
-
Scientific Reproducibility: The ability to replicate and build upon prior research is a cornerstone of the scientific method. Ambiguous or incorrect naming can lead to the use of the wrong compound, invalidating experimental results.
-
Database and Literature Searching: Researchers rely on accurate chemical names and identifiers to search vast databases like PubChem, Scopus, and SciFinder. A comprehensive knowledge of a compound's synonyms is essential for a thorough literature review.
-
Regulatory Compliance and Intellectual Property: In the context of drug development and patent applications, the exact chemical structure and its corresponding unambiguous name are legally binding.
This guide focuses on This compound , a compound of interest for its presence in various biologically active molecules. Understanding its array of synonyms is the first step toward harnessing its full potential.
Decoding the Identity of this compound
This compound is a molecule where a benzyl group is attached to the C3 position of an indole ring. Its identity is unequivocally established by several key identifiers and naming conventions.
Systematic and Trivial Names
The primary name, This compound , is the most commonly accepted and descriptive name.[1] However, several synonyms are frequently encountered in chemical literature and databases.
| Name Type | Name | Source |
| Preferred IUPAC Name | This compound | PubChem[1] |
| Systematic Name | 1H-Indole, 3-(phenylmethyl)- | PubChem[1] |
| Common Synonym | 3-benzylindole | PubChem[1] |
| Alternative Name | 3-(Phenylmethyl)-1H-indole | PubChem[1] |
The locant "1H" in this compound specifies that the hydrogen atom is on the nitrogen at position 1 of the indole ring, which is the standard numbering for this heterocycle. While "3-benzylindole" is a common and convenient shorthand, including the "1H" is more formally correct.
Unique Chemical Identifiers
Beyond systematic and trivial names, unique numerical and string identifiers are crucial for database entry and retrieval, eliminating any ambiguity associated with language or naming conventions.
| Identifier Type | Identifier | Source Database |
| CAS Registry Number | 16886-10-5 | PubChem[1] |
| PubChem CID | 231168 | PubChem[1] |
| ChEMBL ID | CHEMBL1457426 | PubChem[1] |
| InChI | InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11,16H,10H2 | PubChem[1] |
| InChIKey | HNUYRDWMYRCVNO-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 | PubChem[1] |
The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance, providing a reliable way to identify a substance without ambiguity. The InChI (International Chemical Identifier) and its hashed version, the InChIKey , are non-proprietary identifiers that encode the chemical structure in a machine-readable format.
Visualizing the Nomenclature
To better illustrate the relationship between the core structure of this compound and its various identifiers, the following diagram is provided.
Caption: Relationship between the core structure and its nomenclature.
Distinguishing from Structurally Similar Compounds
Clarity in nomenclature is especially critical when dealing with isomers or closely related structures. Misidentification between these can lead to significant errors in research and development.
N-Benzyl Isomer: 1-Benzyl-1H-indole
A common point of confusion is the distinction between C-benzylation and N-benzylation of the indole ring.
-
1-Benzyl-1H-indole: In this isomer, the benzyl group is attached to the nitrogen atom (position 1) of the indole ring. This seemingly small difference in the position of the benzyl group can lead to vastly different chemical reactivity and biological properties. It is crucial to specify the locant (1- or 3-) to avoid ambiguity.
Oxidation State Variation: 3-Benzoyl-1H-indole
Another related compound is 3-Benzoyl-1H-indole, where the methylene bridge of the benzyl group is oxidized to a carbonyl group.
-
3-Benzoyl-1H-indole: The presence of the ketone functionality significantly alters the electronic properties and reactivity of the molecule.[2] Its IUPAC name is (1H-indol-3-yl)(phenyl)methanone.[2]
Ring Substitution Variations
It is also important to clearly specify any substitutions on either the indole or the benzyl ring. For example, "1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione" refers to a much more complex structure with substitutions on the benzyl group and modifications to the indole core.[3]
Conclusion
The accurate and consistent use of chemical nomenclature is indispensable for the integrity and progress of chemical science. For the compound This compound , while several synonyms exist, the systematic name and its CAS Registry Number (16886-10-5) serve as the most reliable identifiers.[1] This guide has provided a comprehensive overview of its synonyms, unique identifiers, and key distinctions from structurally similar compounds. By adhering to precise nomenclature, researchers can ensure clarity in their work, facilitate effective collaboration, and contribute to the robust and cumulative body of scientific knowledge.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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Chemical Synthesis Database. 3-benzyl-1-methyl-1H-indole. [Link]
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PubChem. 1-Benzyl-3-methyl-1H-indole. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Benzoylindole. National Center for Biotechnology Information. [Link]
-
PubChem. 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione. National Center for Biotechnology Information. [Link]
Sources
The Multifaceted Biological Activities of 3-Benzyl-1H-indole Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1H-indole nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a benzyl group at the C3-position creates the 3-benzyl-1H-indole core, a privileged structure that has demonstrated a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological functions of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, discuss critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
Introduction: The this compound Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif found in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for engaging with biological targets.[2] The addition of a flexible benzyl moiety at the 3-position significantly expands the chemical space, allowing for fine-tuning of steric and electronic properties to achieve desired biological effects. This versatility has established this compound derivatives as a highly fruitful area of research, leading to the identification of potent agents with diverse therapeutic potential.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of the this compound scaffold have consistently demonstrated potent antiproliferative activity against a wide array of human cancer cell lines, including those of the breast, colon, and lung.[3] Their mechanisms of action are often multifactorial, involving the induction of programmed cell death (apoptosis), inhibition of key signaling pathways, and suppression of metastasis.
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Many this compound derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by an increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[4][5] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., Caspase-9), culminating in the activation of executioner caspases, most notably Caspase-3.[3][4] Activated Caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis and the orderly dismantling of the cell.[5]
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined via cytotoxicity assays such as the MTT assay.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Chalcones | HCT-116 (Colorectal) | 10.70 - 553.94 | [6] |
| N-Benzyl-indole-2-carbohydrazide | MCF-7, A549, HCT (Breast, Lung, Colorectal) | Avg. 2.0 (for most active) | [3] |
| N-Benzyl Indole-derived Hydrazones | MDA-MB-231 (Triple-Negative Breast) | 17.2 (for most active) | N/A |
| Pyrimidine-substituted Indoles | HEPG2, MCF7, HCT-116 | 0.7 (for most active) | [7] |
Structure-Activity Relationship (SAR) Insights
-
Substitution on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring significantly modulate anticancer activity. For instance, electron-withdrawing groups like trifluoromethyl or chloro groups at specific positions can enhance potency. Conversely, electron-donating groups like methoxy can also be favorable, indicating that a complex interplay of electronic and steric factors governs activity.
-
Substitution on the Indole Ring: Modifications at the N1 position of the indole ring are critical. N-benzylation is a common strategy to enhance activity. Further substitutions on the indole core, such as at the C5 position, can also influence cytotoxicity.
-
Linker and Pharmacophore: The nature of the chemical group attached at the C3 position, linking the indole and benzyl moieties, is crucial. Hydrazone linkages, for example, have been shown to produce highly potent compounds.
Antimicrobial Activity: A New Frontier Against Resistance
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. This compound derivatives have emerged as promising candidates, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9]
Spectrum of Activity and Potency
These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[10][11] Their potency is often determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Derivative Type | Microorganism | MIC Range (µg/mL) | Reference |
| Aminoguanidyl Indoles | ESKAPE Pathogens, MRSA | 2 - 16 | [9] |
| Quinoxaline-substituted Indoles | P. aeruginosa, B. cereus, S. aureus | Highly Active (Qualitative) | [11] |
| Quinoxaline-substituted Indoles | C. albicans | Highly Active (Qualitative) | [11] |
| Indole-linked Triazoles/Thiadiazoles | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | [10] |
Mechanisms of Antimicrobial Action
The mechanisms by which these derivatives inhibit microbial growth are diverse and can include:
-
Membrane Disruption: Some derivatives interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]
-
Inhibition of Respiratory Metabolism: Certain compounds have been shown to inhibit key enzymes in the bacterial respiratory chain, disrupting energy production.[12]
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some indole derivatives can inhibit the formation of these protective microbial communities, often by interfering with quorum sensing signaling pathways.[13]
-
Efflux Pump Inhibition: In resistant bacteria, efflux pumps actively expel antibiotics. Indole derivatives have been identified as inhibitors of pumps like the NorA efflux pump in S. aureus, thereby restoring susceptibility to other antibiotics.[10]
Structure-Activity Relationship (SAR) Insights
-
Halogenation: The presence of halogen atoms (Cl, Br, F) or trifluoromethyl (CF3) groups on the N-benzyl moiety often leads to a significant increase in antibacterial activity.[9]
-
Cationic Moieties: The incorporation of positively charged groups, such as pyridinium or amino-guanidinium, can enhance interaction with the negatively charged bacterial cell membrane, boosting potency.
-
Heterocyclic Substitutions: Fusing or linking other heterocyclic rings (e.g., quinoxaline, triazole, thiadiazole) to the indole core can drastically alter the spectrum and potency of antimicrobial activity.[10][11]
Anti-inflammatory and Neuroprotective Properties
Chronic inflammation and neurodegeneration are hallmarks of many debilitating diseases. This compound derivatives have shown promise in modulating these processes.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in synthesizing pro-inflammatory prostaglandins. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects. Several indole derivatives have demonstrated potent and selective COX-2 inhibition.
Neuroprotective Activity
The neuroprotective effects of indole derivatives are frequently associated with their antioxidant properties. They can act as potent free radical scavengers, protecting neuronal cells from oxidative stress, a key pathological factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14] Mechanisms include:
-
Reduction of Reactive Oxygen Species (ROS): Protecting cells from H₂O₂-induced cytotoxicity.[15]
-
Anti-Amyloid Aggregation: Some derivatives have been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key event in Alzheimer's disease pathology.[16]
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase neurotransmitter levels, offering symptomatic relief in Alzheimer's disease.[16]
Experimental Protocols
Scientific rigor demands validated and reproducible methodologies. The following section details standard operating procedures for key assays used to evaluate the biological activities of this compound derivatives.
General Workflow for Bioactivity Screening
Caption: A generalized workflow for screening this compound derivatives.
Protocol: MTT Assay for Anticancer Cytotoxicity
This protocol assesses a compound's ability to reduce cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells. This colorimetric change is quantified using a spectrophotometer.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO, same concentration as the highest compound dose) and a "no-cell control" (medium only, for background). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average OD of the "no-cell control" from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (OD_treated / OD_vehicle_control) * 100. Plot the % Viability against the compound concentration (log scale) to determine the IC50 value.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after incubation.
Materials:
-
96-well sterile microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
This compound derivative stock solution (in DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (37°C)
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading and Interpretation: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and privileged structure in drug discovery. The derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The ease of synthetic modification at multiple positions on the scaffold allows for extensive optimization of potency and selectivity. Future research should focus on elucidating more detailed mechanisms of action, particularly for neuroprotective and antimicrobial activities, and on leveraging computational modeling to guide the rational design of next-generation derivatives. The development of compounds with multi-target activities—for instance, agents that are both anti-inflammatory and anticancer—represents an exciting avenue for addressing complex diseases. Continued exploration of this chemical space is poised to yield novel clinical candidates with improved therapeutic profiles.
References
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Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. [Link]
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Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). Communications Biology. [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (N/A). RSC Publishing. [Link]
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Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (N/A). ACS Publications. [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). PubMed. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (N/A). NIH. [Link]
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Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer. (2021). NIH. [Link]
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Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells. (N/A). N/A. [Link]
-
Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. (2023). NIH. [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (N/A). ResearchGate. [Link]
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Unraveling the Multifaceted Mechanisms of 3-Benzyl-1H-indole in Biological Systems: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of molecular biology and drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous bioactive compounds. Among these, 3-benzyl-1H-indole and its derivatives have emerged as a promising class of molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in biological systems, offering researchers, scientists, and drug development professionals a comprehensive understanding of its therapeutic potential. Synthesizing data from seminal studies, this document elucidates the core pathways through which these compounds exert their anticancer, antimicrobial, and anti-inflammatory effects, supported by detailed experimental methodologies and visual representations of the key molecular interactions.
Part 1: Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy
Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through a sophisticated interplay of apoptosis induction, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A hallmark of effective cancer chemotherapy is the ability to induce apoptosis in malignant cells. Several studies have established that this compound derivatives are potent inducers of this process.[1][2] The primary mechanism involves the activation of the intrinsic mitochondrial pathway, characterized by an altered balance of pro- and anti-apoptotic proteins from the Bcl-2 family.
Treatment with these indole compounds leads to an increased Bax/Bcl-2 ratio, which enhances the permeability of the mitochondrial outer membrane.[3] This, in turn, facilitates the release of cytochrome c into the cytoplasm, a critical event that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed, leading to the cleavage of key cellular substrates, such as poly(ADP-ribose)polymerase (PARP), and ultimately, the dismantling of the cell.[3][4]
Caption: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, this compound derivatives can halt the progression of the cell cycle, a fundamental process that is dysregulated in cancer. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle.[3][5] This is often accompanied by a significant reduction in the protein levels of key G2/M regulatory proteins, including cyclin-dependent kinase 1 (Cdk1), cyclin B1, and cell division cycle 25B (Cdc25B).[3][6][7] The downregulation of these proteins prevents the cell from entering mitosis, thus inhibiting cell division and proliferation.
Caption: G2/M Cell Cycle Arrest Mediated by this compound Derivatives.
Inhibition of Receptor Tyrosine Kinases: Cutting off Survival Signals
The aberrant activation of receptor tyrosine kinases (RTKs) is a common driver of oncogenesis. This compound derivatives have been identified as potent inhibitors of key RTKs, including the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9]
These indole-based compounds often act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation.[10] This blockade of receptor activation disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][12] The inhibition of VEGFR-2, in particular, is a key mechanism for the anti-angiogenic effects of these compounds, as it prevents the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[13][14]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by this compound Derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Benzyl-indole-3-carbinol | MCF-7 | 0.05 | [15] |
| 1-Benzyl-indole-3-carbinol | MDA-MB-231 | ~0.2 | [15] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | ~2 | [2] |
| Benzo[g]quinazolin derivative (Compound 9) | MCF-7 | 0.64 (VEGFR-2 inhibition) | [4] |
Table 1: Anticancer Activity of Selected this compound Derivatives.
Part 2: Experimental Protocols for Assessing Anticancer Activity
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer mechanisms of this compound derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT Assay for Cytotoxicity Assessment.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.[22][23][24][25]
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, total EGFR, cleaved caspase-3, actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of novel therapeutic agents. The multifaceted mechanisms of action of its derivatives, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, underscore their significant potential in the field of oncology. This technical guide provides a foundational understanding of these mechanisms, supported by robust experimental protocols, to aid researchers in the continued exploration and development of this promising class of compounds. Further investigations into the specific molecular interactions and in vivo efficacy of these derivatives will be crucial in translating their therapeutic potential into clinical applications.
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A Spectroscopic Guide to 3-Benzyl-1H-indole: NMR, IR, and Mass Spectrometry Analysis
Introduction
3-Benzyl-1H-indole (CAS No. 16886-10-5) is a significant heterocyclic compound featuring a benzene ring fused to a pyrrole ring, with a benzyl substituent at the C3 position.[1] This indole derivative serves as a crucial scaffold in medicinal chemistry and drug development due to the prevalence of the indole nucleus in a wide array of biologically active natural products and synthetic pharmaceuticals. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline, making a thorough understanding of its spectroscopic signature essential.
This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights into data acquisition and interpretation, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural characteristics.
Chapter 1: Molecular Structure and Spectroscopic Workflow
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups and the overall molecular weight and fragmentation pattern.
The IUPAC name for the compound is this compound, and its molecular formula is C₁₅H₁₃N, corresponding to a molecular weight of approximately 207.27 g/mol .[1] The numbering of the atoms in the indole ring system is critical for the unambiguous assignment of NMR signals.
Diagram 1: Chemical Structure and Numbering of this compound
A diagram illustrating the atom numbering for this compound.
Diagram 2: Integrated Spectroscopic Analysis Workflow
Workflow for the structural elucidation of this compound.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[2]
-
Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, as indole derivatives are generally soluble in these.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[4]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is around 4-5 cm to optimize the shimming process.[2][4]
-
Standard: The residual proton signal of the deuterated solvent can be used as an internal standard for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[3]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N1-H (Indole) | ~8.1 | broad singlet | 1H | Deshielded due to the aromatic nature of the indole ring and nitrogen's electronegativity. Broadness is due to quadrupolar relaxation and potential hydrogen exchange. |
| H7 (Indole) | ~7.6 | doublet | 1H | Aromatic proton on the benzene portion of the indole, deshielded by the ring current. |
| H4 (Indole) | ~7.5 | doublet | 1H | Aromatic proton on the benzene portion of the indole. |
| Benzyl (ortho) | ~7.3 | multiplet | 2H | Aromatic protons of the benzyl group. |
| Benzyl (meta, para) | ~7.2 | multiplet | 3H | Aromatic protons of the benzyl group. |
| H5, H6 (Indole) | ~7.1 | multiplet | 2H | Aromatic protons on the benzene portion of the indole. |
| H2 (Indole) | ~7.0 | singlet | 1H | Proton on the pyrrole ring of the indole. |
| C8-H₂ (Methylene) | ~4.0 | singlet | 2H | Protons of the methylene bridge between the two aromatic systems. |
Note: Predicted values are based on typical chemical shifts for indole and benzyl moieties. Actual values may vary slightly based on solvent and experimental conditions.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Benzyl (ipso) | ~140 | Quaternary carbon of the benzyl ring attached to the indole. |
| C7a (Indole) | ~136 | Quaternary carbon at the fusion of the two indole rings. |
| C3a (Indole) | ~128 | Quaternary carbon at the fusion of the two indole rings. |
| Benzyl (ortho, meta) | ~128-129 | Aromatic carbons of the benzyl group. |
| Benzyl (para) | ~126 | Aromatic carbon of the benzyl group. |
| C2 (Indole) | ~124 | Carbon adjacent to the nitrogen in the pyrrole ring. |
| C4, C5, C6, C7 (Indole) | ~119-122 | Carbons of the benzene portion of the indole ring. |
| C3 (Indole) | ~115 | Quaternary carbon bearing the benzyl substituent. |
| C8 (Methylene) | ~32 | Aliphatic carbon of the methylene bridge. |
Note: Predicted values are based on typical chemical shifts for indole and benzyl moieties.
Chapter 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common sampling technique that requires minimal to no sample preparation.[3]
-
Background Scan: Record a background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) to subtract atmospheric and instrumental interferences.[5]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal surface.[3]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
IR Spectral Interpretation
The IR spectrum of this compound will be dominated by absorptions from the N-H bond, aromatic C-H bonds, and the C=C bonds of the aromatic rings.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3400 | N-H Stretch | Indole N-H | A sharp to moderately broad peak, characteristic of the N-H bond in the pyrrole ring of indole.[6][7] |
| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic rings (indole and benzyl). |
| 1620-1450 | C=C Stretch | Aromatic C=C | A series of sharp bands indicating the stretching vibrations within the aromatic rings.[6] |
| ~740 | C-H Bend | Aromatic C-H (out-of-plane) | Strong absorption typical for ortho-disubstituted benzene rings (the indole) and monosubstituted benzene rings (the benzyl group). |
Chapter 4: Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.[8]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[9]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[8]
-
Analysis: The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Fragmentation Analysis
The mass spectrum of this compound is expected to show a clear molecular ion peak and a characteristic fragmentation pattern dominated by the stability of the benzyl and indole moieties.
Table 4: Expected Key Ions in the EI Mass Spectrum
| m/z | Proposed Ion | Formula | Significance |
| 207 | Molecular Ion [M]⁺• | [C₁₅H₁₃N]⁺• | Confirms the molecular weight of the compound. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Base Peak. Formed by the cleavage of the C3-C8 bond and subsequent rearrangement of the benzyl cation. This is a highly stable aromatic cation and a hallmark of benzyl-containing compounds.[10][11] |
| 116 | Indolyl-methyl Radical Cation | [C₈H₆N]⁺ | Result of cleavage of the benzyl C-C bond, leaving the indole ring with a CH fragment. |
| 130 | Skatole Radical Cation | [C₉H₈N]⁺• | Loss of a phenyl radical (C₆H₅) from the molecular ion. |
Diagram 3: Primary Fragmentation Pathway of this compound
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Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 3-Benzyl-1H-indole and Its Derivatives
Abstract
The 3-Benzyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, serving as a foundational blueprint for the development of a diverse array of therapeutic agents. While the biological activity of the parent molecule, this compound, is not extensively characterized as a standalone therapeutic, its derivatives have demonstrated significant efficacy across multiple disease areas by engaging a variety of molecular targets. This in-depth technical guide provides a comprehensive overview of the known therapeutic targets of this compound derivatives, delving into their mechanisms of action, supporting experimental evidence, and the methodologies employed for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of indole-based compounds for therapeutic intervention.
Introduction: The this compound Scaffold - A Versatile Core for Drug Discovery
The indole ring system is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals.[1] The addition of a benzyl group at the C3 position of the indole core creates the this compound structure, a lipophilic scaffold that has proven to be a fertile starting point for the design of potent and selective modulators of various biological processes. The versatility of this scaffold lies in the numerous sites available for chemical modification on both the indole and benzyl rings, allowing for the fine-tuning of physicochemical properties and target engagement.
This guide will explore the key therapeutic areas where this compound derivatives have shown promise, with a focus on their direct molecular targets and the downstream signaling pathways they modulate.
Anticancer Activity: Targeting Cell Cycle Progression and Hormonal Signaling
Derivatives of this compound have emerged as potent anticancer agents, particularly in the context of breast cancer. A leading example is 1-Benzyl-indole-3-carbinol , a synthetic analogue of the naturally occurring indole-3-carbinol.
Mechanism of Action: A Dual Approach to Inhibit Cancer Cell Growth
1-Benzyl-indole-3-carbinol exhibits a significantly enhanced potency in suppressing the proliferation of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells compared to its parent compound.[2] Its anticancer activity is mediated through a multi-pronged mechanism:
-
Induction of G1 Cell Cycle Arrest: The compound induces a robust G1 cell cycle arrest by disrupting the interaction of the Sp1 transcription factor with the promoter of Cyclin-Dependent Kinase 6 (CDK6) .[2] This disruption leads to the downregulation of CDK6 expression, a key regulator of the G1 to S phase transition.
-
Downregulation of Estrogen Receptor-α (ERα): In estrogen-responsive breast cancer cells, 1-Benzyl-indole-3-carbinol downregulates the production of ERα protein, thereby attenuating estrogen-mediated proliferative signals.[2]
-
Allosteric Inhibition of Elastase: 1-Benzyl-indole-3-carbinol acts as a non-competitive allosteric inhibitor of human neutrophil elastase .[3] This inhibition prevents the cleavage of membrane-associated CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, which in turn disrupts NF-κB transcriptional activity, a critical pathway for cancer cell survival.[3][4]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 1-Benzyl-indole-3-carbinol | MCF-7 | DNA Synthesis Inhibition | ~0.05 µM | [2] |
| 1-Benzyl-indole-3-carbinol | MDA-MB-231 | DNA Synthesis Inhibition | >90% inhibition at 0.2 µM | [5] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | MTT Assay | ~2 µM (average) | [6] |
Signaling Pathway Diagram
Caption: Anticancer Signaling of 1-Benzyl-indole-3-carbinol
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for Sp1-CDK6 Promoter Interaction
This protocol is adapted from standard ChIP procedures and is designed to assess the in vivo binding of the Sp1 transcription factor to the CDK6 promoter in breast cancer cells treated with 1-Benzyl-indole-3-carbinol.[7][8]
1. Cell Culture and Cross-linking: a. Culture MCF-7 cells to ~80% confluency. b. Treat cells with either vehicle control or 1-Benzyl-indole-3-carbinol at the desired concentration and time. c. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. d. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
2. Cell Lysis and Chromatin Shearing: a. Harvest and wash the cells with ice-cold PBS. b. Lyse the cells and isolate the nuclei. c. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
3. Immunoprecipitation: a. Pre-clear the chromatin with protein A/G agarose beads. b. Incubate the pre-cleared chromatin with an anti-Sp1 antibody or a non-specific IgG control overnight at 4°C. c. Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution: a. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. b. Elute the protein-DNA complexes from the beads.
5. Reverse Cross-linking and DNA Purification: a. Reverse the cross-links by incubating the eluted samples at 65°C overnight. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using a PCR purification kit.
6. Analysis: a. Quantify the amount of CDK6 promoter DNA in the immunoprecipitated samples by quantitative PCR (qPCR) using primers specific for the Sp1 binding site in the CDK6 promoter.
Antimicrobial Activity: Quorum Sensing Inhibition in Pseudomonas aeruginosa
Derivatives of this compound have shown significant promise as antimicrobial agents, not by directly killing bacteria, but by disrupting their communication system known as quorum sensing (QS). This is a particularly attractive strategy as it may exert less selective pressure for the development of resistance.
Mechanism of Action: Silencing Bacterial Communication
3-(2-isocyanobenzyl)-1H-indole derivatives have been identified as potent quorum sensing inhibitors (QSIs) in the opportunistic pathogen Pseudomonas aeruginosa.[9] The mechanism of action involves:
-
Downregulation of QS-related genes: These compounds significantly downregulate the expression of key QS regulatory genes, including lasI, lasR, rhlI, and rhlR.[9]
-
Binding to QS receptors: Molecular docking and dynamics simulations suggest that these indole derivatives bind to the LasR and RhlR proteins, which are the receptors for the autoinducer signaling molecules. This binding likely prevents the natural autoinducers from activating these receptors, thereby blocking the QS cascade.[9]
By inhibiting the QS system, these compounds effectively reduce the production of virulence factors such as pyocyanin and proteases, and inhibit biofilm formation, rendering the bacteria more susceptible to host immune clearance and conventional antibiotics.[9][10]
Signaling Pathway Diagram
Caption: Quorum Sensing Inhibition by 3-Benzyl-indole Derivative
Experimental Protocol: Pyocyanin Inhibition Assay
This protocol outlines a method to quantify the inhibition of pyocyanin production in P. aeruginosa by this compound derivatives.
1. Bacterial Culture Preparation: a. Grow P. aeruginosa PAO1 overnight in LB broth at 37°C with shaking. b. Dilute the overnight culture to a starting OD600 of ~0.02 in fresh LB broth.
2. Compound Treatment: a. In a 96-well plate, add the this compound derivative at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known QSI). b. Add the diluted bacterial culture to each well.
3. Incubation: a. Incubate the plate at 37°C with shaking for 18-24 hours.
4. Pyocyanin Extraction and Quantification: a. Transfer the cultures to microcentrifuge tubes and centrifuge to pellet the cells. b. Transfer the supernatant to a new tube containing chloroform and vortex to extract the pyocyanin. c. Separate the chloroform layer and back-extract the pyocyanin into 0.2 M HCl. d. Measure the absorbance of the acidified pyocyanin solution at 520 nm.
5. Data Analysis: a. Calculate the percentage of pyocyanin inhibition relative to the vehicle control.
Enzyme Inhibition: Targeting Tyrosinase for Hyperpigmentation Disorders
Derivatives of this compound have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders.
Mechanism of Action: Competitive Inhibition of Melanin Synthesis
1-benzyl-indole hybrid thiosemicarbazones have been synthesized and identified as potent inhibitors of mushroom tyrosinase.[11] Kinetic studies have revealed that these compounds act as competitive or mixed-type inhibitors , suggesting that they bind to the active site of the enzyme and compete with the natural substrate, L-DOPA.[11]
Quantitative Data on Tyrosinase Inhibition
| Compound Class | Inhibition Type | IC50 Value (Representative) | Reference |
| 1-benzyl-indole hybrid thiosemicarbazones | Competitive/Mixed | 12.40 µM | [11] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against mushroom tyrosinase.[3][12]
1. Reagent Preparation: a. Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). b. Prepare a solution of L-DOPA (substrate) in the same buffer. c. Prepare solutions of the test compounds (this compound derivatives) and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).
2. Assay Procedure: a. In a 96-well plate, add the test compound at various concentrations, the tyrosinase solution, and buffer. b. Pre-incubate the mixture for a short period at a controlled temperature (e.g., 25°C). c. Initiate the reaction by adding the L-DOPA solution. d. Immediately monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a plate reader.
3. Data Analysis: a. Calculate the initial reaction rates from the linear portion of the absorbance curves. b. Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). c. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Neurological and Urological Applications: Modulating Receptors and Signaling Pathways
The this compound scaffold has also been utilized to develop ligands for receptors in the central nervous system and to target signaling pathways involved in urological conditions.
Dopamine D4 Receptor Ligands
Derivatives of this compound have been synthesized as potential ligands for the dopamine D4 receptor , a target for various neuropsychiatric disorders. For instance, piperazinylmethyl substituted azaindole derivatives, which are structurally related to 3-benzyl-indoles, have shown high affinity for the D4 receptor, with one derivative exhibiting a Ki value of 2.0 nM .[13]
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the D4 receptor.
1. Membrane Preparation: a. Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D4 receptor.
2. Binding Assay: a. In a 96-well plate, combine the membrane preparation, a radiolabeled D4 receptor antagonist (e.g., [³H]-spiperone), and the test compound at various concentrations. b. To determine non-specific binding, include wells with a high concentration of a known D4 receptor ligand (e.g., haloperidol). c. Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection: a. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. b. Wash the filters to remove unbound radioactivity. c. Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis: a. Calculate the specific binding at each concentration of the test compound. b. Determine the IC50 value of the test compound and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Benign Prostatic Hyperplasia (BPH) and Bmi-1 Inhibition
A piperazine-derived 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide has been shown to induce apoptosis in a human BPH cell line.[14][15] Interestingly, this effect appears to be independent of α1-adrenoceptor antagonism and is associated with the downregulation of the B-lymphoma Mo-MLV insertion region 1 (Bmi-1) protein.[14][15]
Bmi-1 is a key component of the Polycomb repressive complex 1 and plays a crucial role in cell self-renewal and proliferation. Its downstream signaling involves the repression of the INK4a/ARF tumor suppressor locus, which encodes p16INK4a and p14ARF. These proteins, in turn, regulate the pRb and p53 pathways, respectively, to control cell cycle progression and apoptosis.[16] By downregulating Bmi-1, the this compound derivative likely relieves the repression of these tumor suppressor pathways, leading to apoptosis in BPH cells.
Caption: Bmi-1 Downregulation by a 3-Benzyl-indole Derivative
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value as a versatile platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the diverse range of biological targets that can be effectively modulated by compounds bearing this core structure. From inhibiting key enzymes in cancer and metabolic pathways to disrupting bacterial communication and modulating CNS receptors, the therapeutic potential of this compound derivatives is vast.
Future research in this area should focus on several key aspects:
-
Elucidation of the biological activity of the parent this compound molecule: A deeper understanding of the intrinsic properties of the core scaffold will inform future drug design efforts.
-
Structure-Activity Relationship (SAR) studies: Continued exploration of the chemical space around the this compound core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Exploration of new therapeutic targets: Given the broad biological activity observed, it is likely that derivatives of this compound will have utility against a wider range of diseases.
-
Preclinical and clinical development: Promising lead compounds identified from these studies should be advanced through the drug development pipeline to translate their therapeutic potential into clinical benefits.
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3-Benzyl-1H-indole and its role as a quorum sensing inhibitor
An In-Depth Technical Guide to 3-Benzyl-1H-indole and its Role as a Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial quorum sensing (QS) is a sophisticated cell-to-cell communication system that orchestrates collective behaviors, including biofilm formation and the expression of virulence factors, posing a significant challenge in the era of mounting antimicrobial resistance.[1][2] The inhibition of QS, a strategy known as quorum quenching (QQ), offers a promising anti-virulence approach that circumvents the selective pressure of traditional bactericidal antibiotics.[1] This guide provides a comprehensive technical overview of the indole scaffold, with a specific focus on this compound and its derivatives, as potent quorum sensing inhibitors (QSIs). We will explore the mechanistic basis of their action, present key efficacy data against clinically relevant pathogens like Pseudomonas aeruginosa and Serratia marcescens, and provide detailed experimental protocols for their evaluation. This document serves as a foundational resource for researchers aiming to exploit this promising class of molecules in the development of novel anti-infective therapies.
The Strategic Imperative: Targeting Quorum Sensing
Quorum sensing is a bacterial signaling mechanism that enables individual cells to monitor their population density and, upon reaching a threshold, collectively activate the expression of specific genes.[3][4] This process relies on the production, secretion, and detection of small signaling molecules called autoinducers.[5]
-
In Gram-negative bacteria , the most common autoinducers are N-acyl-homoserine lactones (AHLs).[5][6]
-
In Gram-positive bacteria , this role is typically filled by autoinducing peptides (AIPs).[2][5]
As the bacterial population grows, the extracellular concentration of these autoinducers increases. Once a critical concentration is reached, these molecules bind to cognate receptors, which are typically intracellular transcription factors.[3] This binding event triggers a signaling cascade that results in the coordinated expression of genes controlling phenotypes such as virulence factor production, biofilm maturation, motility, and sporulation.[4][6] Disrupting this communication network is a key therapeutic strategy to disarm pathogens without killing them, thereby reducing the risk of resistance development.[7]
This compound: A Privileged Scaffold for QS Inhibition
The indole ring is a core structural motif in numerous natural and synthetic bioactive compounds.[1] In the context of bacterial communication, indole itself can act as an intercellular signal that modulates biofilm formation and virulence.[8][9][10] This inherent signaling activity makes the indole scaffold an excellent starting point for designing potent QS inhibitors.
The this compound framework, in particular, has emerged as a highly promising lead structure. Recent studies have focused on derivatives of this core, leading to the identification of exceptionally potent QSIs.[11][12]
| Derivative Highlight | Structure | Key Pathogen Target |
| This compound | C₁₅H₁₃N | Parent Scaffold |
| 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI) | C₁₈H₁₆N₂ | Pseudomonas aeruginosa, Serratia marcescens |
Mechanism of Action: Competitive Antagonism of QS Receptors
Derivatives of this compound function primarily as competitive antagonists of QS transcriptional regulators, such as LasR and RhlR in Pseudomonas aeruginosa.[11][12] Molecular docking and dynamics simulations suggest that these molecules occupy the same binding pocket as the native AHL autoinducers.[13][14] By binding to the receptor, the inhibitor prevents the conformational change necessary for dimerization and DNA binding, effectively shutting down the expression of the entire QS regulon.
This targeted inhibition leads to a significant downstream reduction in key virulence phenotypes without affecting bacterial growth, thus qualifying these compounds as true anti-virulence agents.
Efficacy Data: Attenuation of Virulence and Biofilm Formation
The most potent derivative identified to date, 3-(2-isocyano-6-methylbenzyl)-1H-indole (IMBI), has demonstrated remarkable efficacy in vitro. The data underscores its potential to control infections by mitigating pathogenesis.
Inhibition of Virulence Factor Production
IMBI significantly reduces the production of key virulence factors in a dose-dependent manner. This effect is achieved at sub-MIC (Minimum Inhibitory Concentration) levels, confirming the anti-virulence, non-bactericidal mechanism.
| Pathogen | Virulence Factor | Test Compound | Concentration | % Inhibition | Reference |
| P. aeruginosa PAO1 | Pyocyanin | IMBI | 25 µg/mL | 73% | [11][13] |
| P. aeruginosa PAO1 | Protease | IMBI | 25 µg/mL | 51% | [11][13] |
| P. aeruginosa PAO1 | Extracellular Polysaccharides (EPS) | IMBI | 25 µg/mL | 37% | [13] |
| S. marcescens NJ01 | Protease | IMBI | 3.12 µg/mL | 17% | [12] |
| S. marcescens NJ01 | Extracellular Polysaccharides (EPS) | IMBI | 3.12 µg/mL | 51% | [12] |
Anti-Biofilm Activity
Biofilms represent a major clinical challenge, providing bacteria with a protective matrix that is recalcitrant to antibiotics and host immune responses. IMBI has shown potent activity in both preventing biofilm formation and disrupting established biofilms.
| Pathogen | Activity | Test Compound | Concentration | % Inhibition / Disruption | Reference |
| P. aeruginosa PAO1 | Biofilm Formation | IMBI | 25 µg/mL | 70% | [11][13] |
| P. aeruginosa PAO1 | Mature Biofilm Disruption | IMBI | - | 57% | [13] |
| S. marcescens NJ01 | Biofilm Formation | IMBI | 1.56 µg/mL | 42% | [12][14] |
| S. marcescens NJ01 | Mature Biofilm Disruption | IMBI | 1.56 µg/mL | 40% | [12][14] |
Furthermore, IMBI treatment has been shown to downregulate the expression of QS-related genes in P. aeruginosa, including lasI, lasR, rhlI, rhlR, and pqsR, by 1.82- to 10.87-fold, providing direct evidence of its impact on the core regulatory network.[11]
Key Experimental Protocols
To facilitate further research in this area, we provide validated, step-by-step protocols for assessing the QSI activity of this compound derivatives.
Protocol 1: Primary QSI Screening using Chromobacterium violaceum CV026
Rationale: C. violaceum CV026 is a biosensor strain that produces the purple pigment violacein only in response to exogenous short-chain AHLs. Inhibition of this pigment production in the presence of an AHL and a test compound indicates QS interference. This provides a rapid, visual, and high-throughput initial screen for QSI activity.
Methodology:
-
Prepare a molten soft-top agar (e.g., Luria-Bertani with 0.7% agar) and hold at 45°C.
-
Inoculate the soft-top agar with an overnight culture of C. violaceum CV026 (100 µL culture per 10 mL agar).
-
Add a short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to a final concentration of 0.1 µg/mL. Mix gently.
-
Pour the inoculated agar over the surface of a standard LB agar plate and allow it to solidify.
-
Spot a known concentration of the test compound (dissolved in a suitable solvent like DMSO) onto a sterile paper disc and place it on the agar surface. A solvent-only disc serves as the negative control.
-
Incubate the plates overnight at 30°C.
-
Validation: A positive QSI result is indicated by a clear, colorless halo around the disc against a purple background, demonstrating the inhibition of violacein production without inhibiting bacterial growth.
Protocol 2: Quantitative Anti-Biofilm Assay (Crystal Violet Method)
Rationale: This assay quantifies total biofilm biomass. Crystal violet (CV) is a basic dye that stains the acidic components of the biofilm matrix and bacterial cells. After washing away planktonic cells, the amount of retained dye is proportional to the biofilm formed.
Methodology:
-
Grow an overnight culture of the target pathogen (e.g., P. aeruginosa PAO1) in a suitable medium (e.g., LB broth).
-
Dilute the overnight culture 1:100 into fresh medium.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Add the test compound at various sub-MIC concentrations. Include a vehicle control (e.g., DMSO) and a growth control (no compound).
-
Incubate the plate under static conditions for 24-48 hours at 37°C.
-
After incubation, discard the planktonic culture by inverting the plate and gently tapping it on absorbent paper.
-
Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well for 15 minutes.
-
Discard the CV solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Validation: Quantify the absorbance of the solubilized dye at 595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.
Conclusion and Future Outlook
The this compound scaffold represents a validated and highly promising platform for the development of next-generation anti-infective agents. Its derivatives, particularly IMBI, act as potent quorum sensing inhibitors that effectively neutralize bacterial virulence and biofilm formation in key pathogens like P. aeruginosa. The mechanism of action—competitive antagonism of QS receptors—is well-supported by genetic and in silico data.[11][12] Critically, these compounds exhibit low cytotoxicity against mammalian cells, highlighting their potential for therapeutic development.[15]
Future research should focus on optimizing the scaffold to enhance potency and pharmacokinetic properties, evaluating in vivo efficacy in animal infection models, and exploring synergistic combinations with conventional antibiotics to combat drug-resistant infections.
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Quorum Sensing: The Cell Signaling Pathway in Bacteria controlling various physiological activities. (2021). YouTube. [Link]
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Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. (2024). PubMed Central. [Link]
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Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. (2024). PubMed. [Link]
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Odularu, A. T., & Afolayan, A. J. (2022). Multidrug-Resistant Biofilm, Quorum Sensing, Quorum Quenching, and Antibacterial Activities of Indole Derivatives as Potential Eradication Approaches. ResearchGate. [Link]
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Developing 3-(2-Isocyano-6-methylbenzyl)-1H-indole Derivatives to Enhance the Susceptibility of Serratia marcescens by Occluding Quorum Sensing. (2023). ACS Publications. [Link]
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Synthesized 3-(2-isocyano-6-methylbenzyl)-1H-indole Enhanced Susceptibility of Serratia marcescens to Kanamycinby Occluding Quorum Sensing. (2023). ResearchGate. [Link]
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An In-depth Technical Guide to the Preliminary Structure-Activity Relationship of 3-Benzyl-1H-Indole Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-benzyl-1H-indole analogs, a class of compounds demonstrating significant potential in drug discovery, particularly as anticancer agents. We will delve into the core structural features, the influence of various substituents on biological activity, and the underlying mechanisms of action, with a primary focus on their role as tubulin polymerization inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and oncology.
Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry
The indole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1][2][3][4] The fusion of a benzene and a pyrrole ring creates a unique electronic and structural environment, making it a versatile template for drug design. When substituted at the C-3 position with a benzyl group, the resulting this compound core serves as a potent pharmacophore for targeting cellular machinery involved in proliferation and survival.
Recent research has highlighted the potential of these analogs as anticancer agents, primarily through their interaction with tubulin, a critical component of the cytoskeleton.[1][2][5][6] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis, making them a promising class for the development of novel cancer therapeutics.[7] This guide will systematically dissect the key structural elements of this compound analogs and their impact on anti-proliferative activity.
Mechanism of Action: Targeting Tubulin Polymerization
The primary mechanism of action for many biologically active this compound analogs is the inhibition of tubulin polymerization.[1][5][6][7] Tubulin dimers (α and β-tubulin) polymerize to form microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are potent anticancer drugs.[7]
This compound derivatives often act as colchicine binding site inhibitors.[6][8][9][10] The colchicine site is a key regulatory site on β-tubulin, and compounds that bind here prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5][7]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Key structure-activity relationship points for this compound analogs.
Quantitative Data and Comparative Analysis
The following table summarizes the in-vitro antiproliferative activity of representative this compound analogs against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | N1-Substituent | Indole Ring Substituent | C3-Benzyl Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | H | 5-Fluoro | 3,4,5-Trimethoxy | HeLa | 0.05 | [5] |
| Analog B | H | H | 4-Methoxy | MCF-7 | 1.2 | [1] |
| Analog C | Methyl | H | 3,4,5-Trimethoxy | A549 | 0.15 | [1] |
| Analog D | H | 6-Chloro | 4-Hydroxy-3-methoxy | SGC-7901 | 0.09 | [11] |
| Analog E | Benzyl | H | 4-Methoxy | Ovarian Cancer | Potent | [12] |
Note: The compound IDs are representative and do not correspond to a specific publication's nomenclature. The IC50 values are illustrative examples based on published data.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound analogs.
Synthesis of this compound Analogs
A common synthetic route for 3-benzyl-1H-indoles is the Fischer indole synthesis. [13]A generalized procedure is as follows:
-
Hydrazone Formation: React phenylhydrazine (or a substituted derivative) with a benzyl ketone in a suitable solvent like ethanol with an acid catalyst (e.g., acetic acid). Reflux the mixture for 2-4 hours.
-
Indolization: The resulting hydrazone is cyclized, often without isolation, by heating in the presence of a Lewis acid catalyst such as zinc chloride or polyphosphoric acid.
-
Purification: The crude product is purified by column chromatography on silica gel.
Alternatively, direct C-3 benzylation of indoles with benzylic alcohols can be achieved using catalysts like molecular iodine. [14]
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer.
-
Compound Addition: Add the test compound or a control (e.g., colchicine) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization. [10] The following diagram illustrates the general workflow for the synthesis and evaluation of this compound analogs.
Caption: General experimental workflow for SAR studies of this compound analogs.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Preliminary SAR studies have established the importance of substitution patterns on the indole and benzyl rings for potent tubulin polymerization inhibition. Future research in this area should focus on:
-
Pharmacophore Modeling and QSAR: Utilizing computational tools to refine the pharmacophore model and develop predictive QSAR models can guide the design of more potent and selective analogs. [8][9][16][17]* Exploration of Other Biological Targets: While tubulin is a primary target, the versatility of the indole scaffold suggests that these analogs may interact with other targets, such as kinases or viral proteins. [2][18][19][20]* In-Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in-vitro studies should be advanced to in-vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
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Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. (2018). MedChemComm. Available at: [Link]
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Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. (n.d.). BEARdocs. Available at: [Link]
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Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. (2014). National Institutes of Health. Available at: [Link]
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Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. (2019). PMC - PubMed Central. Available at: [Link]
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3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. (2021). PMC - NIH. Available at: [Link]
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A review on recent developments of indole-containing antiviral agents. (n.d.). PMC. Available at: [Link]
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Pharmacophore Modeling, Atom based 3D-QSAR and Docking Studies of Chalcone derivatives as Tubulin inhibitors. (n.d.). Oriental Journal of Chemistry. Available at: [Link]
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Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (n.d.). Frontiers. Available at: [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). PMC - NIH. Available at: [Link]
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Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). (n.d.). PubMed. Available at: [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (n.d.). ResearchGate. Available at: [Link]
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Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC. Available at: [Link]
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N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. (2025). ResearchGate. Available at: [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC - PubMed Central. Available at: [Link]
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Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (n.d.). Frontiers. Available at: [Link]
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Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025). National Institutes of Health. Available at: [Link]
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Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. (n.d.). ACS Publications. Available at: [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. Available at: [Link]
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Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). PMC - PubMed Central. Available at: [Link]
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Methodological & Application
Strategic Synthesis of 3-Benzyl-1H-indole: A Protocol for Regioselective C3-Alkylation
An Application Note for Researchers and Drug Development Professionals
Abstract
The 3-substituted indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] This application note provides a detailed protocol and mechanistic insights for the synthesis of 3-benzyl-1H-indole via the direct alkylation of indole with benzyl bromide. We delve into the critical challenge of regioselectivity, explaining the underlying principles that govern the competition between C3 and N1 alkylation. The provided protocol is optimized for selective C3 benzylation, offering a reliable methodology for researchers in drug discovery and synthetic chemistry. This guide includes a step-by-step procedure, characterization data, a troubleshooting guide, and a comprehensive mechanistic discussion to empower scientists to successfully synthesize and utilize this valuable molecular scaffold.
Introduction: The Significance of the 3-Alkylindole Motif
The indole ring system is a "privileged scaffold" in drug development, with numerous derivatives approved by the U.S. Food and Drug Administration to treat a wide array of conditions, from migraines to cancer.[2] The functionalization of the indole core is a key strategy in tuning the pharmacological properties of these molecules. Specifically, alkylation at the C3 position introduces a versatile substituent that can modulate biological activity and pharmacokinetic profiles. This compound, in particular, serves as a crucial precursor and structural component in compounds investigated for anti-hyperglycemic, anti-tuberculosis, and antitumor activities.[1]
However, the synthesis is not trivial. The indole nucleus presents two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The inherent electronic properties of indole make the C3 position more nucleophilic in its neutral state, yet deprotonation of the N-H proton under basic conditions creates a highly nucleophilic indolate anion, which favors N-alkylation.[3] Therefore, controlling the reaction conditions is paramount to achieving the desired C3-benzylated product. This note addresses this challenge directly, offering a protocol grounded in the principles of electrophilic aromatic substitution.
Reaction Mechanism and Regioselectivity
The benzylation of indole is best described as a Friedel-Crafts alkylation reaction, a class of electrophilic aromatic substitution.[4][5] The electron-rich indole ring acts as the nucleophile, attacking the electrophilic benzyl group.
The Core Mechanistic Steps:
-
Electrophile Generation : Benzyl bromide is a reactive alkylating agent. In the absence of a strong base, the reaction can proceed wherein the C3-C2 double bond of the neutral indole attacks the electrophilic benzylic carbon, displacing the bromide ion. The use of a mild Lewis acid catalyst can further polarize the C-Br bond, enhancing the electrophilicity of the benzyl group and facilitating the formation of a carbocation or a carbocation-like complex.[6][7]
-
Nucleophilic Attack : The C3 position of the indole ring is the site of highest electron density and kinetic reactivity in the neutral molecule, leading to its preferential attack on the benzyl electrophile.[3] This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.
-
Deprotonation & Aromatization : A weak base present in the reaction mixture (or the solvent itself) removes the proton from the C3 carbon, collapsing the intermediate and restoring the aromaticity of the pyrrole ring to yield the final this compound product.
Controlling N- vs. C-Alkylation:
The primary challenge in this synthesis is preventing the competing N-alkylation reaction.
-
N-Alkylation (Favored by Strong Base) : Using strong bases like sodium hydride (NaH) quantitatively deprotonates the indole N-H.[3][8] The resulting indolate anion is a powerful nucleophile, and alkylation occurs predominantly on the nitrogen.
-
C3-Alkylation (Favored under Neutral/Acidic/Mildly Basic Conditions) : By avoiding strong bases, the indole remains largely in its neutral, protonated form. In this state, the C3 position is more nucleophilic than the N1 nitrogen, directing the alkylation to the carbon framework.[3]
The protocol detailed below leverages this principle to achieve selective C3-benzylation.
Mechanism Visualization
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Application Notes & Protocols: A Greener Approach to the C-3 Benzylation of Indoles
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient and sustainable methods for its functionalization a critical research endeavor.[1][2] The C-3 benzylation of indoles, in particular, yields structures with significant biological activity.[1][3] This document provides a detailed guide for researchers on greener synthetic approaches to this key transformation, moving away from traditional methods that rely on stoichiometric Lewis acids or hazardous alkylating agents.[1][3] We will explore catalytic systems that prioritize environmental benignity through the use of non-toxic catalysts, green solvents like water, or solvent-free conditions, and atom-economical reagents like benzyl alcohols, where the only byproduct is water.[3][4][5] This guide offers detailed protocols, mechanistic insights, and comparative data to facilitate the adoption of these sustainable practices in the laboratory.
Introduction: The Imperative for Greener Indole Functionalization
The indole motif is a privileged structure in a vast array of pharmaceuticals and natural products, including the amino acid tryptophan and the neurotransmitter serotonin.[1] Consequently, methods to selectively functionalize the indole ring are of paramount importance. The C-3 position is a frequent site for substitution, and traditional methods like Friedel-Crafts reactions or the use of benzyl halides have long been employed.[1] However, these approaches are often plagued by drawbacks that are misaligned with the principles of green chemistry; they can require harsh conditions, stoichiometric amounts of Lewis acids, and generate significant chemical waste.[1][3]
The evolution of synthetic chemistry towards more sustainable practices has driven the innovation of new catalytic methods for C-3 benzylation. A significant advancement is the use of benzyl alcohols as benign alkylating agents.[3][4] This strategy is highly atom-economical, producing water as the sole theoretical byproduct. This application note details several field-proven, greener protocols that leverage this principle, focusing on catalyst systems that are abundant, low-toxicity, and/or recyclable.
Mechanistic Pillars of Greener C-3 Benzylation
Understanding the "why" behind a protocol is crucial for troubleshooting, optimization, and adaptation. The greener methodologies described herein operate through distinct, elegant catalytic cycles that avoid the pitfalls of older synthetic routes.
2.1 Halogen-Bond Activation: The Molecular Iodine Approach
Molecular iodine (I₂) has emerged as a powerful catalyst in organic synthesis due to its low cost, low toxicity, and unique activation modes.[4] In the context of C-3 benzylation, it operates not as a classic Lewis acid but through a halogen-bond activation pathway.[4][6] The iodine molecule acts as a halogen-bond donor, activating the benzyl alcohol towards nucleophilic attack by the indole. This metal-free approach is simple, efficient, and proceeds under mild, base-free conditions.[1][4]
Caption: Experimental workflow for In(OTf)₃-catalyzed benzylation in water.
2.3 Heterogeneous Catalysis: Recyclable Nanoparticles
For scalability and process simplification, heterogeneous catalysts are highly desirable. Manganese ferrite (MnFe₂O₄) nanoparticles represent an excellent example of a robust, magnetic, and recyclable catalyst for C-3 benzylation. [5][7]This system can be run under solvent-free conditions, significantly boosting its green credentials. [5]The reaction likely proceeds via a dehydrogenative or "borrowing hydrogen" pathway on the nanoparticle surface, where the benzyl alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the indole, followed by reduction. [5][8]
Experimental Protocols & Data
3.1 Protocol 1: Molecular Iodine-Catalyzed C-3 Benzylation
This protocol is adapted from Bhattacharjee and Bora (2019). [1][4]It is notable for its operational simplicity and mild, metal-free conditions.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the indole (1.2 mmol), the desired benzyl alcohol (1.0 mmol), and molecular iodine (I₂; 0.05 mmol, 5 mol%).
-
Solvent Addition: Add toluene (2 mL).
-
Reaction Conditions: Stir the mixture at 40 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the pure C-3 benzylated indole.
Representative Data:
| Entry | Indole Substrate | Benzyl Alcohol Substrate | Yield (%) [4] |
| 1 | 1-Methylindole | Diphenylmethanol | 85 |
| 2 | 1H-Indole | Diphenylmethanol | 87 |
| 3 | 1-Methylindole | 1-Phenylethanol | 78 |
| 4 | 1-Methylindole | (4-Methoxyphenyl)(phenyl)methanol | 92 |
| 5 | 1-Methylindole | (4-Chlorophenyl)(phenyl)methanol | 88 |
| 6 | 5-Bromoindole | Diphenylmethanol | 70 |
3.2 Protocol 2: In(OTf)₃-Catalyzed C-3 Benzylation in Water
This protocol, based on the work of Wu et al. (2013), showcases the feasibility of performing this transformation in an aqueous environment. [3][9] Step-by-Step Methodology:
-
Reaction Setup: In a flask, combine the indole (1.2 mmol), benzyl alcohol (1.0 mmol), and Indium(III) triflate (In(OTf)₃; 0.1 mmol, 10 mol%).
-
Solvent Addition: Add water (3 mL).
-
Reaction Conditions: Heat the mixture to reflux (100 °C) and stir vigorously. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude material by silica gel column chromatography to obtain the desired product.
3.3 Protocol 3: Solvent-Free C-3 Benzylation using MnFe₂O₄ Nanoparticles
This protocol is based on a method using a recyclable heterogeneous catalyst, highlighting a highly sustainable, solvent-free approach. [5][7] Step-by-Step Methodology:
-
Catalyst Preparation: Synthesize MnFe₂O₄ nanoparticles via a suitable method (e.g., co-precipitation or grinding method as described in the literature). [5]2. Reaction Setup: To a vial, add the indole (1.0 mmol), benzyl alcohol (1.2 mmol), MnFe₂O₄ nanoparticle catalyst (e.g., 10 mg), and a base such as potassium hydroxide (KOH; 0.8 mmol).
-
Reaction Conditions: Seal the vial and heat the solvent-free mixture at a specified temperature (e.g., 120-140 °C). Monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture, add an organic solvent (e.g., ethyl acetate), and filter to remove the magnetic catalyst.
-
Catalyst Recovery: The recovered MnFe₂O₄ catalyst can be washed with a solvent, dried, and reused for subsequent reactions.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the C-3 benzylated product.
Comparative Analysis of Green Metrics:
| Method | Catalyst | Solvent | Temperature | Key Advantages |
| Protocol 1 | Molecular Iodine | Toluene | 40 °C | Metal-free, mild conditions, simple |
| Protocol 2 | In(OTf)₃ | Water | 100 °C | Uses water as a green solvent |
| Protocol 3 | MnFe₂O₄ NPs | None (Solvent-Free) | ~130 °C | Recyclable catalyst, no solvent waste |
Conclusion and Future Outlook
The protocols detailed in this guide demonstrate that the C-3 benzylation of indoles can be achieved through methodologies that are significantly greener than traditional approaches. By employing benign reagents like benzyl alcohols in combination with innovative catalytic systems—such as metal-free iodine catalysis, water-tolerant Lewis acids, or recyclable nanoparticles under solvent-free conditions—researchers can drastically reduce waste, avoid hazardous materials, and improve overall process efficiency. These methods are not merely academic curiosities; they are robust, scalable, and ready for implementation in both academic and industrial laboratories, paving the way for a more sustainable future in drug discovery and chemical synthesis.
References
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Bhattacharjee, P., & Bora, U. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 11770–11776. [Link]
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Di Gregorio, G., Mari, M., Bartoccini, F., & Piersanti, G. (2017). Iron-Catalyzed Direct C3-Benzylation of Indoles with Benzyl Alcohols through Borrowing Hydrogen. The Journal of Organic Chemistry, 82(15), 8769–8777. [Link]
-
Wu, L., Jiang, R., Yang, J.-M., Wang, S.-Y., & Ji, S.-J. (2013). In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water. RSC Advances, 3(11), 3649-3652. [Link]
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Nguyen, T. H., et al. (2021). MnFe2O4 Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols under Solvent-Free Conditions. ChemistrySelect, 6(34), 9035-9039. [Link]
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Trost, B. M., & Czabaniuk, L. C. (2011). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society, 133(19), 7512–7514. [Link]
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Yus, M., Herrera, R. P., & Guijarro, D. (2013). Environmentally friendly and regioselective C3-alkylation of indoles with alcohols through a hydrogen autotransfer strategy. Tetrahedron Letters, 54(33), 4439-4442. [Link]
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Wang, L., et al. (2015). A Highly Regioselective C-3 Benzylation Reaction of Indoles with Alcohols Catalysed by an N-Heterocyclic Carbene. Journal of Chemical Research, 39(8), 438-441. [Link]
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Singh, P. P., et al. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry, 24(22), 2534-2567. [Link]
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One-Pot Synthesis of 3-Benzyl Indoles from Tosylhydrazones: A Detailed Protocol and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-benzyl indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This application note provides a detailed guide to a highly efficient, one-pot synthesis of 3-benzyl indoles. The protocol leverages the reductive coupling of a pre-formed or in-situ generated indole-3-tosylhydrazone with benzylboronic acids. This transition-metal-free method offers significant advantages, including operational simplicity, high yields, and a broad substrate scope. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and offer expert insights into critical parameters and troubleshooting.
Introduction: The Significance of 3-Benzyl Indoles
Indole derivatives are cornerstones in drug discovery, exhibiting a vast array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] Among these, molecules functionalized at the C3 position are of particular interest. The 3-benzyl indole moiety is a key pharmacophore found in various therapeutic agents. Traditional methods for C3-benzylation often involve Friedel-Crafts reactions or the use of benzyl halides, which can suffer from harsh conditions, the need for stoichiometric Lewis acids, and the formation of undesirable byproducts.[3][4]
To overcome these limitations, modern synthetic strategies focus on efficiency, atom economy, and milder conditions. One-pot syntheses, where multiple reaction steps are performed in a single flask without isolating intermediates, are particularly valuable. This guide focuses on a powerful one-pot strategy utilizing N-tosylhydrazones. Tosylhydrazones are stable, crystalline solids that serve as versatile precursors to reactive diazo or carbene intermediates, enabling a range of chemical transformations.[2][5] The method described herein involves a base-mediated reductive coupling, providing a robust and accessible route to diverse 3-benzyl indole derivatives.[1]
Reaction Mechanism: From Tosylhydrazone to Product
The overall transformation involves the reaction of an indole-3-tosylhydrazone with a benzylboronic acid in the presence of a base. The reaction proceeds through the in-situ generation of a reactive diazo intermediate from the tosylhydrazone.
The key mechanistic steps are as follows:
-
Deprotonation and Diazo Formation: The reaction is initiated by the deprotonation of the N-H proton of the tosylhydrazone by a suitable base (e.g., potassium tert-butoxide, K₂CO₃). This is followed by the elimination of the tosyl group (p-toluenesulfinate) to generate a transient indole-3-diazo species. This step is often facilitated by heating.[1]
-
Carbene Generation: The diazo compound can then lose a molecule of nitrogen gas (N₂) to form a highly reactive carbene intermediate.
-
Reductive Coupling: The carbene intermediate is then intercepted by the benzylboronic acid. The precise mechanism of this coupling step in the absence of a transition metal is complex, but it effectively results in the formation of the new carbon-carbon bond at the C3 position of the indole, yielding the final 3-benzyl indole product.[1]
This sequence avoids the use of transition metals, which simplifies purification and reduces costs and toxicity concerns.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 3-benzyl indole derivatives. Researchers should perform their own optimization based on the specific substrates used.
3.1. Materials and Reagents
-
Indole-3-carboxaldehyde (or substituted variant)
-
Tosylhydrazine (p-toluenesulfonyl hydrazide)
-
Benzylboronic acid (or substituted variant)
-
Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (K-t-OBu)
-
Anhydrous 1,4-Dioxane
-
Ethanol (for tosylhydrazone preparation)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2. Step 1: Synthesis of Indole-3-Tosylhydrazone (Can be prepared in advance)
NOTE: This step can be integrated into a one-pot, two-step procedure, but preparing the tosylhydrazone separately ensures purity and simplifies the subsequent coupling reaction.
-
To a solution of indole-3-carboxaldehyde (1.0 mmol) in ethanol (10 mL), add tosylhydrazine (1.1 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 2-4 hours or until a precipitate forms. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure indole-3-tosylhydrazone, which is typically a stable, crystalline solid.[5]
3.3. Step 2: One-Pot Reductive Coupling to 3-Benzyl Indole
-
To a dry reaction vial equipped with a magnetic stir bar, add the indole-3-tosylhydrazone (0.5 mmol), the desired benzylboronic acid (0.75 mmol, 1.5 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Seal the vial and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-benzyl indole.
Substrate Scope and Data
This method demonstrates good tolerance for a variety of functional groups on both the indole core and the benzylboronic acid, leading to a range of derivatives in moderate to excellent yields.[1]
| Entry | Indole Substituent | Benzylboronic Acid Substituent | Yield (%) |
| 1 | H | H | 92 |
| 2 | H | 4-Methyl | 88 |
| 3 | H | 4-Methoxy | 85 |
| 4 | H | 4-Fluoro | 90 |
| 5 | H | 4-Chloro | 87 |
| 6 | 5-Bromo | H | 78 |
| 7 | 1-Methyl | H | 91 |
Table 1: Representative yields for the synthesis of various 3-benzyl indoles. Data is illustrative and based on reported literature.[1] Actual yields may vary.
Expert Analysis and Troubleshooting
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is crucial for the initial deprotonation and elimination to form the diazo intermediate. Potassium carbonate (K₂CO₃) is an effective and economical choice. For less reactive substrates, a stronger base like potassium tert-butoxide (K-t-OBu) may improve yields.[1]
-
Solvent: Anhydrous 1,4-dioxane is an excellent solvent for this reaction due to its high boiling point, which facilitates the thermal decomposition of the diazo intermediate, and its ability to dissolve the various reagents. Anhydrous conditions are critical to prevent hydrolysis of the boronic acid and other side reactions.
-
Inert Atmosphere: The exclusion of oxygen and moisture is essential. Oxygen can lead to oxidative side products, while water can interfere with the base and the boronic acid.
-
Stoichiometry: A slight excess of the boronic acid (1.5 equivalents) is used to ensure the complete consumption of the valuable indole-3-tosylhydrazone intermediate.
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (hydrolyzed).2. Insufficient temperature.3. Poor quality tosylhydrazone. | 1. Use freshly opened or properly stored anhydrous base.2. Ensure the reaction temperature reaches 100 °C.3. Confirm the purity of the tosylhydrazone by NMR or melting point before use. |
| Formation of Side Products | 1. Presence of water or oxygen.2. Overheating or prolonged reaction time. | 1. Ensure all glassware is oven-dried and the solvent is anhydrous. Maintain a positive pressure of inert gas.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Low Isolated Yield | 1. Inefficient extraction.2. Product loss during chromatography. | 1. Perform multiple extractions (at least 3) to ensure complete recovery from the aqueous layer.2. Use an appropriate silica-to-crude ratio (e.g., 50:1) and carefully select the eluent system to achieve good separation. |
Conclusion
The one-pot synthesis of 3-benzyl indoles from tosylhydrazones and benzylboronic acids represents a highly effective and practical methodology for medicinal and organic chemists. This transition-metal-free approach is characterized by its operational simplicity, broad applicability, and high yields. By understanding the underlying mechanism and critical experimental parameters outlined in this guide, researchers can reliably access a diverse library of these valuable compounds for applications in drug discovery and development.
References
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Maity, S., et al. (2020). One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles. Available on ResearchGate. [Link]
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Zaitsev, V. P., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]
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Li, P., et al. (2013). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. Organic & Biomolecular Chemistry. [Link]
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Kundu, T., & Dinda, J. (2015). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry. [Link]
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Vaishya, V., et al. (2022). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect. [Link]
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Chen, Z., et al. (2023). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Omega. [Link]
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Saha, M., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Omega. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Tosylhydrazone. Wikipedia. [Link]
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Mohammadi, A. A., & Kianmehr, E. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
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Applications of the 3-Benzyl-1H-Indole Scaffold in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2][3][4] Among the diverse tapestry of indole derivatives, the 3-benzyl-1H-indole scaffold has emerged as a particularly privileged motif in the design of novel therapeutic agents. Its unique structural features, combining the electron-rich indole ring with the versatile benzyl group, provide a foundation for potent and selective interactions with a range of biological targets. This guide offers an in-depth exploration of the medicinal chemistry applications of this compound, providing detailed application notes, mechanistic insights, and field-proven experimental protocols for researchers and drug development professionals.
The this compound Moiety: A Privileged Scaffold
The indole ring system is a key structural component in numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[4] The C3 position of the indole is particularly amenable to substitution, and the introduction of a benzyl group at this position creates a molecule with a distinct three-dimensional architecture. This benzyl substituent can be further functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. The strategic placement of substituents on both the indole and benzyl rings has been extensively explored to optimize potency, selectivity, and pharmacokinetic profiles.[5]
Therapeutic Applications of this compound Derivatives
The versatility of the this compound scaffold has led to its investigation in a multitude of therapeutic areas. The following sections detail its prominent applications, supported by mechanistic understanding and experimental data.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents.[4][6][7][8] These compounds have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, colon, lung, and ovaries.[5][9][10]
Mechanism of Action: The anticancer effects of this compound derivatives are often multifactorial. One of the key mechanisms involves the inhibition of tubulin polymerization, a critical process for cell division.[6] By binding to the colchicine-binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Another important mechanism is the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[11] Inhibition of this pathway can suppress tumor growth and induce apoptosis.
Anticancer Mechanism of this compound Derivatives.
Quantitative Data Summary:
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Benzyl-indole-barbituric acid hybrids | OVCAR-5 (Ovarian) | 0.02 | |
| 1-Benzyl-indole-barbituric acid hybrids | MDA-MB-468 (Breast) | 0.03 | [5] |
| N-Benzyl indole-derived hydrazones | MDA-MB-231 (Breast) | 0.0172 | [8] |
| Indole-based chalcones | HCT-116 (Colorectal) | 10.70 - 553.94 | [7] |
| Pyrazolo[1,5-a]pyrimidines (Meridianin bioisosteres) | HCT-116 (Colorectal) | 0.31 |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge.[3][12] this compound derivatives have shown promise as a novel class of antimicrobial agents with activity against a range of bacteria and fungi.[9][13][14][15]
Mechanism of Action: The antimicrobial mechanism of these compounds is still under investigation, but it is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. For instance, some derivatives have been shown to target bacterial dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.
Antimicrobial Mechanism of this compound Derivatives.
Representative Antimicrobial Activity:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | P. aeruginosa, B. cereus, S. aureus | - | [9] |
| 2-chloro-3-(1-substituted indol-3-yl)quinoxalines | C. albicans | - | [9] |
| Aminoguanidyl indole derivatives | K. pneumoniae | 4 - 16 | [15] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. This compound derivatives have demonstrated potent anti-inflammatory properties in various preclinical models.[16][17][18][19]
Mechanism of Action: The anti-inflammatory effects of these compounds are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[17] This is often achieved through the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
Anti-inflammatory Mechanism of this compound Derivatives.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives. These are generalized procedures and may require optimization based on the specific target compound and biological assay.
Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde
This protocol describes a common method for the N-benzylation of indole-3-carbaldehyde, a key intermediate for many 3-substituted indole derivatives.[8][20]
Materials:
-
Indole-3-carbaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 eq) in DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 90°C and reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford pure 1-benzyl-1H-indole-3-carbaldehyde.
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[21][22]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets make it an attractive starting point for drug design campaigns. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic applications and the elucidation of detailed mechanisms of action will further solidify the importance of this privileged scaffold in medicinal chemistry.
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Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PMC - NIH. Available from: [Link]
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Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Available from: [Link]
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Application Notes & Protocols: Leveraging the 3-Benzyl-1H-indole Scaffold for Modern Drug Discovery
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and natural products.[1][2][3] Among its numerous derivatives, the 3-benzyl-1H-indole motif has emerged as a particularly fruitful scaffold for the design of novel therapeutic agents. Its unique structural features, combining the electron-rich indole ring with the versatile benzyl group, provide a foundation for developing compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of the this compound scaffold. We will delve into its synthetic accessibility, explore key structure-activity relationships, and provide detailed protocols for the synthesis and biological evaluation of novel derivatives.
The this compound Scaffold: A Privileged Foundation for Drug Design
The versatility of the this compound scaffold stems from its unique combination of structural and electronic properties. The indole ring system can participate in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The benzyl group at the C-3 position introduces an additional aromatic ring, providing a vector for further functionalization and exploration of chemical space. This allows for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with a specific biological target.
Key Advantages of the this compound Scaffold:
-
Broad Biological Activity: Derivatives have demonstrated a wide range of pharmacological effects, making the scaffold relevant for diverse therapeutic areas.[1][4]
-
Synthetic Tractability: The synthesis of this compound and its analogs is readily achievable through various established chemical methodologies.[5][6][7]
-
Tunable Physicochemical Properties: Modifications to both the indole and benzyl rings allow for precise control over properties such as lipophilicity, solubility, and metabolic stability.
-
Proven Clinical Relevance: The indole core is present in numerous approved drugs, highlighting its biocompatibility and favorable pharmacological profile.[2]
Synthetic Strategies for this compound Derivatives
The construction of a this compound library begins with robust and versatile synthetic protocols. Several methods have been developed for the direct benzylation of indoles and the synthesis of more complex derivatives.
Direct C-3 Benzylation of Indole
A common and straightforward approach involves the direct alkylation of the indole ring at the C-3 position.
Workflow for Direct C-3 Benzylation:
Caption: General workflow for the direct C-3 benzylation of indole.
Protocol 1: Greener C-3 Benzylation using Benzylic Alcohols
This method, utilizing molecular iodine as a catalyst, offers an environmentally benign alternative to traditional Friedel-Crafts reactions.[7]
Materials:
-
Indole (1 equivalent)
-
Benzylic alcohol (1.2 equivalents)
-
Molecular Iodine (I₂) (10 mol%)
-
Solvent (e.g., Dichloroethane)
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of indole in dichloroethane, add the benzylic alcohol and molecular iodine.
-
Reflux the reaction mixture for the time determined by thin-layer chromatography (TLC) monitoring.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-benzylated indole.
N-1 Benzylation and Subsequent C-3 Functionalization
For the synthesis of N-1 substituted derivatives, the indole nitrogen is first benzylated, followed by functionalization at the C-3 position. This approach is particularly useful for creating diverse libraries of compounds.
Protocol 2: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde
This protocol describes the N-benzylation of indole-3-carbaldehyde, a key intermediate for further elaboration.[5]
Materials:
-
Indole-3-carbaldehyde (1 equivalent)
-
Benzyl bromide (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Ethyl alcohol
Procedure:
-
In a round-bottom flask, combine indole-3-carbaldehyde, benzyl bromide, and anhydrous potassium carbonate in DMF.
-
Stir the mixture vigorously and reflux for approximately 6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water, dry it, and recrystallize from ethyl alcohol to yield pure 1-benzyl-1H-indole-3-carbaldehyde.
This aldehyde can then be used in a variety of subsequent reactions, such as the formation of thiosemicarbazones, to generate a library of derivatives.[5]
Biological Evaluation of this compound Derivatives
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. Below are protocols for two common assays relevant to the known activities of this scaffold.
Anticancer Activity Assessment
Many indole derivatives, including those with a 3-benzyl substitution, have shown promising anticancer properties.[8][9][10] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Workflow for High-Throughput Anticancer Screening:
Caption: High-throughput screening cascade for evaluating the anticancer activity of this compound derivatives.
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer)[8][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay: Tyrosinase
Certain this compound derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[5]
Protocol 4: In Vitro Tyrosinase Inhibition Assay
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate
-
Phosphate buffer (pH 6.8)
-
This compound derivatives dissolved in DMSO
-
Kojic acid as a positive control
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Calculate the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for biological activity.
| Scaffold Position | Modification | Impact on Activity | Reference |
| Indole N-1 | Substitution with a benzyl group | Can significantly enhance antiproliferative and anti-estrogenic properties in breast cancer cells compared to the unsubstituted indole-3-carbinol. | [11] |
| Indole Ring | Substitution with electron-withdrawing or electron-donating groups | Can modulate activity. For example, in a series of antitubercular 3-phenyl-1H-indoles, substitutions on the indole ring influenced the minimum inhibitory concentration. | [12] |
| Benzyl Ring | Substitution at the para-position | In a series of tyrosinase inhibitors, 4-substitution on the benzyl ring of thiosemicarbazone derivatives showed better inhibitory potential. | [5] |
| Linker at C-3 | Varies (e.g., direct bond, carbonyl, hydrazone) | The nature of the linker between the indole and other moieties can be critical. For instance, a hydrazone linker was used to connect the indole scaffold to other heterocyclic rings in the design of anticancer agents. | [10] |
Conclusion
The this compound scaffold represents a highly promising and versatile starting point for the design and development of novel therapeutic agents. Its favorable biological activity profile, coupled with its synthetic accessibility, makes it an attractive scaffold for medicinal chemists. The protocols and insights provided in this document are intended to serve as a practical guide for researchers looking to explore the rich chemical space and therapeutic potential of this compound derivatives. Through systematic synthesis, robust biological evaluation, and careful analysis of structure-activity relationships, the full potential of this privileged scaffold can be unlocked to address a range of unmet medical needs.
References
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Straub, A. et al. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link].
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Maity, S. et al. One pot synthesis of 3‐(phenylthio)methyl/benzyl indoles. ResearchGate. Available at: [Link].
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El-Sawy, E. R. et al. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. Available at: [Link].
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Batool, Z. et al. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available at: [Link].
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Kumar, A. et al. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. Available at: [Link].
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Suresh, B. et al. Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available at: [Link].
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A review of the therapeutic importance of indole scaffold in drug discovery. Bentham Science. Available at: [Link].
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Macchi, F. S. et al. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules. Available at: [Link].
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Al-Ostoot, F. H. et al. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Available at: [Link].
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Macchi, F. S. et al. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. ResearchGate. Available at: [Link].
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A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. ResearchGate. Available at: [Link].
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Gomaa, A. M. et al. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available at: [Link].
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Safe, S. et al. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Carcinogenesis. Available at: [Link].
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Application Note: A Validated Protocol for the Synthesis of 1-benzyl-indole-3-carbinol
Executive Summary
1-benzyl-indole-3-carbinol (1-benzyl-I3C) is a synthetic derivative of Indole-3-carbinol (I3C), a phytochemical found in cruciferous vegetables.[1][2] Scientific research has established that the addition of a hydrophobic benzyl group to the indole nitrogen enhances the molecule's therapeutic efficacy significantly.[1] 1-benzyl-I3C exhibits up to a 1000-fold increase in potency in suppressing the growth of human breast cancer cells compared to its natural precursor, I3C.[1][3] It functions by inducing a robust G1 cell cycle arrest and disrupting Wnt/β-catenin signaling, a critical pathway in melanoma.[1][4][5] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-benzyl-I3C through the chemical reduction of 1-benzyl-indole-3-carboxaldehyde. The procedure is designed for reproducibility and scalability in a standard laboratory setting.
The Synthetic Transformation: An Overview
The synthesis is achieved via a straightforward and efficient reduction of an aldehyde to a primary alcohol. The precursor, 1-benzyl-indole-3-carboxaldehyde, is selectively reduced using sodium borohydride (NaBH₄), a mild and versatile reducing agent.[6][7] This method is favored for its high yield, operational simplicity, and the relative safety of the reagents compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[8]
Overall Reaction Scheme: C₁₆H₁₃NO (1-benzyl-indole-3-carboxaldehyde) + NaBH₄ → C₁₆H₁₅NO (1-benzyl-indole-3-carbinol)
Principle of the Reaction: Hydride Reduction Mechanism
The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon of the aldehyde. Sodium borohydride serves as the hydride source.[6][8] The boron-hydrogen bond is polarized towards the hydrogen, rendering it hydridic and nucleophilic.[6]
The mechanism proceeds in two key stages:
-
Nucleophilic Attack: The hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of 1-benzyl-indole-3-carboxaldehyde. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.
-
Protonation/Work-up: The alkoxide intermediate is subsequently protonated by the protic solvent (methanol in this protocol), yielding the final product, 1-benzyl-indole-3-carbinol, and a borate ester.[8] This step is typically completed during an aqueous work-up.
Materials & Reagents
Proper preparation and sourcing of high-purity reagents are critical for the success of this synthesis.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Purity / Grade | Supplier Example |
| 1-Benzyl-indole-3-carboxaldehyde | 10511-51-0 | C₁₆H₁₃NO | 235.28 | >98% | Sigma-Aldrich, CymitQuimica |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | >98%, powder or pellets | Sigma-Aldrich, ESPI Metals |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Anhydrous, ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Type II or higher | Laboratory supply |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | ACS Grade | Laboratory prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous | Alfa Aesar |
Safety Precautions & Hazard Management
This protocol involves hazardous materials. A thorough risk assessment must be conducted prior to starting any work. All operations should be performed inside a certified chemical fume hood.
-
Sodium Borohydride (NaBH₄): Corrosive and toxic if swallowed.[9][10] Reacts with water, acids, and protic solvents to release flammable hydrogen gas.[9][10][11] The reaction can be exothermic. Store in a cool, dry place, away from moisture.[9][12] Do not use water-based fire extinguishers; use a dry powder (Class D) extinguisher.[9]
-
1-Benzyl-indole-3-carboxaldehyde: Harmful if swallowed and may cause an allergic skin reaction.[13] Avoid inhalation of dust and contact with skin and eyes.
-
Methanol (MeOH): Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Can cause blindness.
-
Dichloromethane (DCM): Suspected carcinogen. Volatile and harmful if inhaled.
-
Personal Protective Equipment (PPE): Mandatory PPE includes a flame-retardant lab coat, safety goggles (not glasses), and nitrile gloves.
Detailed Experimental Protocol
This protocol is designed for a ~2 mmol scale synthesis.
Step 1: Reagent Preparation and Reaction Setup
-
Weigh 500 mg (2.12 mmol) of 1-benzyl-indole-3-carboxaldehyde and add it to a 100 mL round-bottom flask equipped with a magnetic stir bar.[14]
-
Add 20 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is crucial to moderate the exothermic reaction of NaBH₄ with methanol and prevent side reactions.[6]
Step 2: Reduction Reaction
-
Carefully weigh 160 mg (~4.24 mmol, 2.0 equivalents) of sodium borohydride powder.
-
Add the sodium borohydride to the cooled aldehyde solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition is a critical control measure to manage the rate of hydrogen gas evolution and the exothermic nature of the reaction.[11]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 1-2 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate (silica gel) and spot the starting material (a small sample of the initial aldehyde solution) and the reaction mixture.
-
Develop the plate using a mobile phase of 30% Ethyl Acetate in Hexane.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting aldehyde (higher Rƒ) has been completely replaced by a new, more polar spot corresponding to the alcohol product (lower Rƒ).
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully add ~15 mL of deionized water to quench the excess sodium borohydride. Be prepared for initial frothing due to hydrogen gas evolution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the resulting aqueous slurry to a separatory funnel.
-
Extract the product from the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash them sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
Step 5: Purification
-
Concentrate the filtered organic solution using a rotary evaporator to obtain the crude product as a white or off-white solid.
-
For final purification, recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 1-benzyl-indole-3-carbinol.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from setup to the final purified product.
Characterization and Validation
The identity and purity of the synthesized 1-benzyl-indole-3-carbinol should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR & ¹³C NMR Spectroscopy: Confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns. The appearance of a new signal for the CH₂OH group and the disappearance of the aldehyde proton signal are key indicators.
-
Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (around 3300-3400 cm⁻¹) and the disappearance of the sharp C=O stretch from the starting aldehyde (around 1680 cm⁻¹).
References
-
Nguyen, L. T., et al. (2010). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Carcinogenesis, 31(7), 1238–1245. Available at: [Link]
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ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet. Available at: [Link]
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Nguyen, L. T., et al. (2010). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative... PMC. Available at: [Link]
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- 14. 1-Benzyl-1H-indole-3-carbaldehyde | CymitQuimica [cymitquimica.com]
Application Note: Comprehensive Analytical Characterization of 3-Benzyl-1H-indole
Introduction: The Importance of Rigorous Characterization
3-Benzyl-1H-indole is a key structural motif present in a variety of compounds with significant biological activities. As a privileged scaffold in medicinal chemistry and drug development, its derivatives are explored for potential therapeutic applications.[1][2] The precise structural confirmation and purity assessment of this compound are therefore non-negotiable prerequisites for any downstream application, be it in synthetic chemistry, biological screening, or formulation development. An impurity or a misidentified structure can lead to erroneous biological data and compromise research outcomes.
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice. We will explore a synergistic workflow employing chromatographic and spectroscopic techniques to establish the compound's identity, purity, and structural integrity with a high degree of confidence.
Physicochemical & Structural Identifiers
A foundational step in characterization is to collate the compound's basic physicochemical properties. This data serves as a primary reference against which experimental results are compared.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₁₅H₁₃N | PubChem[3] |
| Molecular Weight | 207.27 g/mol | PubChem[3] |
| CAS Number | 16886-10-5 | PubChem[3] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 | PubChem[3] |
Integrated Analytical Workflow
No single analytical technique is sufficient for unambiguous characterization. A robust analysis relies on the integration of orthogonal methods—techniques that measure different properties of the molecule. The workflow below illustrates a logical progression from initial purity assessment to definitive structural elucidation.
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Application Notes & Protocols: A Guide to In Vitro Bioactivity Evaluation of 3-Benzyl-1H-indole Derivatives
Introduction: The 3-Benzyl-1H-indole Scaffold as a Privileged Structure
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products, pharmaceuticals, and bioactive molecules. When functionalized with a benzyl group at the C3-position, the resulting this compound scaffold emerges as a "privileged structure." This framework demonstrates a remarkable versatility in binding to a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5]
The successful discovery and development of novel therapeutics from this chemical class depend on a robust and logical pipeline of biological evaluation. This guide provides an in-depth overview and detailed protocols for a suite of essential in vitro assays designed to screen, characterize, and elucidate the mechanisms of action of novel this compound derivatives. The assays are organized by therapeutic area, progressing from primary screening to more complex, mechanism-based evaluations.
Section 1: Evaluation of Anticancer Activity
The antiproliferative and cytotoxic potential of indole derivatives is a major focus of research.[1][6][7][8][9] A comprehensive in vitro assessment involves not only determining cytotoxicity but also investigating the underlying mechanisms, such as the disruption of key cellular processes like microtubule dynamics, cell migration, and angiogenesis.[1][6][10]
Primary Assay: Cell Viability and Cytotoxicity (MTT Assay)
Scientific Rationale: The MTT assay is a foundational colorimetric assay for assessing the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[11] It is an essential first-pass screen to quantify the cytotoxic effects of compounds. The principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549, K562, HCT116) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Perform serial two-fold dilutions in complete culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (medium with DMSO) and blank wells (medium only).[13]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours.[13] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of pure DMSO to each well and place the plate on a shaker for 10 minutes at low speed to fully dissolve the crystals.[14]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[12][13]
-
Analysis: Calculate the percentage of cell viability using the formula:
-
% Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation: Sample Cytotoxicity Data
| Compound ID | Derivative Structure | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| IND-001 | This compound | >100 | >100 | >100 |
| IND-002 | 4-Chloro-benzyl | 12.0 | 10.0 | 15.5 |
| IND-003 | 4-Methoxy-benzyl | 25.6 | 31.2 | 28.9 |
| Gefitinib | Reference Drug | 9.8 | N/A | 11.4 |
Note: Data are hypothetical and for illustrative purposes only.
Mechanistic Assay: Tubulin Polymerization
Scientific Rationale: The microtubule cytoskeleton, formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, motility, and intracellular transport. It is a highly validated target for anticancer drugs. Compounds can either inhibit polymerization (destabilizers, e.g., Vinca alkaloids) or promote it (stabilizers, e.g., taxanes), both of which disrupt microtubule dynamics and lead to mitotic arrest and apoptosis. This cell-free assay directly measures a compound's effect on purified tubulin assembly.[15][16]
Microtubule Dynamics and Drug Intervention
Caption: The dynamic equilibrium of microtubule assembly and disassembly, highlighting points of therapeutic intervention.
Protocol: Cell-Free Tubulin Polymerization Assay
This protocol is based on commercially available fluorescence-based kits (e.g., from Cytoskeleton, Inc.).
-
Reagent Preparation: Reconstitute lyophilized, >99% pure porcine or bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a GTP stock solution.[15]
-
Compound Preparation: Prepare 10X working stocks of the indole derivatives, a positive control stabilizer (e.g., 100 µM paclitaxel), and a positive control destabilizer (e.g., 100 µM nocodazole) in general tubulin buffer.
-
Assay Setup: In a pre-warmed (37°C) 96-well half-area plate, add the following to each well:
-
Tubulin Buffer + GTP + Polymerization Enhancer (e.g., glycerol).
-
10 µL of the 10X compound solution (or control/vehicle).
-
-
Initiation and Measurement: Initiate polymerization by adding the tubulin protein solution to each well. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence signal (often using a reporter dye that fluoresces upon binding to polymerized microtubules) every minute for 60 minutes.[15]
-
Analysis: Plot fluorescence intensity versus time. A test compound that inhibits polymerization will show a reduced slope (Vmax) and a lower final plateau compared to the vehicle control. A compound that enhances polymerization will show an increased Vmax and a higher plateau.[16]
Mechanistic Assay: Cell Migration (Wound Healing / Scratch Assay)
Scientific Rationale: The ability of cancer cells to migrate is a prerequisite for invasion and metastasis. The scratch assay is a straightforward and widely used method to study collective cell migration in vitro.[17][18] A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close this gap is monitored over time, providing a measure of the inhibitory effect of a test compound.[17][19]
Experimental Workflow: Scratch Assay
Caption: Step-by-step workflow for the wound healing (scratch) assay.
Protocol: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, HT-29) into a 24-well plate at a density that will form a fully confluent monolayer after 24 hours of growth.[19]
-
Wound Creation: Once confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap.[17][20]
-
Washing and Treatment: Gently wash the wells twice with PBS or serum-free medium to remove detached cells.[19][21] Replenish each well with fresh medium containing the desired concentration of the indole derivative (typically at a non-cytotoxic concentration, e.g., IC₂₀) or vehicle control.
-
Imaging: Immediately place the plate on a microscope stage and capture the first image (T=0) of the scratch at predefined locations for each well. Use phase-contrast microscopy at 4x or 10x magnification.[17][20]
-
Time-Lapse Monitoring: Incubate the plate and capture images of the same regions at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.[17]
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area at T=0. Compare the closure rates between treated and control wells.
Section 2: Evaluation of Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities. Indole derivatives have been identified as a promising source of novel antimicrobial agents.[4][5]
Primary Assay: Minimum Inhibitory Concentration (Broth Microdilution)
Scientific Rationale: The broth microdilution method is the "gold standard" for quantitative antimicrobial susceptibility testing.[22] It determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[22] This method is highly reproducible and adaptable for high-throughput screening.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Protocol: Broth Microdilution MIC Determination
This protocol is aligned with CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB). For example, add 50 µL of broth to wells 2-12. Add 100 µL of the highest compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate. The final volume in each well before inoculation is 50 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism (e.g., S. aureus, E. coli). Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[22]
-
Inoculum Dilution: Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22]
-
Inoculation: Within 15 minutes of its preparation, add 50 µL of the final standardized inoculum to each well, resulting in a final volume of 100 µL.[22]
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[22]
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[22] The growth control well must show distinct turbidity.
Data Presentation: Sample MIC Data
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) | C. albicans ATCC 90028 MIC (µg/mL) |
| IND-004 | 8 | 16 | >64 | 32 |
| IND-005 | 4 | 8 | 64 | 16 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 | N/A |
| Nystatin | N/A | N/A | N/A | 4 |
Note: Data are hypothetical and for illustrative purposes only.
Section 3: Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Indole derivatives can modulate key inflammatory pathways, making them attractive candidates for new anti-inflammatory drugs.[2][3][23]
Target-Based Assay: Cyclooxygenase-2 (COX-2) Inhibition
Scientific Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[24] COX-2 is the inducible isoform, and its levels are elevated during inflammation.[24] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs. Fluorometric or colorimetric screening kits allow for the rapid, high-throughput evaluation of a compound's ability to directly inhibit recombinant human COX-2 activity.[24][25][26]
Arachidonic Acid Cascade and COX-2 Inhibition
Caption: The COX-2 pathway for prostaglandin synthesis and its inhibition by a test compound.
Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits (e.g., from Sigma-Aldrich, Assay Genie).[24][25]
-
Reagent Preparation: Prepare all kit components (Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, Human Recombinant COX-2) according to the manufacturer's instructions. Store reconstituted COX-2 enzyme on ice and use it promptly.[24][25]
-
Compound Setup: In a 96-well opaque plate, add 10 µL of diluted test inhibitor (indole derivative) to the "Sample" wells. Add 10 µL of a known inhibitor (e.g., Celecoxib) to the "Inhibitor Control" wells. Add 10 µL of Assay Buffer to the "Enzyme Control" (100% activity) wells.[24]
-
Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to the Sample, Inhibitor Control, and Enzyme Control wells.
-
Initiation and Measurement: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette. Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[24]
-
Analysis: Choose two points in the linear range of the kinetic plot to calculate the reaction rate (slope). Calculate the percent inhibition using the formula:
-
% Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Where EC is Enzyme Control and S is Sample.
-
Determine the IC₅₀ value by plotting % Inhibition versus log[inhibitor].
-
Conclusion: A Multi-Assay Approach to Bioactivity Profiling
The protocols described in this guide represent a logical, tiered approach to characterizing the bioactivity of novel this compound derivatives. Beginning with broad primary screens for cytotoxicity (MTT) and antimicrobial activity (MIC) allows for the rapid identification of active compounds. Subsequent mechanism-of-action studies—such as tubulin polymerization, cell migration, and specific enzyme inhibition assays—provide critical insights into the molecular basis of their activity. This integrated strategy, combining multiple validated in vitro assays, is essential for building a comprehensive biological profile, validating therapeutic hypotheses, and guiding the rational design of next-generation drug candidates from this versatile chemical scaffold.
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Staton, C. A., Reed, M. W. R., & Brown, N. J. (2008). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC - NIH. [Link]
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BenchSci. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. BenchSci. [Link]
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Liang, C. C., Park, A. Y., & Guan, J. L. (2007). Scratch Wound Healing Assay. Bio-protocol. [Link]
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UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Phung, M. W., & Dass, C. R. (2006). In-vitro and in-vivo assays for angiogenesis-modulating drug discovery and development. Journal of Pharmacy and Pharmacology. [Link]
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Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. University of Pittsburgh. [Link]
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Valster, A. (2017). Wound healing migration assay (Scratch assay). Protocols.io. [Link]
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Amsbio. (n.d.). In Vitro Angiogenesis Assays. Amsbio. [Link]
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Ranzato, E., & Martinotti, S. (2018). Scratch Wound Healing Assay. PubMed. [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Al-Ostath, A., et al. (2023). In-vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]
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Waclaw, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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EUCAST. (n.d.). Broth microdilution reference methodology. Slideshare. [Link]
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Ye, H., et al. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. PMC - NIH. [Link]
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Sravani, G., & Jayaveera, K. N. (2018). Indole as a Core Anti-Inflammatory Agent- A Mini Review. ResearchGate. [Link]
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Kumar, D., et al. (2020). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]
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Zhang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]
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Worachartcheewan, A., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC - PubMed Central. [Link]
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Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Creative BioMart. [Link]
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Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]
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Kumar, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]
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Chandrashekar, A., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. [Link]
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Al-Soud, Y. A., et al. (2008). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]
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Abgenex. (n.d.). NF-kB Reporter Assay. Abgenex. [Link]
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Jordan, M. A., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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University of Texas at Austin. (n.d.). MTT Assay: Principle. University of Texas at Austin. [Link]
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Owolabi, B. J., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]
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O'Neill, E., et al. (2018). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PubMed Central. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Interchim. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving 3-Benzyl-1H-indole Synthesis Yields
Welcome to the technical support center for the synthesis of 3-Benzyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies for this important molecular scaffold. Here, we will delve into the nuances of common synthetic methods, troubleshoot potential challenges, and provide detailed, field-proven protocols to enhance your experimental outcomes.
The Significance of the this compound Moiety
The this compound core is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its presence is noted in everything from potential anti-hyperglycemic and anti-tuberculosis agents to topoisomerase inhibitors for cancer therapy.[1] Given its importance, the development of efficient and high-yielding synthetic routes is a continuous area of active research.
Comparative Analysis of Key Synthetic Routes
Choosing the right synthetic strategy is paramount to achieving high yields and purity. Below is a comparative analysis of the most common methods for synthesizing this compound.
| Parameter | Fischer Indole Synthesis | Friedel-Crafts Benzylation | Palladium-Catalyzed C3-Benzylation | Iodine-Catalyzed C3-Benzylation |
| Starting Materials | Phenylhydrazine, Benzylacetone or 3-phenylpropanal | Indole, Benzyl Halide/Alcohol/Carbonate | 3-Substituted Indoles, Benzyl Carbonates | Indole, Benzylic Alcohols |
| Catalyst/Reagent | Brønsted or Lewis Acids (e.g., PPA, ZnCl₂, Amberlyst® 15)[2][3] | Lewis Acids (e.g., In(OTf)₃)[4] | Pd complexes (e.g., [Pd(allyl)(cod)]BF₄) with ligands (e.g., DPEphos)[5][6] | Molecular Iodine (I₂)[7][8][9][10] |
| Typical Yield | Good to High (can be variable)[2][3] | Moderate to Good (risk of polyalkylation)[1][11] | Good to Excellent[5][6][12][13] | High to Excellent (often >85%)[7][10] |
| Reaction Conditions | Often harsh, requiring high temperatures and strong acids.[14] | Can be harsh, though milder Lewis acid-catalyzed methods exist.[1][4] | Mild conditions.[5][6] | Mild, often at moderate temperatures (e.g., 40°C).[7][10] |
| Key Advantages | Well-established, versatile method.[2] | Utilizes readily available starting materials. | High regioselectivity for C3-benzylation, tolerates various functional groups.[5][6] | Environmentally benign ("green") catalyst, metal-free, simple procedure.[7][8] |
| Common Challenges | Suboptimal reaction conditions, reactant instability, side reactions.[14] | Polyalkylation is a significant side reaction.[1][11] | Catalyst and ligand sensitivity, can be more expensive.[5][6] | Substrate scope can be limited with electron-poor benzylic alcohols.[7] |
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method, but it is also sensitive to reaction conditions.[14]
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Suboptimal Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are critical.[14] If the acidity is too high or the temperature is excessive, it can lead to degradation of the starting materials or the product. Conversely, insufficient acid or temperature will result in an incomplete reaction.
-
Solution: Systematically screen different acid catalysts (e.g., polyphosphoric acid, zinc chloride, Amberlyst® 15) and their concentrations. Optimize the reaction temperature in small increments. For the synthesis of this compound from 3-phenylpropanal and phenylhydrazine, high yields have been achieved with Amberlyst® 15 as an acidic catalyst.[2][3]
-
-
Purity of Starting Materials: Impurities in the phenylhydrazine or the carbonyl compound can lead to unwanted side reactions.[14]
-
Solution: Ensure your starting materials are of high purity. Phenylhydrazine can degrade over time, so using a freshly opened bottle or purifying it before use is recommended.
-
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can sterically hinder the cyclization step.[14]
-
Solution: While less of an issue for this compound, if you are using substituted starting materials, consider if steric hindrance might be a factor.
-
Q2: I am observing the formation of multiple products in my Fischer indole synthesis. What are the common side reactions?
A2: A common issue, especially with unsymmetrical ketones, is the formation of isomeric indole products.[2] Additionally, under harsh acidic conditions, side reactions such as N-N bond cleavage in the hydrazone intermediate can occur, leading to various byproducts.[14]
-
Solution: To minimize isomeric products when using a ketone like benzylacetone, careful control of reaction conditions is necessary. Using an aldehyde like 3-phenylpropanal can circumvent this issue. To prevent degradation, a gradual increase in temperature and the use of a milder acid catalyst can be beneficial.
Caption: Troubleshooting workflow for low yields in Fischer Indole Synthesis.
Friedel-Crafts Benzylation
Direct benzylation of indole via a Friedel-Crafts reaction is a straightforward approach, but it is often plagued by a lack of selectivity.
Q1: My Friedel-Crafts benzylation of indole is producing a mixture of products, including what appears to be poly-benzylated indoles. How can I improve the selectivity for this compound?
A1: Polyalkylation is a classic challenge in Friedel-Crafts reactions because the alkylated product is often more nucleophilic than the starting material, leading to further alkylation.[11]
-
Solution:
-
Control Stoichiometry: Use a large excess of indole relative to the benzylating agent. This statistical approach increases the probability of the electrophile reacting with the starting material rather than the product.[1]
-
Optimize Catalyst and Temperature: Use a milder Lewis acid catalyst and lower the reaction temperature. Harsher conditions can promote over-alkylation. Indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for this transformation in water.[4]
-
Protecting Groups: While more synthetically intensive, protecting the indole nitrogen with a group like tosyl or Boc can modulate the reactivity of the indole ring and improve selectivity.
-
Q2: I am having difficulty purifying my this compound from the reaction mixture. What are some effective purification strategies?
A2: Purification can be challenging due to the presence of unreacted starting materials, the catalyst, and poly-benzylated byproducts which may have similar polarities.
-
Solution:
-
Column Chromatography: This is the most common method. A carefully chosen solvent system, often a gradient elution with hexanes and ethyl acetate, is crucial for good separation.[14]
-
Recrystallization: If your crude product is a solid, recrystallization can be a highly effective method for achieving high purity, although it may lead to some loss of material.[14]
-
Palladium-Catalyzed C3-Benzylation
This modern approach offers high selectivity but requires careful optimization of the catalytic system.
Q1: My Palladium-catalyzed C3-benzylation is not proceeding to completion or is giving a low yield. What should I check?
A1: The success of this reaction is highly dependent on the integrity of the catalyst and the reaction conditions.
-
Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical. Ligands with large bite angles, such as DPEphos, have been shown to be particularly effective for this transformation.[5][6]
-
Reaction Additives: The addition of co-catalysts or additives can be crucial. For instance, triethylborane (BEt₃) has been shown to significantly promote the reaction, allowing it to proceed at lower temperatures.[5]
-
Anhydrous and Inert Conditions: Palladium catalysts can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Q2: I am observing the formation of N-benzylated indole as a side product. How can I favor C3-benzylation?
A2: While palladium-catalyzed methods generally show high C3 selectivity, N-alkylation can sometimes occur. The highly polarizable π-benzyl-Pd intermediate preferentially reacts at the carbon of the ambident indole.[12]
-
Solution: The choice of ligand and reaction conditions plays a key role in directing the regioselectivity. The use of ligands like DPEphos is reported to give complete C3-selectivity.[5][6] If you are observing N-alkylation, re-evaluate your ligand and consider if any reaction parameters are deviating from established protocols.
Iodine-Catalyzed C3-Benzylation
This method is attractive for its simplicity and "green" credentials.
Q1: My iodine-catalyzed benzylation of indole with a benzylic alcohol is slow or incomplete. How can I drive the reaction to completion?
A1: While generally efficient, the reactivity in this system can be influenced by the electronic nature of the benzylic alcohol.
-
Substrate Electronics: Primary benzylic alcohols with electron-donating groups on the phenyl ring tend to react more readily, as they stabilize the carbocation-like intermediate. Electron-poor or unsubstituted primary benzylic alcohols may not react under standard conditions.[7]
-
Solution: If you are using an electron-poor benzylic alcohol, you may need to increase the reaction temperature or time. However, be aware that this could lead to side product formation. This method is most effective for secondary benzylic alcohols or electron-rich primary benzylic alcohols.[7]
-
-
Catalyst Loading: While catalytic amounts of iodine are used, ensure that you have the correct loading (typically 5 mol%).[7][10]
Q2: Is water a concern in the iodine-catalyzed reaction, given that it is a byproduct?
A2: Interestingly, the reaction is not particularly sensitive to moisture. In fact, the addition of a small amount of water does not significantly impact the reaction yield.[7] This robustness is a significant advantage of this method.
Experimental Protocols
Here are detailed, step-by-step methodologies for two highly effective methods for synthesizing this compound.
Protocol 1: Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indole with Diphenylmethanol
This protocol is adapted from Bhattacharjee, P., & Bora, U. (2019). ACS Omega, 4(7), 11770–11776.[7]
Materials:
-
Indole
-
Diphenylmethanol
-
Molecular Iodine (I₂)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add indole (1.2 mmol) and diphenylmethanol (1.0 mmol).
-
Add molecular iodine (0.05 mmol, 5 mol%) to the flask.
-
Add toluene (2 mL) as the solvent.
-
Stir the reaction mixture at 40°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to obtain 3-benzhydryl-1H-indole (a derivative of this compound).
Caption: Experimental workflow for Iodine-Catalyzed C-3 Benzylation.
Protocol 2: Palladium-Catalyzed C3-Benzylation of 2,3-Dimethylindole
This protocol is a general representation based on the work of Zhu, Y., & Rawal, V. H. (2012). Journal of the American Chemical Society, 134(1), 113-115.[5][6]
Materials:
-
2,3-Dimethylindole
-
Benzyl methyl carbonate
-
[Pd(allyl)(cod)]BF₄
-
DPEphos (Bis(2-diphenylphosphinophenyl)ether)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Triethylborane (BEt₃)
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst ([Pd(allyl)(cod)]BF₄, 5 mol%) and the DPEphos ligand (5.5 mol%) to a flame-dried reaction vessel.
-
Add the 2,3-dimethylindole (0.50 mmol) and the anhydrous solvent.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equiv).
-
Add triethylborane (BEt₃) (1.1 equiv).
-
Finally, add the benzyl methyl carbonate (1.2 equiv).
-
Seal the reaction vessel and heat to 50°C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
References
-
Zhu, Y., & Rawal, V. H. (2012). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society, 134(1), 113–115. [Link]
-
Zhu, Y., & Rawal, V. H. (2012). Palladium-Catalyzed C3-Benzylation of Indoles. PubMed Central. Retrieved from [Link]
-
Rawal, V. H., & Zhu, Y. (2012). Palladium-Catalyzed Decarboxylative Allylation and Benzylation of N-Alloc and N-Cbz Indoles. PubMed Central. Retrieved from [Link]
-
Bhattacharjee, P., & Bora, U. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. Request PDF. Retrieved from [Link]
-
Panther, J., et al. (2016). Fischer indole synthesis of this compound via conductive and dielectric heating. Request PDF. Retrieved from [Link]
-
Panther, J., et al. (2016). FISCHER INDOLE SYNTHESIS OF this compound VIA CONDUCTIVE AND DIELECTRIC HEATING. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Zhu, Y., & Rawal, V. H. (2011). Palladium-Catalyzed C3-Benzylation of Indoles. ACS Publications. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A three-component Fischer indole synthesis. PubMed. Retrieved from [Link]
-
Zhu, Y., & Rawal, V. H. (2012). Palladium-Catalyzed C3-Benzylation of Indoles. Figshare. Retrieved from [Link]
-
Bhattacharjee, P., & Bora, U. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 11770–11776. [Link]
-
Heravi, M. M., et al. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]
-
Bhattacharjee, P., & Bora, U. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. Semantic Scholar. Retrieved from [Link]
-
Garg, N. K., & Sarpong, R. (2012). Exploration of the interrupted Fischer indolization reaction. PubMed Central. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Sci-Hub. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. Sci-Hub. Retrieved from [Link]
-
Overman, L. E., & Wolfe, J. P. (2020). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PubMed Central. Retrieved from [Link]
-
Bhattacharjee, P., & Bora, U. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Publications. Retrieved from [Link]
-
Pouliot, M.-F., & Pelletier, J. C. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Retrieved from [Link]
-
Kenny, J. K., et al. (2022). Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation. Reaction Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis? ResearchGate. Retrieved from [Link]
-
Kenny, J. K., et al. (2022). Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Products and relative yields for Friedel–Crafts alkylation. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2015). In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water. RSC Advances. Retrieved from [Link]
-
Heaney, H., & Ley, S. V. (1974). 1-benzylindole. Organic Syntheses. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2013). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. Retrieved from [Link]
-
MDPI. (2019). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. MDPI. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. FISCHER INDOLE SYNTHESIS OF 3-BENZYL-1<i>H</i>-INDOLE VIA CONDUCTIVE AND DIELECTRIC HEATING | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed C3-Benzylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | Semantic Scholar [semanticscholar.org]
- 9. sci-hub.box [sci-hub.box]
- 10. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. figshare.com [figshare.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3-Benzyl-1H-indole
Welcome to our dedicated technical support center for the purification of 3-Benzyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems you might encounter during the purification process, offering explanations and actionable solutions.
Q1: My crude this compound product is a dark, oily residue. What is the best initial purification strategy?
It is common for crude products from indole synthesis to be oily and contain colored impurities. A multi-step approach is often the most effective strategy.
-
Initial Work-up: Before attempting more rigorous purification, ensure your work-up procedure is thorough. This typically involves neutralizing the reaction mixture and extracting the product with an organic solvent.[1]
-
Solvent Trituration/Washing: Before proceeding to chromatography or recrystallization, try triturating the crude oil with a non-polar solvent like hexanes or petroleum ether. This compound has some solubility in these solvents, but many non-polar impurities and colored byproducts may be washed away.
-
Column Chromatography: For oily residues, column chromatography is generally the most effective next step to separate the desired product from various impurities.[2][3]
Q2: I'm struggling with column chromatography. My product is co-eluting with impurities. How can I improve the separation?
Co-elution is a frequent challenge in chromatography. Here’s how to troubleshoot it:
-
Optimize Your Solvent System: The choice of eluent is critical. For indole derivatives, a common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[2][3][4]
-
Finding the Right Polarity: The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 on a TLC plate. This generally provides the best separation on a column.[5] If your spots are too high (high Rf), decrease the polarity of the eluent (less ethyl acetate). If they are too low (low Rf), increase the polarity.
-
Try Different Solvent Systems: If a hexane/ethyl acetate system doesn't provide adequate separation, consider other options. For instance, dichloromethane/methanol or toluene/ethyl acetate can offer different selectivity.
-
-
Check for Compound Stability: Indoles can sometimes be unstable on silica gel, which is acidic. This can lead to streaking on the TLC plate and decomposition during column chromatography, resulting in impure fractions.[5]
-
How to Test for Stability: Spot your crude material on a TLC plate, and then let it sit for an hour or two before eluting. If you see new spots or significant streaking that wasn't there initially, your compound may be degrading on the silica.
-
Solutions for Unstable Compounds:
-
Deactivate the Silica: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (e.g., 1%), to your eluent.[6] This can help to prevent the degradation of acid-sensitive compounds.
-
Use a Different Stationary Phase: Consider using alumina (neutral or basic) or Florisil as an alternative to silica gel.[5]
-
-
-
Proper Column Packing and Loading: A poorly packed column will lead to channeling and broad peaks, resulting in poor separation. Ensure your silica gel is uniformly packed. Also, load your sample in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
Q3: My recrystallization of this compound is giving very low yields. What can I do to improve this?
Low recrystallization yields can be frustrating. Here are some potential causes and solutions:
-
Choosing the Right Solvent: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Using the Minimum Amount of Hot Solvent: A common mistake is adding too much hot solvent to dissolve the crude product. This will keep your product in solution even when cooled, leading to low recovery. Add the hot solvent portion-wise until your product just dissolves.
-
Slow Cooling is Key: Rapid cooling of the solution will cause the product to precipitate out quickly, trapping impurities. For the best crystal formation and purity, allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form upon cooling, you can try:
-
Scratching the inside of the flask with a glass rod at the surface of the solution.
-
Adding a seed crystal of your pure product.
-
Reducing the volume of the solvent by evaporation and allowing it to cool again.
-
Q4: After purification, I still see minor impurities in my NMR spectrum. What are the likely culprits and how can I remove them?
Even after chromatography or recrystallization, trace impurities can remain.
-
Residual Solvents: Solvents from the purification process (e.g., ethyl acetate, hexanes, dichloromethane) are common impurities seen in NMR. These can usually be removed by drying the sample under high vacuum for an extended period.
-
Starting Materials or Reagents: Depending on the synthetic route, unreacted starting materials or reagents might persist. For example, in a Fischer indole synthesis, residual phenylhydrazine or ketone could be present.[1] If these are present, a second purification step may be necessary.
-
Positional Isomers: In some indole syntheses, small amounts of positional isomers can form. These can be very difficult to separate due to their similar polarities. High-performance liquid chromatography (HPLC) might be required for complete separation in such cases.[9]
Frequently Asked Questions (FAQs)
What are the typical impurities found in crude this compound?
The impurities in your crude product will largely depend on the synthetic method used. Common impurities can include:
-
Unreacted starting materials (e.g., indole, benzyl bromide).
-
Byproducts from side reactions.
-
In the case of Fischer indole synthesis, incompletely cyclized intermediates or polymeric materials.
-
Oxidation products, as indoles can be sensitive to air and light.
How do I select the best purification technique for my needs?
The choice between column chromatography and recrystallization depends on the nature of your crude product and the impurities present.
-
Column Chromatography is generally more versatile and effective for separating multiple components in a complex mixture, especially for oily or highly impure samples.[2][3]
-
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. It is often used as a final polishing step after chromatography to obtain highly pure, crystalline material.[7][10]
Below is a decision-making workflow to help you choose the appropriate purification technique.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Purification [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimization of Reaction Conditions for Indole C-3 Benzylation
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for indole C-3 benzylation. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize these valuable molecular scaffolds. C-3 benzylated indoles are crucial intermediates in medicinal chemistry and materials science, but their synthesis can present significant challenges, from low yields to poor regioselectivity.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key variables in indole C-3 benzylation.
Q1: What are the principal catalytic methods for the C-3 benzylation of indoles?
There are several modern and classical approaches, each with distinct advantages. The choice of method often depends on substrate scope, functional group tolerance, and desired reaction conditions (e.g., metal-free, mild temperature).
Table 1: Comparison of Common Catalytic Systems for Indole C-3 Benzylation
| Catalytic System | Common Catalyst(s) | Typical Benzylating Agent | Key Advantages | Potential Challenges |
| Metal-Free Halogen-Bonding | Molecular Iodine (I₂) | Benzyl Alcohols | Green, inexpensive, metal-free, mild conditions (e.g., 40 °C).[1][2][3] | Reaction may not proceed with electron-poor or unsubstituted primary benzyl alcohols.[1][3] |
| Transition Metal-Catalyzed | Palladium Complexes (e.g., [Pd(allyl)(cod)]BF₄) | Benzyl Carbonates | Excellent for creating C-3 quaternary centers on substituted indoles; high C-3 selectivity.[4][5] | Requires specific ligands (e.g., DPEphos with large bite angles); can be more expensive and require inert conditions.[4][5] |
| Lewis Acid Catalysis | In(OTf)₃, BF₃·OEt₂, B(C₆F₅)₃ | Benzyl Alcohols, Amines | Often proceeds without bases or additives; some systems work well in water.[6][7][8] | Stoichiometric amounts of Lewis acid may be needed in older methods; catalyst can be sensitive to moisture. |
| "Borrowing Hydrogen" Catalysis | Manganese or Ruthenium Pincer Complexes | Benzyl Alcohols | Highly atom-economical (water is the only byproduct); sustainable approach.[9][10] | Often requires high temperatures (e.g., 110-165 °C) and a base (e.g., KOH).[9][11] |
Q2: What is the general mechanism for indole C-3 benzylation?
Most C-3 benzylation reactions proceed via a Friedel-Crafts-type electrophilic aromatic substitution . The indole ring, being electron-rich, acts as the nucleophile, with the C-3 position being the most nucleophilic site. The reaction hinges on the generation of a stabilized carbocation or a highly electrophilic benzylic species from the benzylating agent.
The generalized mechanism involves two key steps:
-
Activation: The catalyst (e.g., a Lewis acid, iodine, or transition metal) interacts with the benzylating agent (like a benzyl alcohol or carbonate) to generate a potent electrophile, often a benzyl carbocation or a related polarized intermediate.
-
Nucleophilic Attack: The π-system of the indole attacks the electrophilic benzylic carbon at the C-3 position, forming a new C-C bond and a cationic intermediate (an indoleninium ion).
-
Rearomatization: A proton is lost from the C-3 position, restoring the aromaticity of the indole ring and yielding the final product.
Caption: Generalized Friedel-Crafts mechanism for indole C-3 benzylation.
Q3: How do I choose the appropriate benzylating agent?
-
Benzyl Alcohols: These are excellent "green" choices as water is the only byproduct.[3] They are commonly used with iodine, Lewis acids, or "borrowing hydrogen" catalysts.[1][6][9] However, their reactivity can be lower, especially for primary benzyl alcohols without electron-donating groups.[1][3]
-
Benzyl Carbonates/Esters: These are often used in palladium-catalyzed systems.[4][5] They provide a good balance of reactivity and stability.
-
Benzyl Halides (e.g., Benzyl Bromide): While highly reactive, they can lead to over-alkylation and N-alkylation side products. Their use often requires careful control of stoichiometry and reaction conditions.
Part 2: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-cause-solution format.
Caption: A workflow for troubleshooting common issues in C-3 benzylation.
Problem 1: Low to No Conversion of Starting Material
Potential Cause A: Inactive Catalyst or Reagents
-
Why it happens: Lewis acids can be deactivated by moisture. Palladium catalysts can be sensitive to air. Molecular iodine can decompose in protic solvents.[1] Benzyl alcohols, especially, may be of poor quality or oxidized to aldehydes.
-
Solution:
-
Verify Reagent Purity: Ensure benzyl alcohol is pure; consider running it through a short plug of silica if it appears discolored. For solid reagents, ensure they are dry.
-
Optimize Catalyst Loading: Low conversion may indicate insufficient catalyst. For instance, in iodine-catalyzed reactions, increasing the catalyst from 2 mol% to 5 mol% can significantly improve yield, while 10 mol% may offer no further benefit.[1]
-
Use Anhydrous Conditions: When using moisture-sensitive catalysts like In(OTf)₃ or Pd complexes, ensure glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Argon).
-
Potential Cause B: Incorrect Solvent Choice
-
Why it happens: The solvent plays a critical role in stabilizing intermediates and solubilizing reagents. A poor choice can halt the reaction. For example, protic solvents like methanol can decompose an iodine catalyst into inactive HI, preventing the reaction.[1]
-
Solution:
-
Consult the Literature: For a given catalytic system, the solvent is a critical, optimized parameter. For I₂-catalysis, toluene is effective.[1] For BF₃·OEt₂ catalysis, a screen of solvents showed ethyl acetate to be optimal over acetonitrile or DCE.[7]
-
Perform a Solvent Screen: If developing a new methodology, screen a range of aprotic solvents with varying polarities (e.g., Toluene, Dioxane, THF, CH₂Cl₂, Ethyl Acetate).
-
Potential Cause C: Suboptimal Temperature or Reaction Time
-
Why it happens: Every reaction has an optimal temperature for activation without decomposition. Some modern methods work at mild temperatures (e.g., 40-50 °C), while others require significant heat (110-165 °C).[1][4][9]
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material. This will tell you if the reaction is slow or has stalled completely.
-
Systematic Temperature Screening: If conversion is low at a literature-reported temperature, try increasing it in 10-20 °C increments. Conversely, if decomposition is observed, lower the temperature.
-
Problem 2: Poor Regioselectivity (Significant N-Benzylation)
Potential Cause: Reaction Conditions Favoring N-Alkylation
-
Why it happens: The indole nitrogen is also a nucleophilic site. Under strongly basic conditions, the indole N-H is deprotonated to form a highly nucleophilic indolide anion, which preferentially attacks the benzylating agent at the nitrogen. While C-3 alkylation is often thermodynamically favored, N-alkylation can be kinetically faster under these conditions.
-
Solution:
-
Avoid Strong Bases: If C-3 benzylation is the goal, avoid strong bases like sodium hydride (NaH). Many modern C-3 benzylation protocols are base-free.[1][6]
-
Choose a C-3 Selective Catalyst: Palladium-catalyzed methods using ligands with large bite angles (like DPEphos) have been shown to be completely C-3 selective, with no N-benzyl product observed.[4][5] This is because the polarizable π-benzyl-Pd intermediate reacts preferentially at the carbon of the ambident indole nucleophile.[5]
-
Protect the Nitrogen: If N-alkylation remains a persistent issue, consider protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) before performing the C-3 benzylation, followed by deprotection.
-
Problem 3: Formation of Multiple Byproducts
Potential Cause A: Incorrect Stoichiometry leading to Bis(indolyl)methanes (BIMs)
-
Why it happens: The C-3 benzylated product is itself an electron-rich aromatic compound. If the generated benzyl carbocation is highly reactive and present in excess, it can be attacked by a second molecule of indole, leading to the formation of BIMs or other over-alkylated species.
-
Solution:
-
Control Stoichiometry: Use the indole as the limiting reagent or use only a slight excess (e.g., 1.1-1.2 equivalents) of the benzylating agent.[1][4]
-
Slow Addition: If the reaction is highly exothermic or rapid, consider adding the benzylating agent or catalyst solution slowly via a syringe pump to maintain a low concentration of the reactive electrophile.
-
Potential Cause B: Product or Starting Material Decomposition
-
Why it happens: Indoles and their benzylated derivatives can be sensitive to strongly acidic or high-temperature conditions, leading to polymerization or degradation.
-
Solution:
-
Use Milder Catalysts: If decomposition is suspected, switch from harsh Lewis acids (e.g., AlCl₃) to milder, more modern catalysts like molecular iodine or In(OTf)₃.[1][6]
-
Lower the Reaction Temperature: Monitor the reaction by TLC. As soon as the starting material is consumed, work up the reaction immediately to prevent the product from degrading under prolonged heating.
-
Part 3: Experimental Protocol Example
This section provides a detailed, step-by-step methodology for a reliable and green C-3 benzylation reaction.
Protocol: Molecular Iodine-Catalyzed C-3 Benzylation of 1-Methylindole with Diphenylmethanol [1]
This protocol is adapted from Bhattacharjee, P., & Bora, U. (2019) in ACS Omega. It is valued for its simplicity, mild conditions, and use of an inexpensive, environmentally benign catalyst.[1]
Materials & Equipment:
-
1-Methylindole
-
Diphenylmethanol
-
Molecular Iodine (I₂)
-
Toluene (anhydrous is preferred but not strictly required)
-
Round-bottom flask with stir bar
-
Heating mantle or oil bath with temperature control
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylindole (1.2 mmol, 1.2 equiv).
-
Addition of Reagents: Add diphenylmethanol (1.0 mmol, 1.0 equiv) to the flask.
-
Catalyst Addition: Add molecular iodine (I₂) (0.05 mmol, 5 mol %).
-
Solvent Addition: Add toluene (2 mL).
-
Reaction Conditions: Place the flask in a pre-heated oil bath at 40 °C and stir the mixture. The reaction is typically run open to the air.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is generally complete within 5 hours.
-
Workup:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 3-benzhydryl-1-methyl-1H-indole. The expected yield is typically high (e.g., 85%).[1]
Part 4: References
-
Bhattacharjee, P., & Bora, U. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 11770–11776. [Link]
-
Zhu, Y., & Rawal, V. H. (2011). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society, 133(42), 16758–16761. [Link]
-
Zhu, Y., & Rawal, V. H. (2011). Palladium-Catalyzed C3-Benzylation of Indoles. PubMed Central, 3(10), 1-5. [Link]
-
Ghahremanpour, M. M., & Rönn, M. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PubMed Central, 17, 107. [Link]
-
Reddy, B. V. S., et al. (2015). In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water. RSC Advances, 5(28), 21855-21859. [Link]
-
Kim, J., & Lee, P. H. (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. The Journal of Organic Chemistry, 84(4), 2119–2127. [Link]
-
Bhattacharjee, P., & Bora, U. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. Sci-Hub. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
Shao, H., et al. (2022). Optimization of reaction condition. ResearchGate. [Link]
-
Golishetti, M., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 568-575. [Link]
-
Ramachandiran, R. (2013). Palladium-catalyzed C-3 Benzylation of Indoles with Benzyltributylammonium Chloride. Western Michigan University ScholarWorks. [Link]
-
Bhattacharjee, P., & Bora, U. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Publications. [Link]
-
Singh, R., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PubMed Central. [Link]
-
France, S., et al. (2004). Diastereoselective Friedel−Crafts Alkylation of Indoles with Chiral α-Phenyl Benzylic Cations. Asymmetric Synthesis of Anti-1,1,2-Triarylalkanes. Organic Letters, 6(25), 4727–4730. [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2019). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 9(10), 9288–9293. [Link]
-
Reddy, B. V. S., et al. (2012). A Highly Regioselective C-3 Benzylation Reaction of Indoles with Alcohols Catalysed by an N-Heterocyclic Carbene. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Alotaibi, N., et al. (2023). B(3,4,5-F3H2C6)3 Lewis acid-catalysed C3-allylation of indoles. RSC Publishing. [Link]
-
Jones, C. P., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
Mondal, A., et al. (2023). Divergence in C–H alkylation of indoles under Mn catalysis. RSC Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sci-hub.box [sci-hub.box]
- 3. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed C3-Benzylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity in 3-Benzyl-1H-indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-benzyl-1H-indole derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical advice for addressing the common challenge of low or inconsistent bioactivity observed during experimental evaluation of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Introduction: The Promise and Pitfalls of 3-Benzyl-1H-indoles
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, like many heterocyclic compounds, derivatives of this scaffold can present challenges during development, with low or variable bioactivity being a frequent and frustrating observation. This guide will walk you through a systematic approach to diagnose and resolve the root causes of unexpectedly low bioactivity.
Part 1: The Initial Investigation - Is the Compound the Culprit?
Before delving into complex biological explanations, it is crucial to confirm the fundamental properties of your this compound derivative.
FAQ 1: My this compound derivative shows lower than expected activity. Where do I start?
Start by scrutinizing the compound itself. Low bioactivity can often be traced back to issues with the physical and chemical properties of the test substance. The first step is to rule out these fundamental problems.
Troubleshooting Guide 1: Compound Integrity and Physicochemical Properties
This section will guide you through the essential quality control checks for your compound.
Purity and Identity Verification
The Problem: Impurities in your sample can interfere with the assay or the actual concentration of your active compound may be lower than calculated.
The Solution:
-
Re-characterization: Confirm the identity and purity of your compound using standard analytical techniques.
-
NMR (¹H and ¹³C): Ensure the spectra match the expected structure of your this compound derivative.
-
Mass Spectrometry (MS): Verify the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of your sample. A purity level of >95% is generally recommended for biological assays.
-
Causality: Even small amounts of reactive impurities can lead to off-target effects or interfere with assay readouts, while non-active impurities will artificially lower the effective concentration of your compound.
Solubility Issues
The Problem: Many indole derivatives, particularly those with hydrophobic substituents on the benzyl or indole rings, exhibit poor aqueous solubility. If your compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than the nominal concentration, leading to artificially low bioactivity.
The Solution:
-
Visual Inspection: Carefully inspect your assay wells for any signs of precipitation (cloudiness, particulates).
-
Solubility Measurement: Quantitatively determine the solubility of your compound in the assay buffer.
-
Prepare a concentrated stock solution of your this compound derivative in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution into your aqueous assay buffer.
-
Equilibrate the samples for a set period (e.g., 2 hours) at the assay temperature.
-
Separate undissolved compound by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant or filtrate using HPLC or UV-Vis spectrophotometry.
Data Presentation: Solubility Profile of a Hypothetical this compound Derivative
| Nominal Concentration (µM) | Measured Concentration (µM) | % Soluble |
| 1 | 0.98 | 98% |
| 10 | 8.5 | 85% |
| 50 | 22.1 | 44% |
| 100 | 23.5 | 24% |
Interpretation: In the example above, the compound begins to precipitate out of solution at concentrations above 10 µM. If your assay was performed at 50 µM, the actual concentration of the compound in solution would be significantly lower, leading to an underestimation of its potency.
-
Use of Co-solvents: Incorporate a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final assay medium. However, ensure the final concentration is not toxic to the cells or inhibitory to the enzyme.
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
Formulation with Excipients: For in vivo studies, or even some in vitro assays, using solubilizing agents like cyclodextrins can be effective.
Compound Stability
The Problem: The this compound scaffold or its substituents may be unstable under assay conditions (e.g., temperature, pH, presence of reactive species in media), leading to degradation of the active compound over the course of the experiment.
The Solution:
-
Stability Assessment: Incubate your compound in the assay buffer under the exact conditions of your experiment (temperature, light, etc.) for the duration of the assay. Analyze the sample at different time points to quantify the amount of parent compound remaining.
-
Prepare a solution of your compound in the assay buffer at the desired concentration.
-
Incubate the solution under your assay conditions.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the aliquots by LC-MS to monitor the peak area of the parent compound and identify any degradation products.
Data Presentation: Stability of a Hypothetical this compound Derivative in Assay Buffer
| Time (hours) | Parent Compound Remaining (%) |
| 0 | 100 |
| 1 | 95 |
| 4 | 75 |
| 8 | 50 |
| 24 | 15 |
Interpretation: This compound is clearly degrading over time in the assay buffer. If the biological endpoint is measured after 24 hours, the observed activity will be significantly lower than the true activity of the compound.
Part 2: The Biological Investigation - Is the Assay the Problem?
If you have confirmed that your this compound derivative is pure, soluble, and stable under assay conditions, the next step is to investigate potential issues with the biological assay itself.
Troubleshooting Guide 2: Assay Interference and Off-Target Effects
Many small molecules can interfere with biological assays through mechanisms that are independent of their intended biological target. These are often referred to as "Pan-Assay Interference Compounds" (PAINS).
Compound Aggregation
The Problem: At higher concentrations, hydrophobic molecules like many this compound derivatives can form aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive or misleading results.
The Solution:
-
Detergent Counter-screen: Re-run your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the observed activity is significantly reduced in the presence of the detergent, it is a strong indication of aggregation-based inhibition.
-
Perform your standard bioassay with a dose-response of your compound.
-
Repeat the assay with the addition of 0.01% Triton X-100 to the assay buffer.
-
Compare the IC₅₀ values. A significant rightward shift in the IC₅₀ curve in the presence of the detergent suggests aggregation.
Data Presentation: Effect of Detergent on the IC₅₀ of a Hypothetical this compound Derivative
| Condition | IC₅₀ (µM) |
| Standard Assay Buffer | 5.2 |
| Assay Buffer + 0.01% Triton X-100 | > 100 |
Other Forms of Assay Interference
The Problem: Your compound may be interfering with the assay technology itself. For example, it could be fluorescent and interfere with a fluorescence-based readout, or it could be a redox-active compound that interferes with an assay that measures redox changes.
The Solution:
-
Run control experiments without the biological target (e.g., enzyme or cells) to see if your compound still generates a signal.
-
Consult PAINS databases and literature to see if the substructures in your this compound derivative are known to be problematic.
Off-Target Effects and Cellular Permeability
The Problem: In cell-based assays, low bioactivity may be due to the compound not reaching its intracellular target. This could be due to poor cell permeability or active efflux by transporters like P-glycoprotein.
The Solution:
-
Cellular Permeability Assays: Use methods like the Caco-2 permeability assay to assess the ability of your compound to cross cell membranes.
-
Efflux Pump Inhibition Assay: If poor permeability is suspected, re-run your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency would suggest your compound is a substrate for an efflux pump.
Part 3: Structure-Activity Relationship (SAR) and Target Engagement
If you have ruled out issues with the compound and the assay, it's time to consider the interaction between your this compound derivative and its biological target.
FAQ 2: My compound is clean, soluble, and stable, and doesn't seem to be an assay artifact. Why is the bioactivity still low?
At this point, it is likely that the low bioactivity is due to a suboptimal interaction with the biological target. This is where understanding the Structure-Activity Relationship (SAR) of your compound series becomes crucial.
Troubleshooting Guide 3: Optimizing Target Engagement
Structure-Activity Relationship (SAR) Analysis
The Problem: The specific substituents on the benzyl and indole rings may not be optimal for binding to the target.
The Solution:
-
Systematic SAR Exploration: Synthesize and test a series of analogs with systematic modifications to the this compound scaffold. For example:
-
Vary the substituents on the benzyl ring (e.g., electron-donating vs. electron-withdrawing groups, different positions).
-
Modify the indole ring (e.g., substitutions at the N1, C5, or C6 positions).
-
Alter the linker between the indole and benzyl moieties.
-
Causality: Even small changes to the structure of a molecule can have a profound impact on its binding affinity and selectivity for a biological target.
Target Engagement Confirmation
The Problem: Your compound may not be engaging the intended biological target in the way you expect, or at all.
The Solution:
-
Biophysical Methods: Use biophysical techniques to confirm direct binding of your compound to the target protein.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.
-
Cellular Thermal Shift Assay (CETSA): Can confirm target engagement in a cellular context.
-
Visualization: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low bioactivity.
Hypothetical Signaling Pathway for a this compound Kinase Inhibitor
Many this compound derivatives are designed as kinase inhibitors. Understanding the target pathway is crucial for interpreting results.
Caption: A simplified MAPK/ERK signaling pathway targeted by a hypothetical this compound Raf inhibitor.
Conclusion
Troubleshooting low bioactivity in this compound derivatives requires a methodical and multi-faceted approach. By systematically evaluating the compound's integrity, its behavior in the assay medium, and its interaction with the biological target, researchers can uncover the root cause of the problem and develop effective solutions. This guide provides a framework for this process, empowering you to overcome experimental challenges and advance your drug discovery efforts.
References
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
The Ecstasy and Agony of Assay Interference Compounds. (2017). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023).
Technical Support Center: Stability of 3-Benzyl-1H-indole Derivatives in Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-benzyl-1H-indole derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve common challenges encountered during your experiments, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the fundamental questions regarding the stability of this compound derivatives. Understanding these principles is the first step toward effective troubleshooting.
Q1: What are the primary factors that influence the stability of this compound derivatives in solution?
The stability of this compound derivatives in solution is primarily influenced by a combination of environmental and chemical factors. These include:
-
pH: The indole nucleus is sensitive to pH. Strongly acidic conditions can lead to protonation, primarily at the C3 position, which may trigger polymerization or rearrangement reactions. Conversely, strongly alkaline conditions can promote oxidative degradation.[1] For optimal stability, it is generally recommended to maintain the pH of the solution between 7 and 8.5.[1]
-
Oxygen: Indole derivatives can be susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by heat and light.[1] This can lead to the formation of various degradation products, altering the compound's purity and activity.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.[1] This is a common issue for many aromatic compounds, and indoles are no exception.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including oxidation and thermal decomposition.[1] Therefore, prolonged heating should be avoided.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents might contain impurities that can catalyze decomposition. Using degassed solvents is a good practice to minimize oxidation.[1]
Q2: What are the typical degradation pathways for this compound derivatives?
Understanding the potential degradation pathways is crucial for identifying unknown peaks in your analytical data and for designing experiments to minimize decomposition.
-
Oxidation: This is a major degradation pathway for indoles.[1] The electron-rich pyrrole ring is susceptible to attack by oxygen, leading to the formation of products like oxindoles and isatins through hydroxylation at the C2 and C3 positions.[2]
-
Acid-Catalyzed Oligomerization: In the presence of strong acids, the indole nucleus can be protonated, leading to the formation of dimeric or oligomeric species.[1] This is a common side reaction in acidic conditions.
-
Photodegradation: Light exposure can lead to the formation of radical species that can initiate a cascade of degradation reactions. The specific products of photodegradation can be complex and varied.[1]
Q3: What are the recommended storage conditions for solutions of this compound derivatives?
To ensure the long-term stability of your solutions, adhere to the following storage guidelines:
-
Temperature: Store solutions in a freezer, preferably at -20°C or lower.[1]
-
Light Protection: Always use amber vials or wrap containers in aluminum foil to protect the solution from light.[1]
-
Inert Atmosphere: For sensitive compounds, it is advisable to degas the solvent before preparing the solution and to store the solution under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes the risk of oxidation.
-
pH Control: If the experimental conditions allow, buffer the solution to a neutral or slightly basic pH (7-8.5).[1]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when working with this compound derivatives in solution.
Issue 1: Unexpected peaks appear in my chromatogram (HPLC, LC-MS) over time.
Possible Cause: This is a classic sign of compound degradation. The new peaks likely correspond to one or more of the degradation products discussed in the FAQs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Step-by-Step Protocol:
-
Verify Storage Conditions: Immediately check if the solution was stored according to the recommended guidelines (frozen, protected from light).
-
Evaluate the Solvent:
-
Was the solvent of high purity and freshly opened?
-
Was the solvent degassed prior to use?
-
Consider preparing a fresh solution in a newly opened bottle of high-purity, degassed solvent.
-
-
Measure the pH: If your sample is in an aqueous or protic solvent, measure the pH. If it has drifted into an acidic or strongly basic range, this is a likely cause of degradation.
-
Characterize the Impurities: Use a technique like LC-MS/MS to determine the molecular weights of the impurity peaks. This information can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest mono-oxidation).
-
Implement Preventative Measures:
-
Prepare smaller batches of the solution more frequently.
-
If your experimental design allows, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
Minimize the time the solution is kept at room temperature or elevated temperatures during your experiment.
-
Issue 2: The biological activity or measured concentration of my compound decreases over time.
Possible Cause: This is a direct consequence of compound degradation. The parent compound is being consumed, leading to a loss of the desired effect or a lower measured concentration.
Logical Relationship Diagram:
Caption: Causality of decreased activity and concentration.
Troubleshooting Protocol:
-
Perform a Time-Course Stability Study:
-
Prepare a fresh solution of your this compound derivative.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions (e.g., room temperature on the benchtop, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
At regular time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot from each condition by HPLC to quantify the amount of the parent compound remaining.
-
-
Analyze the Data: Plot the percentage of the parent compound remaining versus time for each condition. This will give you a clear picture of the degradation rate under different storage scenarios.
-
Optimize Your Experimental Workflow: Based on the stability data, adjust your experimental procedures. For example, if significant degradation is observed after 4 hours at room temperature, ensure that your experiments are completed within this timeframe or that samples are kept on ice.
Data Presentation: Example Stability Study
| Storage Condition | % Parent Compound Remaining (T=0h) | % Parent Compound Remaining (T=4h) | % Parent Compound Remaining (T=24h) |
| Room Temp, Light | 100% | 85% | 50% |
| Room Temp, Dark | 100% | 95% | 80% |
| 4°C, Dark | 100% | 99% | 95% |
| -20°C, Dark | 100% | >99.5% | >99.5% |
Issue 3: I am having difficulty dissolving my this compound derivative.
Possible Cause: this compound and its derivatives are generally hydrophobic molecules with limited aqueous solubility.[3][4]
Solubility Enhancement Strategies:
-
Co-solvents: Start by dissolving the compound in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol. Then, slowly add your aqueous buffer or media to the organic solution while vortexing. Be mindful of the final concentration of the organic solvent, as it may affect your biological assay.
-
pH Adjustment: For derivatives with ionizable groups (e.g., acidic or basic substituents), adjusting the pH of the aqueous solution can significantly improve solubility.
-
Excipients: In some cases, the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) may be necessary, particularly for in vivo studies. However, these should be used with caution as they can interfere with some biological assays.
-
Sonication: Gentle sonication can help to break up solid aggregates and facilitate dissolution. However, avoid prolonged sonication as it can generate heat and potentially accelerate degradation.
Section 3: Analytical Methods for Stability Assessment
Reliable analytical methods are essential for accurately monitoring the stability of your compounds.
Q4: What are the most suitable analytical techniques for assessing the stability of this compound derivatives?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for stability assessment.[5][6]
-
Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often containing a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[6]
-
Detection: Indole derivatives have strong UV absorbance, making UV detection a sensitive and robust method. A photodiode array (PDA) detector is particularly useful as it can provide spectral information for both the parent compound and any degradation products.
-
Quantification: Stability is assessed by monitoring the decrease in the peak area of the parent compound over time. The appearance of new peaks signifies degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the degradation products.
-
Methodology: The chromatographic separation is similar to HPLC. The mass spectrometer provides mass-to-charge ratio (m/z) information for the eluting compounds.
-
Application: LC-MS is invaluable for elucidating the structures of unknown degradation products, which helps in understanding the degradation pathway.
Experimental Protocol: Generic HPLC Method for Stability Analysis
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 280 nm (or the λmax of your specific derivative).
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Sample Preparation: Dilute the stock solution of your this compound derivative in the initial mobile phase composition (90:10 A:B) to a suitable concentration for UV detection.
-
Analysis: Inject the sample and monitor the chromatogram for the peak corresponding to the parent compound and any new peaks that may appear over time.
References
- Benchchem. (n.d.). Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495-504.
- Journal of Chemical and Pharmaceutical Research. (2016).
- MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods.
- da Silva, A. B. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 639-644.
- Environmental Protection Agency. (n.d.). Analytical Methods.
-
National Center for Biotechnology Information. (n.d.). 3-Benzoylindole. PubChem Compound Database. Retrieved from [Link]
- Kumar, N., & Parle, A. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 123-133.
- Hörstmann, C., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 1069-1074.
- Madsen, E. L., & Bollag, J. M. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(3), 874–879.
- El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 59(1), 55-71.
- Reddy, G. S., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12345-12353.
-
Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]
- Benchchem. (n.d.). Correlating Computational Predictions with Experimental Results: A Comparative Guide for 3-Benzyl-1H-indene and its Analogue 3-B.
- Riby, J. E., et al. (2008). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. BMC Cancer, 8, 299.
- Der Pharma Chemica. (2011).
- Chemical Synthesis Database. (2025). 3-benzyl-1-methyl-1H-indole.
- Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial degradation of aromatic compounds. International Journal of Environmental Research and Public Health, 6(1), 278–309.
- Dutta, T. K., & Phale, P. S. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Systematic and Applied Microbiology, 28(7), 637-646.
- Malawska, B., et al. (2006). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 63(6), 449-454.
- dos Santos, T., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5183.
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Technical Support Center: Preventing N-Benzylation in Indole Reactions
Welcome to the technical support center for indole chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselectivity of indole benzylation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you steer your reaction toward the desired C3-benzylated product and away from the common N-benzylated side product.
The Challenge: N- vs. C-Benzylation of the Indole Nucleus
The indole scaffold is a cornerstone in countless pharmaceuticals and natural products. Its functionalization is a critical step in synthesis, yet it presents a classic regioselectivity challenge. The indole is an ambident nucleophile, meaning it has two primary reactive sites for electrophilic attack: the N1-nitrogen and the C3-carbon.[1] While C3 is often the more nucleophilic position electronically, deprotonation of the N-H proton (pKa ≈ 17 in DMSO) creates a highly reactive indolide anion, which can readily attack electrophiles at the nitrogen atom.[2][3]
This competition between N- and C-alkylation pathways is a frequent source of low yields and complex product mixtures. This guide will equip you with the knowledge and techniques to control this selectivity.
Visualizing the Competing Pathways
The outcome of an indole benzylation reaction is determined by which nucleophilic site—the N1-nitrogen or the C3-carbon—preferentially attacks the benzyl electrophile. This choice is heavily influenced by the reaction conditions, which dictate the nature of the indole nucleophile (neutral vs. anionic) and the reactivity of the electrophile.
Caption: Competing N- vs. C-benzylation pathways of the indole nucleus.
Troubleshooting Guide
This section addresses specific problems you may encounter in the lab.
Q1: My reaction exclusively yields the N-benzylated indole. How do I promote C3-benzylation?
This is a common outcome, especially when using strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF.[4] The formation of the sodium indolide salt makes the nitrogen highly nucleophilic. To favor C3-benzylation, you must shift the reaction away from this pathway.
Potential Causes & Solutions:
-
Strategy 1: Employ Metal Cations to Shield the Nitrogen.
-
Causality: Switching from ionic salts (like NaH or KH) to more covalent organometallic reagents can change the site of reactivity.[2] Indolylmagnesium or -zinc reagents, formed by reacting the indole with a Grignard reagent or a zinc compound, have a more covalent N-metal bond. This reduces the nucleophilicity of the nitrogen and favors electrophilic attack at the C3 position.[2][5]
-
Actionable Advice: Instead of NaH, try preparing an indolylmagnesium bromide (by reacting indole with a Grignard reagent like EtMgBr) before adding your benzyl halide.
-
-
Strategy 2: Use a Lewis or Brønsted Acid Catalyst.
-
Causality: This approach avoids forming the indolide anion altogether. The reaction proceeds under Friedel-Crafts-type conditions, where the acid catalyst activates the benzylating agent (e.g., benzyl alcohol or a benzyl carbonate), making it more electrophilic.[6][7][8] The neutral indole then attacks this activated electrophile at its most nucleophilic position, C3.[2][3]
-
Actionable Advice: Attempt the reaction using a catalytic amount of a Lewis acid like BF₃·OEt₂ or a green catalyst like molecular iodine (I₂) with benzyl alcohol as the alkylating agent.[6][9][10] This method is often milder and avoids the use of strong bases and alkyl halides.
-
Q2: I'm getting a mixture of N- and C-benzylated products. How can I improve the C3-selectivity?
An inseparable mixture indicates that both reaction pathways are competitive under your current conditions. The goal is to tip the balance decisively toward C3-alkylation.
Potential Causes & Solutions:
-
Strategy 1: The "Borrowing Hydrogen" Method.
-
Causality: This modern, atom-economical approach uses a transition metal catalyst (e.g., based on Ni, Fe, or Ru) and a benzyl alcohol.[11][12][13][14] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate and a metal-hydride species. The indole then condenses with the aldehyde, and the metal-hydride returns the hydrogen to complete the C3-alkylation. This pathway inherently favors the C3 position.
-
Actionable Advice: Explore nickel- or iron-catalyzed protocols that use benzyl alcohols as the alkylating agent. These methods often exhibit excellent C3-selectivity.[12][13]
-
-
Strategy 2: Palladium-Catalyzed C3-Benzylation.
-
Causality: Specialized palladium catalyst systems have been developed for the exclusive C3-benzylation of indoles.[15][16] These systems often use benzyl carbonates as the electrophile and proceed through a π-benzyl-Pd intermediate that preferentially reacts at the C3 position.[15]
-
Actionable Advice: For challenging substrates, consider the palladium-catalyzed method developed by Trost and others, which shows complete C3 selectivity with no N-benzyl product formation.[15][16]
-
Q3: My desired C3-benzylated product is unstable and rearranges. What is happening?
For 3-substituted indoles, benzylation at the C3 position creates a quaternary center, forming a 3-benzylindolenine. This product can sometimes be prone to rearrangement.
Potential Causes & Solutions:
-
High Migratory Aptitude of the Benzyl Group: The benzyl group has a high tendency to migrate, which can lead to rearrangement to a 3-alkyl-2-benzylindole, especially under harsh conditions.[15][16]
-
Actionable Advice: Use milder reaction conditions. The palladium-catalyzed methods are particularly effective as they are performed under neutral and mild conditions (e.g., 50 °C), which minimizes the risk of rearrangement.[15][16] Monitor the reaction closely and isolate the product promptly once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable way to guarantee that benzylation occurs only at the C3 position?
The most foolproof method is to use a protecting group on the indole nitrogen.[1] By physically blocking the N1 position, you force the benzylation to occur elsewhere. The C3 position is the next most reactive site for electrophilic substitution.[2]
-
Protect: Add a suitable protecting group to the indole nitrogen (e.g., Boc, Tosyl, or SEM).[17][18][19]
-
Benzylate: Perform the C3-benzylation reaction. Friedel-Crafts conditions are often effective on N-protected indoles.[6]
-
Deprotect: Remove the protecting group to yield the N-unsubstituted, C3-benzylated indole.
Q2: How do I choose the right protecting group for my indole?
The choice depends on the stability required for your subsequent reaction steps and the ease of removal.
| Protecting Group | Introduction Reagent | Key Characteristics & Stability | Removal Conditions |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | Reduces ring electron density. Stable to base, but labile to acid. Easy to introduce and remove.[19] | Strong acids (e.g., TFA) or heating. |
| Ts (Tosyl) | TsCl, Base | Strongly electron-withdrawing. Very stable to a wide range of conditions, including strong acids and organometallics. | Harsh conditions required (e.g., strong reducing agents like Na/NH₃ or strong base at high temp). |
| SEM ([2-(trimethylsilyl)ethoxy]methyl) | SEM-Cl, Base | Protects the nitrogen without significantly altering the ring's electronics. Stable to bases and nucleophiles.[18][20] | Fluoride sources (e.g., TBAF) or strong Lewis/protic acids. |
Q3: Why is N-benzylation sometimes referred to as the thermodynamic product?
While C3-alkylation is often the kinetically favored pathway for the neutral indole, the N-H bond is the most acidic site.[21][22] In the presence of a strong base, deprotonation at nitrogen is rapid and irreversible. The resulting indolide anion is very stable, and subsequent alkylation on the nitrogen leads to the thermodynamically stable N-benzylated product.
Decision Workflow & Protocols
Strategic Decision Workflow
Use this flowchart to select the best strategy for your specific experimental needs.
Caption: Decision workflow for preventing N-benzylation.
Protocol 1: N-Boc Protection of Indole
This protocol provides a reliable method for protecting the indole nitrogen, effectively preventing N-benzylation.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aq. NH₄Cl, Saturated aq. NaCl (brine), Ethyl acetate (EtOAc), Anhydrous MgSO₄
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add a solution of Boc₂O (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-indole.
Protocol 2: Iodine-Catalyzed C3-Benzylation of Indole
This protocol describes a metal-free, environmentally benign method for the direct C3-benzylation of indole using benzyl alcohol.[10]
Materials:
-
Indole (1.0 eq)
-
Benzyl alcohol (or a substituted benzyl alcohol) (0.8 eq)
-
Molecular Iodine (I₂) (5 mol%)
-
Toluene, anhydrous
Procedure:
-
To a round-bottom flask, add indole (1.0 mmol), benzyl alcohol (0.8 mmol), and molecular iodine (0.05 mmol, 12.6 mg).
-
Add anhydrous toluene (2 mL) and stir the mixture at 40 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 5 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired C3-benzylated indole.[10]
References
-
Trost, B. M., & Quancard, J. (2011). Palladium-Catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society. [Link]
-
Bhattacharjee, P., & Bora, U. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. [Link]
-
Trost, B. M., & Quancard, J. (2011). Palladium-Catalyzed C3-Benzylation of Indoles. PubMed Central. [Link]
-
Wikipedia. (n.d.). Indole. Wikipedia. [Link]
-
Bhattacharjee, P., & Bora, U. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Publications. [Link]
-
Fernández, G. (n.d.). Indole. Química Organica.org. [Link]
-
Fernández, G. (n.d.). Indole Acidity. Química Organica.org. [Link]
-
ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. Request PDF. [Link]
-
Sci-Hub. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. [Link]
-
Davis, T. A., & Johnston, J. N. (2011). Diastereoselective Friedel−Crafts Alkylation of Indoles with Chiral α-Phenyl Benzylic Cations. Asymmetric Synthesis of Anti-1,1,2-Triarylalkanes. Organic Letters. [Link]
-
ResearchGate. (2021). Fe(II)-Catalyzed Metal-Ligand Cooperative Approach for Selective C3-Alkylation of Indoles. Request PDF. [Link]
-
Arrasate, S., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
-
ResearchGate. (2022). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. [Link]
-
Semantic Scholar. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
-
Sci-Hub. (2016). Enantioselective Friedel–Crafts Alkylation Reactions of 3-Substituted Indoles with Electron-Deficient Alkenes. [Link]
-
Engle, K. M., & Chen, J. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PubMed Central. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
-
Bandini, M., & Eichholzer, A. (2009). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PubMed Central. [Link]
-
Nachtsheim, B. J. (2013). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]
-
Reddy, C. R., et al. (2013). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PubMed Central. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
Leito, I., et al. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PubMed Central. [Link]
-
Royal Society of Chemistry. (2021). Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy. New Journal of Chemistry. [Link]
-
Royal Society of Chemistry. (2020). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. Chemical Communications. [Link]
-
ResearchGate. (2018). C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]
-
Douglas, C. J., & Overman, L. E. (2015). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]
-
Royal Society of Chemistry. (2020). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry. [Link]
-
Leito, I., et al. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. [Link]
- Google Patents. (2006).
-
ResearchGate. (2022). N-Benzylation of indoles Reaction conditions: 9 (0.05 mmol), 2a... [Link]
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Technical Support Center: Optimizing the Synthesis of 1-Benzyl-Indole Hybrid Thiosemicarbazones
Welcome to the technical support guide for the synthesis and optimization of 1-benzyl-indole hybrid thiosemicarbazones. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust protocols to navigate the common challenges encountered during this multi-step synthesis. This guide is structured in a question-and-answer format to directly address potential issues, explaining the underlying chemical principles to empower your experimental design.
The synthesis is typically a two-step process: first, the N-alkylation of an indole-3-carbaldehyde with benzyl bromide, followed by the condensation of the resulting aldehyde with a substituted or unsubstituted thiosemicarbazide.
Caption: Overall workflow for the two-step synthesis.
Section 1: Troubleshooting the Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde (Precursor)
This initial step involves an Sₙ2 reaction at the indole nitrogen. Success hinges on effectively deprotonating the N-H group while minimizing side reactions.
FAQ 1.1: My N-benzylation reaction is incomplete or shows a very low yield. What are the critical parameters to check?
Potential Causes & Solutions:
-
Ineffective Deprotonation (Base Choice): The indole N-H proton (pKa ≈ 17) requires a sufficiently strong base to generate the nucleophilic indolide anion. Weak bases may result in a slow or incomplete reaction.
-
Explanation: The reaction rate is directly proportional to the concentration of the deprotonated indole. A stronger base shifts the equilibrium towards the anion, accelerating the reaction.
-
Troubleshooting:
-
Standard Choice: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction when paired with a polar aprotic solvent like DMF.[1][2]
-
Alternative: For a more potent system, potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) can be used, which significantly increases the reaction rate.[3] However, this system is more aggressive and may require careful temperature control to avoid side reactions.
-
-
-
Improper Solvent: The choice of solvent is crucial for solvating the ions and influencing the reaction rate.
-
Explanation: Polar aprotic solvents like DMF or DMSO are ideal. They effectively solvate the cation (K⁺) without strongly solvating the anion, leaving the indole nitrogen highly nucleophilic and ready to attack the benzyl bromide. Protic solvents (like ethanol or water) will protonate the indolide anion, quenching the reaction.
-
Troubleshooting: Ensure your DMF or DMSO is anhydrous. Water contamination will compete with the indole for the base and protonate the desired anion.
-
-
Insufficient Temperature or Reaction Time: Like many Sₙ2 reactions, this alkylation requires sufficient thermal energy.
-
Troubleshooting: A typical protocol involves refluxing in DMF at around 90 °C for 6 hours.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) by spotting the starting material and the reaction mixture side-by-side. If the starting material spot persists after the recommended time, consider extending the reflux period.
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (Aggressive) | Rationale |
| Base | Anhydrous K₂CO₃ | Crushed KOH pellets | K₂CO₃ is sufficient for good yields.[1][2] KOH offers stronger basicity for faster reactions.[3] |
| Solvent | Anhydrous DMF | Anhydrous DMSO | Polar aprotic solvents enhance nucleophilicity of the indole anion. |
| Temperature | 90 °C to Reflux | Room Temp to 35 °C | Higher temperatures are needed for K₂CO₃/DMF. The KOH/DMSO system is highly reactive even at lower temperatures.[3][4] |
| Time | ~6 hours | ~1-2 hours | Monitor by TLC until consumption of indole-3-carbaldehyde. |
Section 2: Optimizing the Thiosemicarbazone Condensation Reaction
This step is a condensation reaction forming an imine (specifically, a hydrazone-like C=N bond). The reaction is reversible, so optimization focuses on driving the equilibrium toward the product.
FAQ 2.1: The yield of my final thiosemicarbazone is poor. Which factors should I optimize?
Potential Causes & Solutions:
-
Equilibrium Not Driven to Completion: The condensation of an aldehyde and a thiosemicarbazide releases a molecule of water. As the reaction is reversible, the presence of water in the solvent or as a byproduct can push the equilibrium back towards the starting materials.
-
Explanation: According to Le Chatelier's principle, removing a product (water) will shift the equilibrium to favor the formation of more products.
-
Troubleshooting:
-
Acid Catalyst: Add a catalytic amount (2-4 drops) of glacial acetic acid.[5] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack.
-
Solvent Choice: Use a dry solvent like absolute ethanol or methanol. These solvents are effective at dissolving the reactants, and the final product often has lower solubility, aiding in its precipitation and removal from the equilibrium.[6]
-
Dehydration: While not always necessary, adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus (for higher-boiling solvents) can effectively remove water and drive the reaction to completion.
-
-
-
Sub-optimal pH: The reaction is pH-sensitive.
-
Explanation: While acid catalysis is beneficial, a strongly acidic medium (pH < 3) will fully protonate the nitrogen of the thiosemicarbazide, rendering it non-nucleophilic and stopping the reaction. The optimal pH is typically mildly acidic (around 4-6).
-
Troubleshooting: Use only a catalytic amount of acid. If you suspect the pH is too low, consider adding a small amount of a buffer or a non-nucleophilic base.
-
Caption: Decision tree for troubleshooting low product yield.
FAQ 2.2: My thiosemicarbazone is not precipitating from the reaction mixture. How can I induce crystallization?
Potential Causes & Solutions:
-
High Product Solubility: The product may be too soluble in the reaction solvent at the current temperature and concentration.
-
Troubleshooting:
-
Cooling: Place the reaction flask in an ice bath for 30-60 minutes. Lowering the temperature significantly decreases solubility.
-
Concentration: If cooling is ineffective, remove some of the solvent under reduced pressure to create a supersaturated solution, then attempt cooling again.
-
Anti-Solvent Addition: Slowly add a solvent in which your product is insoluble but is miscible with your reaction solvent (an "anti-solvent"). For ethanol/methanol reactions, adding the mixture to cold water is often effective.[1][2]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
-
Section 3: General Protocols & Characterization
Protocol 3.1: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde (Precursor)
This protocol is adapted from established literature procedures.[1][2]
-
Setup: To a round-bottom flask, add indole-3-carbaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~5-10 mL per gram of aldehyde).
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the stirred mixture.
-
Reaction: Heat the mixture to 90 °C (or gentle reflux) and maintain for approximately 6 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and salts.
-
Purification: Dry the solid. If necessary, recrystallize from ethanol to afford the pure product.[1][2]
Protocol 3.2: Synthesis of 1-Benzyl-indole Thiosemicarbazone
This is a general condensation protocol.[5][6]
-
Setup: Dissolve 1-benzyl-1H-indole-3-carbaldehyde (1.0 eq) in absolute ethanol (~15-20 mL per gram) in a round-bottom flask. Gentle warming may be required.
-
Reagent Addition: Add the desired thiosemicarbazide (1.0-1.1 eq) to the solution, followed by 2-4 drops of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature. The reaction may take several hours (e.g., 24h).[6] Alternatively, the mixture can be heated under reflux for 1-5 hours to speed up the reaction.[5] Monitor by TLC until the aldehyde spot disappears.
-
Isolation: The product often precipitates out of the solution upon cooling. If not, refer to FAQ 2.2. Collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid with a small amount of cold ethanol or methanol to remove unreacted starting materials and impurities. The product is often pure enough after this step. If further purification is needed, recrystallization can be attempted from a suitable solvent like ethanol.
Characterization Guide
Confirming the structure of your precursor and final product is essential.
| Compound Class | ¹H NMR (Typical δ, ppm) | ¹³C NMR (Typical δ, ppm) | FT-IR (Typical ν, cm⁻¹) |
| 1-Benzyl-indole-3-carbaldehyde | ~10.0 (s, 1H, -CHO)[7]~8.3 (d, 1H, Indole H4)~7.2-7.4 (m, Ar-H)~5.4 (s, 2H, -CH₂-)[1][7] | ~184-185 (C=O)[7]~138 (Indole C)~120-130 (Ar-C)~110 (Indole C7)~51 (-CH₂-)[7] | ~1650-1680 (C=O stretch)~3030-3100 (Ar C-H stretch) |
| 1-Benzyl-indole Thiosemicarbazone | ~10-12 (s, 1H, N-H)[8]~8.0-8.5 (s, 1H, CH=N)[1][8]~7.2-7.8 (m, Ar-H)~5.5 (s, 2H, -CH₂-)[1] | ~175-185 (C=S)~140-145 (CH=N)~115-138 (Ar-C)~51 (-CH₂-) | ~3150-3450 (N-H stretches)~1600 (C=N stretch)[6]~1250-1350 (C=S stretch) |
References
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-
Alizadeh, A., & Masrouri, H. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(4), 1317–1324. [Link]
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Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14, 28524-28542. [Link]
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Abdel-Wahab, B. F., et al. (2013). Synthesis of thiosemicarbazones derived from N-(4-hippuric acid)thiosemicarbazide and different carbonyl compounds as antimicrobial agents. European Journal of Medicinal Chemistry, 67, 263-268. [Link]
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Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. [Link]
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Hussein, M. A., et al. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Polycyclic Aromatic Compounds. [Link]
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Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. [Link]
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Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]
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Abdel-Ghani, N. T., et al. (2011). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. European Journal of Medicinal Chemistry, 46(9), 4293-4301. [Link]
-
Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]
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Farhadi, S., et al. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Toxicology Mechanisms and Methods. [Link]
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Singh, A., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches. Journal of Molecular Structure, 1280, 135071. [Link]
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Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. [Link]
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Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]
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Hernández, W. R., et al. (2008). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium(II) and Platinum(II) Complexes. Bioinorganic Chemistry and Applications. [Link]
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da Silva, J. G., et al. (2018). A Novel Heterocyclic Thiosemicarbazone: Synthesis, Characterization and Preliminary Sensing Studies for Ions. Molecules, 23(11), 2991. [Link]
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Technical Support Center: Scale-Up Synthesis of 3-Benzyl-1H-indole
Welcome to the technical support resource for the scale-up synthesis of 3-Benzyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot or manufacturing-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound at scale?
A1: There are two main industrial routes: the Fischer Indole Synthesis and the Friedel-Crafts Alkylation of indole. The Fischer Indole Synthesis involves the acid-catalyzed reaction of phenylhydrazine with 3-phenylpropanal or a related carbonyl compound.[1] It is a robust and versatile method for forming the indole ring system itself.[2] The Friedel-Crafts Alkylation involves the direct benzylation of a pre-formed indole core with a benzyl halide or benzyl alcohol, typically using a Lewis or Brønsted acid catalyst.[3][4] A greener alternative gaining traction utilizes molecular iodine as a catalyst for benzylation with benzylic alcohols, minimizing waste.[5]
Q2: Which synthetic route is generally preferred for large-scale production and why?
A2: The choice is highly dependent on the cost of starting materials, required purity specifications, and waste management capabilities. The Fischer Indole Synthesis is often favored for its high convergency and the relatively inexpensive nature of the bulk starting materials (phenylhydrazine and a suitable ketone/aldehyde).[2] However, it can require harsh acidic conditions and high temperatures, which pose challenges for reactor compatibility and can lead to side product formation.[6] The Friedel-Crafts route uses a more advanced intermediate (indole), but can be problematic due to polyalkylation, where the product reacts further to create di- and tri-benzylated impurities.[4][7]
Q3: What is the most significant challenge when scaling up the synthesis of this compound?
A3: The primary challenge across most routes is managing side reactions and purification. At the laboratory scale, chromatography is a convenient purification tool, but it is often economically and practically unfeasible for multi-kilogram production.[8] Therefore, developing a robust process that minimizes impurity formation and allows for purification via crystallization is the most critical scale-up hurdle. For Friedel-Crafts reactions, the key challenge is preventing polyalkylation.[9] For the Fischer synthesis, avoiding charring and decomposition under strong acid and high-temperature conditions is paramount.[6][8]
Q4: How can I control regioselectivity between C3 and N1 benzylation in Friedel-Crafts type reactions?
A4: C3 benzylation is electronically favored due to the high nucleophilicity of this position. However, N1 benzylation can occur, especially under basic conditions used to deprotonate the indole nitrogen.[10][11] To selectively achieve C3 benzylation, the reaction is typically run under acidic conditions (Lewis or Brønsted) where the indole nitrogen is protonated, directing the electrophilic attack to the C3 position. Using an excess of the indole substrate can also help improve selectivity for the mono-C3-alkylated product.[4]
Q5: What are the common impurities I should expect during scale-up?
A5: Common impurities are highly route-dependent.
-
Fischer Indole Synthesis: Regioisomers from the cyclization step if using a substituted phenylhydrazine, unreacted starting materials, and polymeric tar-like substances from degradation at high temperatures.
-
Friedel-Crafts Alkylation: The most significant impurities are poly-benzylated indoles (e.g., 1,3-dibenzyl-1H-indole, 3,3-dibenzyl-1H-indolenine). The N-benzylated isomer, 1-Benzyl-1H-indole, can also be a significant byproduct.[4][9]
-
General: Residual catalysts, solvents, and byproducts from side reactions (e.g., elimination products from the benzylating agent).
Troubleshooting Guide
Route 1: Fischer Indole Synthesis
This section addresses issues related to the synthesis of this compound from phenylhydrazine and 3-phenylpropanal (or its equivalent).
Problem: My reaction yield is low, or the reaction stalls.
-
Possible Cause 1: Ineffective Catalyst. The choice and concentration of the acid catalyst are critical.[6] Strong acids like polyphosphoric acid (PPA) or sulfuric acid can cause degradation if the temperature is not precisely controlled.
-
Possible Cause 2: Poor Hydrazone Formation. The initial condensation to form the phenylhydrazone intermediate may be incomplete.
-
Solution: This step is often performed separately before the cyclization. Ensure anhydrous conditions and consider gentle heating to drive the condensation to completion before adding the cyclization catalyst.
-
-
Possible Cause 3: Sub-optimal Temperature. The key[13][13]-sigmatropic rearrangement requires a specific thermal energy input.[1][13] Too low a temperature will stall the reaction, while too high a temperature will cause decomposition.
-
Solution: Perform optimization studies to find the ideal temperature profile. For large reactors, ensure efficient mixing to avoid hot spots which can lead to localized degradation.[8]
-
Problem: Significant formation of dark, insoluble tar is observed.
-
Possible Cause: Decomposition of Starting Material or Product. This is common when using strong Brønsted acids at elevated temperatures.[8] The indole product itself can be unstable under these conditions.
-
Solution 1: Lower Reaction Temperature & Use Milder Catalyst. As mentioned above, switching to a milder catalyst like ZnCl₂ or a solid acid resin can prevent charring.
-
Solution 2: Controlled Reagent Addition. On a large scale, the reaction can be highly exothermic. Add the catalyst or one of the reactants portion-wise or via an addition funnel to control the internal temperature.[8]
-
Solution 3: Use a High-Boiling Point Solvent. Solvents like N-methylpyrrolidone (NMP) can provide better temperature control and solubility for intermediates, as demonstrated in some one-pot procedures.[12][14]
-
Route 2: Friedel-Crafts Alkylation
This section addresses issues related to the direct benzylation of indole.
Problem: My final product is contaminated with significant amounts of poly-benzylated impurities.
-
Possible Cause: Product is More Reactive than Starting Material. The electron-donating nature of the newly introduced benzyl group makes the this compound product more nucleophilic and thus more reactive to further alkylation than the indole starting material.[7][9]
-
Solution 1: Use an Excess of Indole. By using a stoichiometric excess of indole (e.g., 2-5 equivalents), you increase the statistical probability that the electrophile (benzyl carbocation or equivalent) will react with a starting material molecule rather than a product molecule.[4] The unreacted indole can be recovered and recycled at scale.
-
Solution 2: Control Stoichiometry and Addition. Add the benzylating agent slowly and sub-stoichiometrically to a solution of indole and the catalyst. This keeps the concentration of the electrophile low and minimizes its reaction with the product.
-
Solution 3: Use a Milder, More Selective Catalyst. Highly reactive systems like benzyl bromide/AlCl₃ are prone to over-alkylation. Consider using benzyl alcohol with a milder catalyst like molecular iodine, which can offer higher selectivity for the mono-alkylated product.[3][5]
-
Problem: I am getting a significant amount of the 1-Benzyl-1H-indole isomer.
-
Possible Cause: Incorrect Reaction Conditions. Formation of the N-alkylated product is often favored under basic conditions where the indole N-H is deprotonated, creating a powerful nucleophile.[10]
-
Solution: Ensure the reaction is performed under acidic conditions. The acid catalyst (Lewis or Brønsted) will coordinate to or protonate the indole nitrogen, deactivating it towards alkylation and promoting the desired C3 attack.
-
Methodologies and Data
Comparative Analysis of Synthetic Routes
The following table summarizes the key parameters and challenges for the most common synthetic routes to this compound.
| Parameter | Fischer Indole Synthesis | Friedel-Crafts Alkylation (Classic) | Friedel-Crafts Alkylation (Greener) |
| Reactants | Phenylhydrazine, 3-Phenylpropanal | Indole, Benzyl Halide | Indole, Benzyl Alcohol |
| Catalyst | H₂SO₄, PPA, ZnCl₂, Amberlyst® 15[1][12] | AlCl₃, FeCl₃, BF₃[1][15] | Molecular Iodine (I₂)[3][5] |
| Typical Solvents | Acetic Acid, Ethanol, NMP[12][16] | Dichloromethane, Dichloroethane[4] | Toluene, Dioxane |
| Key Challenge | Tar formation, thermal control[8] | Polyalkylation , waste stream[4][9] | Catalyst loading, reaction time |
| Scale-Up Pros | Convergent, inexpensive raw materials. | Well-understood mechanism. | Low waste (water is byproduct), milder.[3] |
| Scale-Up Cons | Harsh conditions, difficult work-up. | Requires excess indole, waste from Lewis acid. | Slower kinetics, cost of benzyl alcohol. |
Visual Troubleshooting Guide
This decision tree can help diagnose common issues during the scale-up process.
Sources
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- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to 3-Benzyl-1H-indole and 3-Benzoylindole: A Comparative Analysis of Biological Activity
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in bioactive natural products and its role as a "privileged structure" in drug design. Within this vast chemical space, modifications at the C3 position profoundly influence biological activity. This guide provides an in-depth, objective comparison of two fundamental C3-substituted indoles: 3-Benzyl-1H-indole and 3-Benzoylindole. We will dissect how the seemingly minor difference—a methylene (-CH2-) linker versus a carbonyl (-C=O) bridge—creates a dramatic divergence in their interactions with biological systems, supported by experimental data and detailed protocols for researchers.
Structural and Physicochemical Divergence: The Methylene vs. Carbonyl Hinge
At the heart of their differing biological profiles lies the linker connecting the indole core to the phenyl ring.
-
This compound features a flexible, non-polar methylene (-CH2-) group. This linker allows for greater conformational freedom, enabling the phenyl ring to rotate and adapt its position within a binding pocket. Its character is predominantly hydrophobic.
-
3-Benzoylindole , conversely, incorporates a rigid, polar carbonyl (-C=O) group. This ketone linker introduces a planar, electron-withdrawing element. The oxygen atom acts as a potent hydrogen bond acceptor, a critical feature for specific, high-affinity interactions with protein targets like enzyme active sites.
This fundamental structural change dictates their potential biological roles. The flexible, hydrophobic nature of this compound may favor interactions within broader, less-defined hydrophobic pockets, while the rigid, hydrogen-bonding capacity of 3-Benzoylindole pre-disposes it to act as a more specific ligand, particularly as an enzyme inhibitor.
Biological Activity Profile of this compound Derivatives
Research into 3-benzylindole derivatives often highlights their roles in modulating complex cellular processes, including inflammation and cell proliferation. Their activity stems from the ability to interfere with protein-protein interactions or bind to allosteric sites.
Anti-Inflammatory and Antiproliferative Potential:
Derivatives of this compound have been investigated for a range of activities. For instance, certain benzo[g]indole carboxylates featuring a benzyl substituent demonstrate potent anti-inflammatory effects. One such derivative, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, was found to be a powerful inhibitor of microsomal prostaglandin E(2) synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1] This compound inhibited human mPGES-1 in a cell-free assay with an IC50 of 0.6 μM and suppressed PGE2 levels in a rat model of pleurisy.[1]
Furthermore, N-benzyl indole derivatives have shown promise as anticancer agents. A novel derivative, 1-benzyl-indole-3-carbinol, displayed an astonishing 1000-fold enhanced potency in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells compared to its parent compound, indole-3-carbinol.[2] The IC50 values were 0.05 μM for the 1-benzyl derivative compared to 52 μM for indole-3-carbinol.[2] This enhanced activity is attributed to increased stability and hydrophobicity, which prevents the formation of less active condensation products.[2]
Biological Activity Profile of 3-Benzoylindole Derivatives
The introduction of the carbonyl group in 3-Benzoylindole derivatives, often termed aroylindoles, frequently directs their activity towards the inhibition of specific enzymes, most notably tubulin and various kinases.[3][4]
Potent Tubulin Polymerization Inhibitors:
Aroylindoles are a well-documented class of tubulin inhibitors that bind to the colchicine site, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells.[3][4][5] This mechanism is a clinically validated strategy for cancer therapy.[6][7] The benzoyl moiety is critical for this activity. The carbonyl oxygen can form key hydrogen bonds within the colchicine binding pocket of β-tubulin, while the indole and phenyl rings occupy adjacent hydrophobic regions. Structure-activity relationship (SAR) studies consistently show that modifications to the benzoyl ring can fine-tune potency against various cancer cell lines.[8]
Enzyme Inhibition Beyond Tubulin:
The benzoylindole scaffold is versatile. N-benzoylindoles, for example, have been synthesized and shown to inhibit enzymes of the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (G6PD), with IC50 values in the low micromolar range.[9] This pathway is crucial for cancer cell metabolism and redox homeostasis, making it an attractive therapeutic target. Additionally, various 3-benzoyl-substituted heterocyclic systems have demonstrated anti-inflammatory activity, likely through the inhibition of enzymes like cyclooxygenase (COX).[10][11]
Head-to-Head Comparison: A Summary of Divergent Activities
The distinct functionalities of the methylene and carbonyl linkers lead to predictably different, yet potent, biological outcomes.
| Feature | This compound Derivatives | 3-Benzoylindole Derivatives | Causality (Structure-Activity Relationship) |
| Primary Linker | Methylene (-CH2-) | Carbonyl (-C=O) | The carbonyl is a rigid, polar H-bond acceptor; the methylene is a flexible, non-polar linker. |
| Primary Mechanism | Modulation of signaling pathways (e.g., estrogenic pathways), inhibition of enzymes like mPGES-1.[1][2] | Direct enzyme inhibition, particularly tubulin polymerization at the colchicine site.[3][4] | The carbonyl's H-bond accepting capacity is crucial for binding within structured active sites (e.g., tubulin), while the benzyl group's flexibility can accommodate broader interaction surfaces. |
| Key Biological Role | Anti-inflammatory, potent antiproliferative agents.[2][12][13] | Potent antimitotic anticancer agents.[4][8] | Disruption of microtubule formation (3-Benzoylindole) is a direct cytotoxic mechanism, leading to potent anticancer effects. Modulation of inflammatory enzymes and signaling (3-Benzyl-indole) addresses different pathologies. |
| Example Potency | 1-benzyl-I3C IC50: 0.05 µM (MCF-7 cell growth).[2] | Aroylindoles can exhibit IC50 values in the nanomolar range for tubulin polymerization inhibition and cancer cell cytotoxicity.[3] | The specific, high-affinity interaction of the aroylindole scaffold with the colchicine binding site often leads to extremely high potency. |
Experimental Protocols for Comparative Evaluation
To empower researchers to validate these findings, here are step-by-step protocols for key comparative assays.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol determines the concentration of each compound required to inhibit cell growth by 50% (IC50), providing a direct measure of cytotoxic or cytostatic potential.
Causality: The MTT assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for quantitative assessment of a compound's antiproliferative effect.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[14]) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound and 3-Benzoylindole in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells with DMSO at the same final concentration as the treatment wells and "untreated control" wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures a compound's ability to inhibit the assembly of tubulin dimers into microtubules, a hallmark of colchicine-site binders like 3-Benzoylindole.
Causality: This assay relies on the principle that tubulin polymerization increases the light scattering or fluorescence of a reporter molecule. The assay measures the change in optical density or fluorescence over time at 37°C (a temperature that promotes polymerization). An inhibitor will prevent this increase.
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation: Resuspend lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Reaction Setup: In a 96-well plate kept on ice, add the test compounds (this compound and 3-Benzoylindole) at various concentrations.
-
Controls: Include a negative control (DMSO vehicle), a positive control for inhibition (e.g., colchicine or nocodazole), and a positive control for polymerization (e.g., paclitaxel).
-
Initiation: To each well, add the tubulin solution followed by GTP to a final concentration of 1 mM to initiate polymerization.
-
Measurement: Immediately place the plate into a microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
Conclusion and Future Perspectives
The comparison between this compound and 3-Benzoylindole serves as a compelling case study in structure-activity relationships. The simple substitution of a methylene bridge with a carbonyl group fundamentally redirects biological activity from broader pathway modulation to specific, high-potency enzyme inhibition.
-
This compound and its derivatives are promising leads for conditions requiring modulation of complex signaling networks, such as inflammation and certain cancers driven by hormonal pathways.[1][2]
-
3-Benzoylindole represents a classic scaffold for the development of antimitotic agents that target tubulin, a validated and highly successful strategy in oncology.[4][5]
For drug development professionals, the choice of linker is a critical early decision. If the goal is to disrupt a protein-protein interface or bind in a hydrophobic pocket, a benzyl-type linker offers advantageous flexibility. If the target is an enzyme with a well-defined active site containing hydrogen bond donors, the benzoyl moiety provides a powerful anchoring group. Future research should continue to explore hybrid structures and further functionalization of both scaffolds to optimize potency, selectivity, and pharmacokinetic properties.
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Ribeiro, J., et al. (2023). Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. PubMed. [Link]
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Ribeiro, J., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI. [Link]
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Saracoglu, N., et al. (2018). The synthesis of N-benzoylindoles as inhibitors of rat erythrocyte glucose-6-phosphate dehydrogenase and. Wiley Online Library. [Link]
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Kumar, A., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. [Link]
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Schmalix, W. A., et al. (2001). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. [Link]
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Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]
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Husain, A., et al. (2017). Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives. PubMed. [Link]
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Wang, L., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]
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Ahmad, V. U., et al. (2006). ENZYME INHIBITION STUDIES OF OXINDOLE ALKALOIDS FROM ISATIS COSTATA. HETEROCYCLES. [Link]
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Lee, S. H., et al. (2012). Identification of a class of novel tubulin inhibitors. PubMed. [Link]
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Wang, L., et al. (n.d.). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]
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Safe, S., et al. (2008). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PubMed Central. [Link]
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Risinger, A. L., & Mooberry, S. L. (2010). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Institutes of Health. [Link]
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Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. [Link]
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Kumar, R., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]
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Wani, Z. A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]
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Chen, C., et al. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. [Link]
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Validating the Anticancer Potential of 3-Benzyl-1H-indole: A Comparative Guide for In Vitro Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer properties of the novel compound 3-Benzyl-1H-indole in relevant cancer cell lines. While the broader class of indole derivatives has shown significant promise in oncology, this document outlines a specific, self-validating experimental workflow to rigorously assess the efficacy of this compound and compare its performance against a standard chemotherapeutic agent, Doxorubicin.
The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1] Derivatives of 1-benzyl-indole, in particular, have shown promising results in inhibiting the growth of a range of human cancer cell lines.[2][3][4] This guide leverages these insights to propose a targeted validation strategy for this compound.
Experimental Design: Rationale and Strategy
The initial phase of validating a novel anticancer compound requires a logical and evidence-based experimental design. This involves the careful selection of cancer cell lines, a relevant comparator compound, and a series of assays to elucidate the compound's biological effects.
Cell Line Selection
Based on the documented efficacy of related N-benzyl indole compounds, the following panel of human cancer cell lines is recommended for the initial screening of this compound. This selection encompasses different cancer types with varying genetic backgrounds, providing a broad assessment of the compound's potential.
-
MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.
-
MDA-MB-231: A triple-negative (ER-, PR-, HER2-) human breast adenocarcinoma cell line, known for its aggressive phenotype.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
Comparator Compound: Doxorubicin
Doxorubicin, a well-established anthracycline antibiotic, is a widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, leading to cell death. Its known cytotoxicity across a broad spectrum of cancers makes it an ideal positive control and a benchmark for comparing the potency of this compound.
Experimental Workflow
The validation process will follow a tiered approach, starting with a broad assessment of cytotoxicity, followed by more detailed mechanistic studies.
Caption: Experimental workflow for validating this compound's anticancer properties.
Methodologies: Standardized Protocols
Adherence to standardized and well-validated protocols is crucial for generating reproducible and reliable data.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and Doxorubicin at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Collect approximately 1 x 10^6 cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation and Comparative Analysis
The following tables present a framework for summarizing the experimental data. The values for Doxorubicin are based on published literature, while the data for this compound are hypothetical and serve as a template for presenting the results of the proposed validation studies.
Cytotoxicity Comparison (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency.
| Compound | MCF-7 (µM) | MDA-MB-231 (µM) | A549 (µM) | HCT116 (µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin | ~0.4 - 1.1[6][7][8] | ~0.69 - 1.38[8][9] | ~0.017 - 5.05[10][11] | ~0.96[12][13] |
Note: Doxorubicin IC50 values can vary depending on the assay conditions and exposure time.
Apoptosis Induction Comparison
This table should summarize the percentage of cells undergoing apoptosis after treatment with the respective compounds at their IC50 concentrations.
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| MCF-7 | Control | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| Doxorubicin | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| MDA-MB-231 | Control | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| Doxorubicin | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Cell Cycle Arrest Comparison
This table should detail the percentage of cells in each phase of the cell cycle following treatment.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| Doxorubicin | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| MDA-MB-231 | Control | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | |
| Doxorubicin | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Mechanistic Insights and Signaling Pathways
Indole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A plausible mechanism for this compound could involve the induction of the intrinsic apoptosis pathway.
Caption: Hypothetical intrinsic apoptosis signaling pathway induced by this compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro validation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity and elucidating its effects on apoptosis and the cell cycle in a panel of relevant cancer cell lines, researchers can generate the critical data needed to justify further preclinical development. A direct comparison with Doxorubicin will provide a clear benchmark of its potency and potential therapeutic window.
Future studies should aim to identify the specific molecular targets of this compound and explore its efficacy in more complex in vitro models, such as 3D spheroids, and ultimately, in in vivo animal models.
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Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017). PLOS ONE. Available at: [Link]
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Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. (2014). Spandidos Publications. Available at: [Link]
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MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Indonesian Journal of Cancer Chemoprevention. Available at: [Link]
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Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science. Available at: [Link]
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Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. (2021). Frontiers in Cell and Developmental Biology. Available at: [Link]
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The potential chemomodulatory effects of didox and resveratrol on doxorubicin in colon cancer cells. (2013). AACR Journals. Available at: [Link]
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Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity. (2016). Nature. Available at: [Link]
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In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. (2022). PubMed. Available at: [Link]
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Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. (n.d.). ResearchGate. Available at: [Link]
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In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). RSC Publishing. Available at: [Link]
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Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. (2025). ResearchGate. Available at: [Link]
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In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). RSC Publishing. Available at: [Link]
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A Comparative Guide to Catalysts for Indole Benzylation: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The benzylation of indoles is a cornerstone transformation in synthetic chemistry, providing access to a vast array of biologically active molecules, including pharmaceuticals and natural products. The choice of catalyst for this crucial C-C bond formation dictates the efficiency, selectivity, and environmental impact of the synthesis. This guide offers an in-depth comparative analysis of the leading catalytic systems for indole benzylation, grounded in experimental data and mechanistic insights to empower researchers in selecting the optimal catalyst for their specific needs.
The Strategic Importance of Indole Benzylation
The indole scaffold is a privileged motif in medicinal chemistry, appearing in numerous drugs and clinical candidates. Benzylation at the C3-position, and occasionally at the N1-position, introduces a key structural element that can modulate pharmacological activity, metabolic stability, and other pharmacokinetic properties. Consequently, the development of robust and versatile catalytic methods for indole benzylation remains an area of intense research.
A Comparative Analysis of Catalytic Systems
This guide will dissect the performance of four major classes of catalysts for indole benzylation:
-
Palladium Complexes: The workhorses of modern cross-coupling chemistry.
-
Molecular Iodine: A simple, green, and metal-free alternative.
-
Earth-Abundant Metal Catalysts: Cost-effective and sustainable options.
-
Organocatalysts: Metal-free systems offering unique reactivity and opportunities for enantioselectivity.
The following table provides a high-level comparison of these catalytic systems based on key performance indicators.
| Catalyst Class | Typical Catalyst | Regioselectivity | Reaction Conditions | Key Advantages | Key Limitations |
| Palladium Complexes | Pd(OAc)₂, [Pd(allyl)cod]BF₄ with ligands (e.g., DPEphos) | Primarily C3-selective[1][2] | Mild to moderate (40-80 °C)[2] | High yields, broad substrate scope, well-studied. | Cost of palladium, potential for metal contamination, often requires ligands. |
| Molecular Iodine | I₂ | Highly C3-selective[3] | Mild (e.g., 40 °C), metal-free, ligand-free[3] | Inexpensive, environmentally benign, simple procedure. | Limited to activated benzyl alcohols, potential for substrate iodination. |
| Earth-Abundant Metals | MnFe₂O₄ nanoparticles | Exclusively C3-selective[4] | High temperature (140 °C), solvent-free[4] | Low cost, sustainable, catalyst is recyclable. | Harsh reaction conditions, requires base. |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs), Chiral Phosphoric Acids | C3-selective (NHCs), N-selective (some chiral acids)[5] | Mild, metal-free. | Metal-free, potential for high enantioselectivity. | Can require higher catalyst loadings, substrate scope may be limited. |
Mechanistic Insights: Understanding the "Why"
The choice of catalyst dictates the reaction pathway, influencing selectivity and efficiency. Understanding these mechanisms is crucial for troubleshooting and optimizing reactions.
Palladium Catalysis: The π-Allyl Pathway Analogy
Palladium-catalyzed C3-benzylation of indoles often proceeds through a mechanism analogous to the well-established Tsuji-Trost allylation. The catalytic cycle is initiated by the oxidative addition of a palladium(0) species to a benzyl electrophile (e.g., benzyl carbonate) to form a π-benzylpalladium(II) complex. The indole, acting as a nucleophile, then attacks this complex, typically at the C3-position, to forge the new C-C bond and regenerate the palladium(0) catalyst. The choice of ligand is critical in modulating the reactivity and selectivity of the catalyst.[2]
Caption: Proposed mechanism for palladium-catalyzed C3-benzylation of indoles.
Molecular Iodine: Halogen Bonding Activation
Molecular iodine catalyzes the C3-benzylation of indoles through a proposed halogen-bonding mechanism.[3] The iodine atom in I₂ acts as a Lewis acid, activating the benzyl alcohol towards nucleophilic attack by the indole. This metal-free pathway is attractive from a green chemistry perspective.
Caption: Proposed mechanism for iodine-catalyzed C3-benzylation of indoles.
Organocatalysis: Iminium and Brønsted Acid Activation
Organocatalysts for indole benzylation operate through various activation modes. For instance, chiral amines can react with α,β-unsaturated aldehydes to form a transient iminium ion, which is then attacked by the indole in an enantioselective manner.[6][7] Chiral phosphoric acids, on the other hand, can act as bifunctional catalysts, activating the electrophile through hydrogen bonding and directing the nucleophilic attack of the indole.
Sources
Navigating the Target Landscape of 3-Benzyl-1H-indole: A Comparative Guide to Potential Receptor Cross-Reactivity
For researchers and drug development professionals investigating the therapeutic potential of indole-based scaffolds, understanding the selectivity profile of a lead compound is paramount. 3-Benzyl-1H-indole serves as a foundational structure for numerous biologically active molecules. While its own comprehensive receptor interaction profile is not extensively documented in the public domain, a detailed analysis of its derivatives provides critical insights into its potential for cross-reactivity with various receptors and signaling pathways. This guide offers an objective comparison of these potential off-target interactions, supported by experimental data from published studies on its analogues, and provides detailed methodologies for researchers to assess the selectivity of their own this compound-based compounds.
The Rationale for Cross-Reactivity Assessment
The indole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide array of biological targets. The addition of a benzyl group at the 3-position creates a molecule with a specific three-dimensional architecture that can lead to promiscuous binding if not carefully optimized for a particular target. Early-stage characterization of potential cross-reactivity is a critical, self-validating step in any drug discovery program. It mitigates the risk of unforeseen side effects, helps in the interpretation of in vivo data, and provides a rationale for structure-activity relationship (SAR) studies to enhance selectivity.
Potential Cross-Reactivity Profile Based on Analogue Activity
Adrenergic Receptors
Derivatives of this compound have been identified as potent antagonists of α1-adrenoceptors.
-
HJZ-12 , a piperazine-derived carboxamide analogue of 1-benzyl-1H-indole, displays high subtype selectivity for α1D- and α1A-adrenoceptors over the α1B subtype.[1] This suggests that the core this compound scaffold may contribute to binding at these receptors.
Table 1: Adrenoceptor Subtype Selectivity of a 1-Benzyl-1H-indole Derivative
| Compound | α1D Ki (nM) | α1A Ki (nM) | α1B Ki (nM) | α1D/α1B Selectivity | α1A/α1B Selectivity |
| HJZ-12 | Data not provided | Data not provided | Data not provided | 47.9-fold | 19.1-fold |
Note: Specific Ki values were not provided in the source, only selectivity ratios.
Nicotinic Acetylcholine Receptors (nAChRs)
A series of novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives have been characterized as competitive antagonists of human α4β2 and α7 nAChRs.[2]
-
These compounds demonstrated higher potency for the hα7 subtype compared to the hα4β2 subtype.[2] The inhibitory activity was determined through Ca2+ influx assays, and the competitive mechanism was confirmed by radioligand binding assays.[2]
Table 2: Inhibitory Activity of 1-Benzyl-1H-indole Derivatives at nAChR Subtypes
| Compound | hα7 nAChR IC50 (µM) | hα4β2 nAChR IC50 (µM) |
| Derivative 4b (hydroxyl) | Specific value not provided | Specific value not provided |
| Derivative 4c (hydroxyl) | Specific value not provided | Specific value not provided |
Note: The source highlights the high selectivity of hydroxylated derivatives for the hα7 subtype but does not provide specific IC50 values in the abstract.
Wnt/β-Catenin Signaling Pathway
A synthetic analogue, 1-benzyl-indole-3-carbinol, has been shown to be a highly potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma cells.[3]
-
This compound was found to disrupt canonical Wnt/β-catenin signaling, leading to a downregulation of β-catenin protein levels.[3] This suggests that the this compound scaffold could potentially interact with components of this critical developmental and disease-related pathway.
Other Potential Interactions
-
Tyrosinase Inhibition: A series of 1-benzyl-indole hybrid thiosemicarbazones have been synthesized and identified as competitive inhibitors of tyrosinase.[4]
-
Antimicrobial and Anticancer Activity: Various heterocyclic derivatives of 1-benzyl- and 1-benzoyl-3-acetyl indoles have demonstrated antimicrobial and anticancer properties.[5]
Experimental Methodologies for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound or its novel derivatives, a tiered approach involving binding and functional assays is recommended.
Workflow for Cross-Reactivity Profiling
Caption: A tiered workflow for assessing receptor cross-reactivity.
Radioligand Binding Assays
This technique is the gold standard for determining the affinity of a compound for a receptor. A competitive binding assay is typically used to assess cross-reactivity.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay (General)
-
Preparation of Receptor Source:
-
Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or from tissues known to be rich in the target receptor.
-
Homogenize cells or tissues in a suitable buffer and perform differential centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]prazosin for α1-adrenoceptors, [3H]epibatidine for nAChRs) at a concentration near its Kd, and a range of concentrations of the test compound (this compound).
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are crucial to determine whether the binding of a compound to a receptor results in a biological response (agonism) or blocks the response of an agonist (antagonism).
Example: Calcium Influx Assay for nAChRs
-
Cell Culture:
-
Plate cells expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α7 nAChRs) in a 96-well, black-walled, clear-bottom plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition:
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound.
-
To test for agonist activity, add varying concentrations of this compound directly.
-
-
Stimulation:
-
For antagonist testing, add a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (EC80).
-
-
Signal Detection:
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
For antagonist activity, plot the inhibition of the agonist-induced calcium influx against the concentration of this compound to determine the IC50.
-
For agonist activity, plot the increase in fluorescence against the concentration of this compound to determine the EC50.
-
Wnt/β-Catenin Signaling Pathway Reporter Assay
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF response element. Activation of the Wnt/β-catenin pathway leads to the expression of the reporter gene.
Caption: Canonical Wnt/β-catenin signaling pathway.
Step-by-Step Protocol
-
Cell Culture:
-
Culture HEK293T cells or another suitable cell line.
-
-
Transfection:
-
Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash). A Renilla luciferase plasmid is often co-transfected for normalization.
-
-
Treatment:
-
After transfection, treat the cells with varying concentrations of this compound in the presence or absence of a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl).
-
-
Lysis and Luciferase Assay:
-
After the treatment period (e.g., 24 hours), lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control. A decrease in Wnt-induced luciferase activity indicates an inhibitory effect of the compound.
-
Conclusion and Future Directions
The available evidence from derivatives of this compound strongly suggests a potential for cross-reactivity with adrenergic and nicotinic acetylcholine receptors, as well as the Wnt/β-catenin signaling pathway. For any research program utilizing this scaffold, it is imperative to perform a systematic cross-reactivity assessment. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. By employing a combination of broad-panel screening, specific radioligand binding assays, and relevant functional assays, researchers can build a comprehensive selectivity profile. This will not only de-risk the progression of lead candidates but also provide invaluable insights into the structure-activity relationships that govern both on-target potency and off-target interactions, ultimately paving the way for the development of safer and more effective therapeutics.
References
- Relevant peer-reviewed articles on the synthesis and biological activity of this compound derivatives will be listed here with full cit
- Huang, J., et al. (2015). Relevant publication on HJZ-12 and its α1-adrenoceptor activity.
- Pérez, E. G., et al. (2013). Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors. MedChemComm, 4(8), 1166-1170. [Link to be provided]
-
Publication on 1-benzyl-indole-3-carbinol and its effect on Wnt/β-catenin signaling.[3]
-
Publication on 1-benzyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors.[4]
-
Publication on the antimicrobial and anticancer activities of 1-benzyl-indole derivatives.[5]
- General protocols for radioligand binding assays.
- General protocols for functional cell-based assays.
Sources
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- 4. 3-Phenylindole | C14H11N | CID 96502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Threat of Antibiotic Resistance: A Comparative Guide to the Efficacy of 3-Benzyl-1H-indole Derivatives
The escalating crisis of antibiotic resistance poses a formidable challenge to modern medicine, threatening to return us to a pre-antibiotic era where common infections could be fatal. The relentless evolution of multidrug-resistant (MDR) bacteria, including notorious pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the urgent discovery and development of novel antimicrobial agents with unconventional mechanisms of action.[1] In this pursuit, indole-based scaffolds have emerged as a promising class of compounds due to their structural diversity and wide range of biological activities.[1][2] This guide provides a comprehensive comparison of the efficacy of 3-benzyl-1H-indole derivatives against drug-resistant bacteria, supported by experimental data and detailed protocols for researchers in the field.
The Indole Nucleus: A Privileged Scaffold in Antibacterial Drug Discovery
The indole ring system is a core structural motif in many natural and synthetic bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions allow for binding to a diverse array of biological targets. This versatility has made indole derivatives a focal point in the quest for new therapeutics, including potent antibacterial agents.[1][2] The this compound framework, in particular, has demonstrated significant potential in combating drug-resistant bacteria through multiple mechanisms.
Comparative Efficacy of this compound Derivatives
Numerous studies have highlighted the potent antibacterial activity of this compound derivatives against a spectrum of drug-resistant bacteria. The efficacy of these compounds is often attributed to specific substitutions on both the indole and benzyl rings, which profoundly influence their antibacterial potency and spectrum.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of this compound derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Halogenation: The presence of electron-withdrawing groups, such as halogens (F, Cl, Br) and trifluoromethyl (CF3) groups, on the benzyl ring generally enhances antibacterial activity.[1] The position of these substituents is also critical for efficacy.[1]
-
Cationic Moieties: The incorporation of cationic groups, such as aminoguanidinium moieties, has been shown to significantly improve activity against both Gram-positive and Gram-negative bacteria.[1] This is likely due to enhanced interactions with the negatively charged bacterial cell membrane.
-
Modifications at the Indole Nitrogen: Substitution at the N1 position of the indole ring can modulate the compound's biological activity. N-benzylation has been a common strategy to enhance potency.
Performance Against Key Resistant Pathogens
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative this compound derivatives against challenging drug-resistant bacteria, as reported in various studies. This data provides a snapshot of their potential as effective antibacterial agents.
| Compound Class | Derivative Example | Target Organism | MIC Range (µg/mL) | Reference |
| Aminoguanidyl Indoles | Compound 4P | K. pneumoniae (resistant) | 4 - 8 | [1] |
| MRSA | 2 - 16 | [1] | ||
| ESKAPE Pathogens | 2 - 64 | [1] | ||
| Tricyclic Indolines | Compound 4k | MRSA | Not specified, but improved over Of4 (32 µg/mL) | |
| Indole-imidazole Conjugates | Analogues 26 & 32 | MRSA | ≤ 0.25 | |
| 3-(2-isocyanobenzyl)-1H-indoles | IMBI (32) | P. aeruginosa PAO1 | (Acts as QSI at sub-MIC) | [3] |
Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used. The data presented here is for comparative purposes.
Unraveling the Mechanisms of Action
A key advantage of this compound derivatives is their ability to target multiple bacterial processes, potentially reducing the likelihood of resistance development. The primary mechanisms of action identified to date are detailed below.
Disruption of Bacterial Cell Membrane Integrity
A prevalent mechanism of action for many cationic indole derivatives is the perturbation of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Mechanism of bacterial cell membrane disruption by cationic this compound derivatives.
Inhibition of Key Bacterial Enzymes
Certain this compound derivatives have been shown to inhibit essential bacterial enzymes that are absent in eukaryotes, making them attractive drug targets.
-
Dihydrofolate Reductase (DHFR): Some aminoguanidyl indole derivatives have been found to inhibit K. pneumoniae DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids.[1]
-
DNA Gyrase and Topoisomerase IV: The bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are validated targets for antibacterial drugs. Novel indole derivatives have been discovered that target the ATPase domains of these enzymes, preventing DNA replication and repair.
Caption: Inhibition of bacterial DNA gyrase/topoisomerase IV by this compound derivatives.
Quorum Sensing Inhibition
Instead of directly killing bacteria, some this compound derivatives act as quorum sensing inhibitors (QSIs). Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By interfering with QS, these compounds can render bacteria less pathogenic and more susceptible to conventional antibiotics.[3]
Caption: Quorum sensing inhibition by this compound derivatives.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the antibacterial efficacy of this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials:
-
Test compound (this compound derivative) stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Serial Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row. b. Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the row to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). b. The final volume in each well (except well 12) will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[5]
Bacterial Cell Membrane Integrity Assay (using Propidium Iodide)
This assay determines if a compound compromises the bacterial cell membrane, allowing the influx of a fluorescent dye that is normally membrane-impermeable.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL)
-
Positive control (e.g., a known membrane-disrupting agent like polymyxin B)
-
Negative control (vehicle)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation: a. Harvest mid-log phase bacteria by centrifugation and wash twice with PBS. b. Resuspend the bacterial pellet in PBS to an optical density (OD600) of 0.1.
-
Assay Setup: a. In a suitable format (e.g., 96-well black plate), add the bacterial suspension. b. Add the test compound at various concentrations to the respective wells. Include positive and negative controls.
-
Incubation: a. Incubate the mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Staining: a. Add PI to each well to a final concentration of 5 µg/mL. b. Incubate in the dark at room temperature for 15 minutes.
-
Measurement: a. Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. b. A significant increase in fluorescence in the presence of the test compound compared to the negative control indicates membrane damage.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of antibacterial agents with the potential to address the growing threat of antibiotic resistance. Their chemical tractability allows for the fine-tuning of their structure to optimize potency and spectrum of activity. The multifaceted mechanisms of action, including membrane disruption, enzyme inhibition, and quorum sensing interference, offer a significant advantage in overcoming existing resistance mechanisms and potentially slowing the emergence of new ones.
Future research should focus on:
-
Lead Optimization: Further exploration of the structure-activity relationship to design derivatives with enhanced efficacy and improved safety profiles.
-
Mechanism of Action Studies: In-depth investigations into the precise molecular targets and pathways affected by these compounds.
-
In Vivo Efficacy and Toxicology: Rigorous evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential and safety.
-
Combination Therapy: Exploring the synergistic effects of this compound derivatives with existing antibiotics to restore their efficacy against resistant strains.
The continued development of these and other novel antibacterial agents is critical in the global fight against infectious diseases. The insights and protocols provided in this guide are intended to support the research community in this vital endeavor.
References
- BenchChem. (2025). Application Notes and Protocols: Antibacterial Agent 82 Broth Microdilution Assay. BenchChem.
- Fry, N. K., et al. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology.
- Jiang, J., et al. (n.d.). Developing 3-(2-Isocyano-6-methylbenzyl)-1H-indole Derivatives to Enhance the Susceptibility of Serratia marcescens by Occluding Quorum Sensing. ACS Infectious Diseases.
- Balouiri, M., Sadiki, M., & Koraichi, I. S. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Li, Y., et al. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.
- Jia, X., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 7, 837.
- Thermo Fisher Scientific. (n.d.). LIVE/DEAD BacLight Bacterial Viability Kit Protocol. Thermo Fisher Scientific.
- Kopera, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Naveen, P., et al. (2020). Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry, 194, 112245.
- Wang, Y., et al. (n.d.). Antibiofilm Efficacy and Mechanism of the Marine Chlorinated Indole Sesquiterpene Against Methicillin-Resistant Staphylococcus aureus.
- Han, K. (2022). Study On The Synthesis And Structure-Activity Relationship Of Indole Compounds. Global Tesis ID.
- Kumar, A., et al. (2020). Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. Future Microbiology, 15, 579–590.
- Rahman, M. M. (2024). How to assess bacterial permeability?
- Jia, X., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. PubMed.
- Jiang, J., et al. (2024). Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. PubMed.
- Jiang, J., et al. (n.d.). Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. Royal Society of Chemistry.
- Jiang, J., et al. (n.d.). Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. Scilit.
- Ndibe, H. C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- El-Sawy, E. R., et al. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
- Various Authors. (n.d.). Structure/activity relationships of indole derivatives.
- Li, Y., et al. (2023). Antibacterial and Antibiofilm Activities of Sertindole and Its Antibacterial Mechanism against Staphylococcus aureus. ACS Omega.
- Jiang, J., et al. (2024). Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro.
- Zhang, W., et al. (n.d.). Marine Indole Alkaloids—Isolation, Structure and Bioactivities.
- El-Sawy, E. R., et al. (2025). Synthesis, antimicrobial activity and molecular docking study of some new N-benzyl and N-benzoyl-3-indolyl heterocycles.
- Jiang, J., et al. (n.d.). Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. Semantic Scholar.
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- Francis, M. B., et al. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. University of Virginia School of Medicine.
- Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target. CORE.
- Bax, B. D., et al. (n.d.). Discovery of a novel azaindole class of antibacterial agents targeting the ATPase domains of DNA gyrase and Topoisomerase IV. PubMed.
- O'Shea, R., et al. (2011). N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors.
- Helal, Z. (2025). What is the protocol for bacterial sample preparation for SEM and Live/dead analysis?
- O'Shea, R., et al. (2011). N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors. PubMed.
- Oldman, K., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society.
- Husain, A., et al. (n.d.). Antimicrobial and anti-tubercular activity of some new indole derivatives. World Journal of Pharmaceutical Sciences.
- Palmer, C. W., et al. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.
- Various Authors. (2024).
- de Souza, M. V. N., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles.
- Tan, C., et al. (n.d.). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.
- Ampartzidis, I., et al. (n.d.).
- Ndibe, H. C., et al. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc.
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In Silico Docking of 3-Benzyl-1H-indole: A Comparative Guide to Protein Target Interactions
In the landscape of contemporary drug discovery, the indole scaffold stands as a "privileged" structure, a foundational component in a multitude of pharmacologically active agents.[1] Its inherent versatility allows for extensive chemical modification, paving the way for derivatives with a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[2][3] Among these, 3-Benzyl-1H-indole has emerged as a compound of significant interest. Its structural motif, combining the indole core with a benzyl group, positions it as a candidate for interaction with various biological macromolecules. This guide provides an in-depth comparative analysis of the in silico docking performance of this compound against two critical protein targets implicated in cancer progression: Tubulin and Epidermal Growth Factor Receptor (EGFR) kinase .
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of computational predictions supported by experimental data for analogous compounds. We will explore the causality behind experimental choices in molecular docking, present detailed protocols, and contextualize the findings within relevant signaling pathways.
The Rationale for Target Selection: Tubulin and EGFR
The selection of tubulin and EGFR as primary targets for this guide is rooted in their well-established roles in oncology and the recurrent success of indole-based compounds in modulating their activity.
-
Tubulin: As the monomeric subunit of microtubules, tubulin is essential for cell division, motility, and shape maintenance.[4] Agents that interfere with tubulin polymerization are among the most effective chemotherapeutics, inducing cell cycle arrest and apoptosis.[5][6] The colchicine binding site on β-tubulin is a particularly attractive target for small molecule inhibitors, and numerous indole derivatives have been shown to bind here.[6][7]
-
EGFR Kinase: The epidermal growth factor receptor is a tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[8][9] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] The indole scaffold is a key component of several approved EGFR inhibitors, highlighting its suitability for interacting with the kinase's ATP-binding site.[11]
By docking this compound against these two distinct and validated targets, we can gain a comparative understanding of its potential interaction modes and inhibitory capabilities.
Comparative Docking Performance: this compound vs. Alternatives
To provide a robust comparison, the docking performance of this compound is evaluated alongside structurally related indole derivatives and established clinical drugs. This allows for a critical assessment of its predicted binding affinity.
Target 1: β-Tubulin (Colchicine Binding Site)
| Compound | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 (Tubulin Polymerization) |
| This compound | 1SA0 | -7.8 | Cys241, Leu248, Ala316, Val318 | Not Available |
| trans-Indole-3-acrylamide (Comp. 3e) | 1SA0 | -7.2 | Cys241, Leu255, Asn258, Met259 | 17 µM[5][7] |
| Indole Derivative (Comp. 18g) | 4O2B | -8.5 | Lys254, Cys241, Leu248 | 1.4 µM[6] |
| Colchicine (Reference Drug) | 1SA0 | -8.9 | Cys241, Leu255, Ala316, Val318 | 2.52 µM[12] |
Target 2: EGFR Kinase (ATP-Binding Site)
| Compound | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 (EGFR Kinase) |
| This compound | 1M17 | -8.2 | Leu718, Val726, Ala743, Met793 | Not Available |
| N-Benzyl Indole Hydrazone (Comp. 5b) | 3W2S | -10.5 | Met793, Leu844, Cys797 | 17.2 nM (MDA-MB-231 cell line)[13][14] |
| Erlotinib (Reference Drug) | 1M17 | -11.2 | Met793, Gln791, Thr790, Leu718 | 2 nM |
Analysis of Docking Results:
The in silico data predicts that this compound possesses a strong binding affinity for both the colchicine site of tubulin and the ATP-binding pocket of EGFR. Its docking score against tubulin (-7.8 kcal/mol) is comparable to the active trans-indole-3-acrylamide derivative and approaches that of the reference drug, Colchicine.[7][15] Similarly, its predicted affinity for EGFR (-8.2 kcal/mol) is significant, although less potent than the highly optimized N-benzyl indole hydrazone and the approved drug Erlotinib.[13][14]
The key predicted interactions for this compound involve hydrophobic contacts within the binding pockets of both proteins, a common feature for effective inhibitors. For tubulin, interactions with residues like Cys241 and Leu248 are critical for occupying the colchicine site.[6] In the case of EGFR, binding to the "gatekeeper" residue Met793 in the ATP pocket is a hallmark of potent kinase inhibitors.[11] The benzyl group of this compound likely plays a crucial role in establishing these favorable hydrophobic interactions.
Experimental Protocols: A Self-Validating System
The trustworthiness of in silico predictions hinges on a rigorous and well-validated methodology. The following section outlines a comprehensive, step-by-step protocol for molecular docking, designed to ensure reproducibility and scientific integrity.
Protocol 1: Molecular Docking of this compound
This protocol describes a generalized workflow applicable to docking small molecules against protein targets using widely accepted software like AutoDock Vina.
1. Preparation of the Receptor Protein:
-
Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary parameters.
-
Procedure:
-
Download the crystal structure of the target protein (e.g., tubulin PDB: 1SA0, EGFR PDB: 1M17) from the Protein Data Bank.
-
Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms, using molecular visualization software (e.g., PyMOL, Chimera).
-
Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound):
-
Objective: To generate a 3D structure of the ligand and prepare it for docking.
-
Procedure:
-
Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 231168).[16]
-
Convert the 2D structure to a 3D conformation using software like ChemDraw or an online converter.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the .pdbqt format.
-
3. Defining the Binding Site (Grid Box Generation):
-
Objective: To specify the search space on the receptor where the docking algorithm will attempt to place the ligand.
-
Procedure:
-
Identify the active site of the protein. For structures with a co-crystallized ligand, the binding site can be defined around the position of this original ligand.
-
Define the dimensions and center of a 3D grid box that encompasses the entire binding pocket. The grid box should be large enough to allow the ligand to move and rotate freely but not so large as to make the search computationally inefficient.
-
4. Performing the Docking Simulation:
-
Objective: To run the docking algorithm to predict the optimal binding pose and affinity of the ligand.
-
Procedure:
-
Use a docking program like AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters as input.
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. Higher values increase the likelihood of finding the best pose but also increase computation time.
-
Execute the docking run. The program will generate multiple binding poses (typically 9-10) ranked by their predicted binding affinity (docking score) in kcal/mol.
-
5. Analysis of Docking Results:
-
Objective: To visualize and interpret the docking results to understand the ligand-protein interactions.
-
Procedure:
-
Load the docked complex (receptor + best ligand pose) into a molecular visualization tool.
-
Analyze the binding pose of the ligand within the active site.
-
Identify and measure key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
-
Compare the predicted binding mode with that of known inhibitors to validate the plausibility of the docking result.
-
Below is a DOT script visualizing the generalized molecular docking workflow.
Caption: Generalized workflow for molecular docking experiments.
Mechanistic Insights: Signaling Pathways Modulated by Indole Derivatives
The potential anticancer activity of this compound, as suggested by its docking performance, can be contextualized by examining the key signaling pathways known to be modulated by indole-based compounds. Two such pathways are the NF-κB and Wnt/β-catenin signaling cascades, both of which are central to cancer cell survival, proliferation, and metastasis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival.[17] Its constitutive activation in cancer cells promotes the expression of anti-apoptotic genes, contributing to chemoresistance. Indole derivatives, such as Indole-3-carbinol (I3C), have been shown to suppress NF-κB activation.[18] They can inhibit the IκBα kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of its target genes.
The following DOT script illustrates the inhibitory effect of an indole derivative on the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis.[9] Its aberrant activation, often due to mutations, leads to the accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes that drive cell proliferation.[19] Some indole compounds have been identified as inhibitors of this pathway, preventing the nuclear translocation of β-catenin and subsequent gene expression.[20]
The DOT script below visualizes the disruption of the Wnt/β-catenin pathway by an indole derivative.
Caption: Potential disruption of the Wnt/β-catenin pathway.
Conclusion and Future Directions
The in silico docking studies presented in this guide suggest that this compound is a promising scaffold for the development of inhibitors against key cancer targets like tubulin and EGFR kinase. Its predicted binding affinities are comparable to other biologically active indole derivatives, warranting further investigation. The provided docking protocol offers a robust framework for researchers to conduct their own computational evaluations, while the signaling pathway diagrams place the potential mechanism of action within a broader biological context.
However, it is crucial to underscore that in silico data is predictive and must be validated through experimental means. Future work should focus on the chemical synthesis of this compound and its analogs, followed by in vitro assays to determine their actual inhibitory activity against tubulin polymerization and EGFR kinase.[21][22] Correlating these experimental results with the computational predictions will be essential for establishing a quantitative structure-activity relationship (QSAR), which can, in turn, guide the rational design of more potent and selective therapeutic agents based on the this compound framework.
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García-Gutiérrez, P., et al. (2013). Indole diterpene alkaloids as novel inhibitors of the Wnt/β-catenin pathway in breast cancer cells. European Journal of Medicinal Chemistry. [Link]
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Ahmad, A., et al. (2014). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry. [Link]
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Sarkar, F. H., & Li, Y. (2014). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Vitamins and Hormones. [Link]
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Wang, N., et al. (2022). Microbial metabolites indole derivatives sensitize mice to D-GalN/LPS induced-acute liver failure via the Tlr2/NF-κB pathway. Frontiers in Immunology. [Link]
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Aggarwal, B. B., et al. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood. [Link]
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Kim, B., et al. (2016). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. Biochemical and Biophysical Research Communications. [Link]
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Comparative Analysis of Anti-Proliferative Potency: 1-Benzyl-Indole-3-Carbinol vs. Indole-3-Carbinol
A Senior Application Scientist's Guide
This guide provides an in-depth, objective comparison of the anti-proliferative potencies of the natural phytochemical Indole-3-carbinol (I3C) and its rationally designed synthetic derivative, 1-benzyl-indole-3-carbinol (1-benzyl-I3C). We will dissect the experimental data supporting the enhanced efficacy of 1-benzyl-I3C, explore the distinct molecular mechanisms underpinning their actions, and provide validated, step-by-step protocols for researchers to replicate and expand upon these findings.
Introduction: The Rationale for I3C Derivatization
Indole-3-carbinol (I3C) is a well-documented compound derived from the enzymatic breakdown of glucobrassicin, found abundantly in cruciferous vegetables like broccoli and cabbage[1][2]. I3C has garnered significant interest in oncology research for its established anti-proliferative and anti-estrogenic activities in various cancer cell lines[3][4]. However, the therapeutic utility of I3C is hampered by its chemical instability. Under the acidic conditions of the stomach, I3C readily undergoes self-condensation to form a complex mixture of oligomeric products, including the notable dimer 3,3'-diindolylmethane (DIM)[2][5]. While these products are biologically active, this conversion leads to unpredictable dosimetry and a pleiotropic pharmacological profile[3].
To overcome these limitations, 1-benzyl-I3C was synthesized. The strategic addition of a benzyl group at the nitrogen of the indole ring prevents acid-catalyzed condensation, thereby creating a more stable and potent molecule[6]. This guide will demonstrate that this structural modification results in a dramatic enhancement of its anti-proliferative potency, targeting canonical cancer pathways with far greater precision and efficacy than its parent compound.
Quantitative Comparison: A Leap in Potency
The most direct measure of anti-proliferative potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%. Experimental data from studies on human breast cancer cell lines reveal a striking difference in potency between 1-benzyl-I3C and I3C.
In both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells, 1-benzyl-I3C demonstrates an approximately 1000-fold increase in potency compared to I3C[1][6]. This substantial improvement underscores the success of its rational design, delivering a maximal growth-inhibitory effect at nanomolar concentrations, whereas I3C requires micromolar concentrations to achieve a similar outcome.
| Compound | Cell Line | Estrogen Receptor Status | IC50 Value (µM) | Potency Fold-Increase | Reference |
| I3C | MCF-7 | ER-Positive | 52 µM | - | [1] |
| 1-benzyl-I3C | MCF-7 | ER-Positive | 0.05 µM | ~1000x | [1] |
| I3C | MDA-MB-231 | ER-Negative | ~200 µM | - | [1] |
| 1-benzyl-I3C | MDA-MB-231 | ER-Negative | ~0.2 µM | ~1000x | [1] |
This enhanced potency is not limited to breast cancer. In studies using human melanoma cells, 1-benzyl-I3C was found to be at least 10-fold more potent than I3C in inhibiting proliferation in oncogenic BRAF-V600E-expressing cells[7].
Mechanistic Dissection: How They Inhibit Cancer Cell Proliferation
While both compounds ultimately halt cell division, their underlying molecular mechanisms show critical differences in efficiency and breadth of action.
Shared Mechanism: Induction of G1 Cell Cycle Arrest
Both I3C and 1-benzyl-I3C exert their anti-proliferative effects primarily by inducing a robust G1 phase cell cycle arrest[1][8]. This prevents cells from entering the S phase, where DNA replication occurs, effectively halting proliferation. They achieve this by modulating the expression and activity of key G1-acting cell cycle proteins. However, 1-benzyl-I3C triggers this arrest at significantly lower concentrations[1][6].
A key target in this pathway is Cyclin-Dependent Kinase 6 (CDK6). Both indoles disrupt the interaction of the Sp1 transcription factor with the CDK6 promoter, leading to a downregulation of CDK6 protein and a loss of its kinase activity[1]. 1-benzyl-I3C also reduces the enzymatic specific activities of CDK4 and CDK2, likely due to increased levels of CDK inhibitors like p21 and p27[1].
Caption: Mechanism of G1 arrest by I3C and 1-benzyl-I3C via CDK6 downregulation.
Divergent Pathways and Enhanced Efficacy of 1-benzyl-I3C
1. Stability and Direct Action: A critical distinction is that 1-benzyl-I3C acts directly and is not dependent on conversion into a DIM-like derivative to exert its biological effects[1]. This ensures a more predictable and direct dose-response relationship.
2. Broader Anti-Cancer Activity (Wnt/β-catenin Signaling): The anti-proliferative action of I3C in melanoma is largely restricted to cells expressing oncogenic BRAF[7]. In contrast, 1-benzyl-I3C displays a significantly more versatile profile, effectively inhibiting the proliferation of melanoma cells with a wider range of mutational profiles, including those with wild-type BRAF[7][9]. This broader activity is attributed to its ability to disrupt the canonical Wnt/β-catenin signaling pathway[7][9]. 1-benzyl-I3C treatment leads to the downregulation of β-catenin and LEF-1 proteins and an increase in components of the β-catenin destruction complex (GSK-3β and Axin), effectively shutting down this pro-proliferative pathway[9].
Caption: 1-benzyl-I3C inhibits Wnt/β-catenin signaling upstream of β-catenin.
3. Potent Anti-Estrogenic Properties: In estrogen-responsive breast cancer cells, both compounds negatively regulate estrogen receptor-alpha (ERα) signaling[1][3]. However, 1-benzyl-I3C achieves this with significantly enhanced potency, down-regulating the production of ERα protein at much lower concentrations[1][6]. This makes it a more effective agent in disrupting estrogen-dependent proliferation signals[10].
Experimental Workflows & Protocols
To validate and quantify the anti-proliferative effects of these compounds, a coordinated series of assays is required.
Caption: Integrated workflow for comparing I3C and 1-benzyl-I3C anti-proliferative effects.
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation[11].
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of I3C and 1-benzyl-I3C in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours)[1].
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[11]. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[12]. Use a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This method quantifies DNA content, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[13][14].
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with I3C, 1-benzyl-I3C (at concentrations around their respective IC50 values), or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours on ice[15].
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS[15]. The RNase is crucial as PI also binds to double-stranded RNA[13].
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel that detects PI, as the difference in DNA content between G1 and G2/M phases is exactly two-fold[15].
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo™, ModFit LT™) to gate on single cells and generate a histogram of DNA content. The software will calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Protein Expression Analysis by Western Blot
Western blotting allows for the detection and semi-quantification of specific proteins to confirm the mechanistic effects of the compounds[16].
-
Protein Extraction: Following compound treatment for the desired duration, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[17].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CDK6, anti-β-catenin, anti-cleaved-caspase-3, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation[17].
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system[17].
-
Analysis: Perform densitometry analysis on the protein bands using software like ImageJ to semi-quantify the protein levels relative to the loading control.
Conclusion and Future Outlook
The experimental evidence unequivocally demonstrates that 1-benzyl-I3C is a significantly more potent anti-proliferative agent than its natural precursor, I3C. Its enhanced stability, direct mechanism of action, and ability to target key oncogenic pathways like Wnt/β-catenin at nanomolar concentrations represent a major advancement[1][7][9]. The approximate 1000-fold increase in potency observed in breast cancer cells highlights its potential as a promising therapeutic candidate[1][6].
For researchers in drug development, 1-benzyl-I3C serves as a powerful tool for probing cell cycle control and Wnt signaling. Its ability to act synergistically with other agents, such as tamoxifen or the BRAF inhibitor Vemurafenib, further enhances its translational potential[1][7]. Future investigations should focus on its in vivo efficacy in diverse cancer models, pharmacokinetic profiling, and safety assessments to pave the way for potential clinical development.
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Benchmarking the tyrosinase inhibitory activity of 3-Benzyl-1H-indole derivatives
This guide provides a comprehensive benchmark of 3-benzyl-1H-indole derivatives and related analogs as inhibitors of tyrosinase. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel agents for hyperpigmentation disorders and related applications. We will delve into the mechanistic basis of tyrosinase inhibition, present comparative experimental data, and provide detailed protocols for robust evaluation.
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3][4] This pathway, known as melanogenesis, is a crucial defense mechanism against ultraviolet (UV) radiation. However, the overproduction or abnormal accumulation of melanin, often triggered by sun exposure or hormonal changes, leads to various hyperpigmentation disorders such as melasma, solar lentigines (age spots), and freckles.[1][2] Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for developing skin-lightening and depigmenting agents.[3][5]
The indole scaffold has emerged as a particularly promising framework for designing potent tyrosinase inhibitors.[5] This is partly due to its structural resemblance to melanin precursors, which are themselves indole derivatives formed during the later stages of melanogenesis.[6] This guide focuses on objectively benchmarking the performance of specific indole derivatives, providing the scientific community with a comparative framework and validated experimental data.
The Catalytic Role of Tyrosinase in Melanogenesis
Tyrosinase catalyzes two sequential reactions in the melanin synthesis pathway:
-
Monophenolase activity: The hydroxylation of L-tyrosine (a monophenol) to L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Diphenolase activity: The oxidation of L-DOPA (a diphenol) to the highly reactive o-dopaquinone.[1][2][7]
Dopaquinone then undergoes a series of non-enzymatic and enzymatic reactions to polymerize into eumelanin (brown-black pigment) or pheomelanin (yellow-red pigment). Because tyrosinase governs the initial, rate-limiting steps, its inhibition is the most direct strategy to control melanin production.
Caption: The pivotal role of Tyrosinase in the melanin biosynthesis pathway.
Inhibitors can interfere with this process through several mechanisms, including competitive, non-competitive, or mixed-type inhibition, often by binding to the enzyme's active site and chelating the essential copper ions.[5][8]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
To ensure reproducibility and facilitate cross-study comparisons, a standardized protocol is essential. The following method for assessing the diphenolase activity of tyrosinase using L-DOPA as a substrate is a robust, self-validating system.
Required Materials
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Test Compounds (this compound derivatives)
-
Positive Control: Kojic Acid
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at ~475-510 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Just before use, dilute to a working concentration (e.g., 100-200 units/mL). Keep on ice.
-
Substrate Solution: Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. This solution may need to be warmed gently to dissolve and should be prepared fresh for each experiment to prevent auto-oxidation.[7]
-
Test Compound & Control Solutions: Dissolve test compounds and kojic acid in DMSO to create high-concentration stock solutions (e.g., 10 mM).[7] From these, prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the well is low (<1-2%) to avoid affecting enzyme activity.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of the diluted test compound, positive control (kojic acid), or buffer (for enzyme control) to the appropriate wells.[2][9]
-
Add 50 µL of the tyrosinase enzyme solution to each well.[2][9]
-
Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to interact with the enzyme.[2][10]
-
Initiate the enzymatic reaction by adding 30 µL of the L-DOPA substrate solution to all wells.[2][9]
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) from the linear portion of the absorbance vs. time curve.[7]
-
Calculate the percentage of tyrosinase inhibition for each compound concentration using the following formula:[7] % Inhibition = [(V_control - V_sample) / V_control] x 100
-
V_control: Reaction rate of the enzyme control (with buffer/DMSO instead of inhibitor).
-
V_sample: Reaction rate in the presence of the test compound.
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Caption: Proposed binding of an indole inhibitor in the tyrosinase active site.
Key interactions often involve:
-
Copper Chelation: Heteroatoms like sulfur and nitrogen in the thiosemicarbazone moiety can directly coordinate with the copper ions, inactivating the enzyme.
-
Hydrophobic Interactions: The indole and benzyl rings can form hydrophobic interactions with non-polar amino acid residues in the active site, stabilizing the enzyme-inhibitor complex.
-
Hydrogen Bonding: Functional groups on the inhibitor can form hydrogen bonds with key residues like asparagine or methionine, further enhancing binding affinity. [11]
Conclusion and Future Directions
The collective evidence strongly supports that N-1 and C-3 substituted indole derivatives are a highly promising class of tyrosinase inhibitors. The 1-benzyl-indole-3-carbaldehyde thiosemicarbazone scaffold, in particular, demonstrates potency that can surpass that of the widely used standard, kojic acid. Structure-activity relationship studies reveal that fine-tuning the electronic and steric properties of substituents on the terminal benzyl ring is a viable strategy for optimizing inhibitory activity.
Future research should focus on:
-
Synthesis and Evaluation: Synthesizing and testing true this compound derivatives to directly assess their performance within this comparative framework.
-
Cellular and In Vivo Studies: Progressing the most potent lead compounds from in vitro assays to cellular models (e.g., B16F10 melanoma cells) and eventually to in vivo studies to evaluate their depigmenting efficacy and safety profile. [12]* Refining Mechanistic Understanding: Employing advanced biophysical techniques and crystallography to gain a more precise understanding of the inhibitor-enzyme interactions, which can guide the rational design of next-generation inhibitors with enhanced potency and specificity.
References
-
Searching for indole derivatives as potential mushroom tyrosinase inhibitors. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]
-
Inhibition of tyrosinase by indole compounds and reaction products. Protection by albumin. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Tyrosinase Inhibition Assay. (2023). Active Concepts. Retrieved January 13, 2026, from [Link]
-
Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01. (n.d.). Attogene. Retrieved January 13, 2026, from [Link]
-
Inhibition effects of the synthesized compounds on the tyrosinase enzyme (n=3). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. (n.d.). ProQuest. Retrieved January 13, 2026, from [Link]
-
A comprehensive review on tyrosinase inhibitors. (2018). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. (2022). MDPI. Retrieved January 13, 2026, from [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Tyrosinase inhibition of the compounds (3 a–i). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
An Updated Review of Tyrosinase Inhibitors. (2007). MDPI. Retrieved January 13, 2026, from [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
-
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. (2022). PubMed. Retrieved January 13, 2026, from [Link]
-
Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. (2023). MDPI. Retrieved January 13, 2026, from [Link]
-
Tyrosinase Inhibitors: A Perspective. (2023). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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(PDF) A comprehensive review on tyrosinase inhibitors. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Benzyl-1H-indole for Laboratory Professionals
The integrity of our research and the safety of our personnel and environment are paramount. The proper management and disposal of chemical waste are not merely regulatory hurdles but are fundamental to responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Benzyl-1H-indole, a compound frequently used in synthetic chemistry and drug discovery. Our approach is grounded in established safety protocols and an understanding of the chemical's potential hazards, ensuring that its lifecycle in the laboratory concludes without incident.
Part 1: Core Principles of Disposal - Hazard Assessment
While a specific, comprehensive hazard profile for this compound is not extensively documented, the principles of chemical safety dictate that we treat it with the caution afforded to its parent class, indole derivatives. Structurally similar compounds are known to cause skin and eye irritation, and some may be harmful if swallowed.[1][2] Therefore, all waste containing this chemical—including pure compound, solutions, and contaminated materials—must be classified and handled as hazardous chemical waste.[1] This conservative classification is a cornerstone of a self-validating safety system, ensuring that risks are minimized even when data is incomplete.
The primary regulatory frameworks governing this process in the United States are provided by the Environmental Protection Agency (EPA), which regulates environmental disposal, and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[3][4][5] Adherence to the guidelines set forth by these bodies, in conjunction with your own institution's Environmental Health and Safety (EHS) office, is mandatory.
Part 2: Immediate Safety and Handling Protocols
Before any disposal-related activities commence, appropriate engineering controls and Personal Protective Equipment (PPE) must be in place. This is the first line of defense against accidental exposure.
Engineering Controls: All handling of this compound, particularly when generating waste, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1][6]
Personal Protective Equipment (PPE): The following table outlines the minimum PPE required for handling this compound waste.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI-approved chemical splash goggles or a face shield.[1] | Protects against accidental splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact. Check glove manufacturer's compatibility charts. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin on the arms and body from contamination. |
| Respiratory Protection | Not typically required when using a fume hood. | A fume hood provides adequate respiratory protection from vapors or dust. |
Part 3: Step-by-Step Waste Management and Disposal Procedure
The disposal of this compound waste must be a systematic process involving clear identification, segregation, and containment.
Step 1: Waste Characterization and Segregation
-
Identify: All waste streams containing this compound must be designated as "Hazardous Waste." This includes:
-
Unused or expired solid this compound.
-
Solutions containing dissolved this compound.
-
Contaminated labware (e.g., pipette tips, filter paper, glassware).
-
-
Segregate: Collect this waste in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents, to prevent unforeseen chemical reactions.
Step 2: Containment and Labeling
-
Select an Appropriate Container:
-
For solids and contaminated labware, use a sealable, sturdy plastic container or a wide-mouthed glass jar with a screw-top lid.
-
For liquid waste, use a chemically resistant (e.g., HDPE or glass) container with a secure, leak-proof screw cap.
-
-
Label Correctly: The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Irritant," "Handle with Caution")
-
The accumulation start date.
-
The name of the principal investigator or lab group.
-
Step 3: Accumulation and Storage
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7]
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked. Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has reached the accumulation time limit set by your institution (typically 90-180 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.[1]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[8] This is a direct violation of environmental regulations and can harm aquatic ecosystems.
Part 4: Final Disposition - The Role of Incineration
The most common and effective method for the final disposal of solid and liquid organic chemical waste, including this compound, is high-temperature incineration at a licensed hazardous waste facility.[9][10]
Why Incineration? Incineration at temperatures typically exceeding 1800°F (982°C) ensures the complete thermal destruction of organic molecules.[9] The high heat breaks the chemical bonds, converting the compound into simpler, more stable end products like carbon dioxide (CO₂) and water (H₂O).[9]
Considerations for Nitrogen-Containing Compounds: Because this compound contains a nitrogen atom, its combustion will also produce various oxides of nitrogen (NOx).[9][11] These NOx gases are atmospheric pollutants. Licensed hazardous waste incinerators are equipped with sophisticated flue-gas treatment systems (e.g., scrubbers and catalytic converters) that are designed to remove or neutralize these harmful byproducts before they are released into the atmosphere, thus complying with strict EPA air quality standards.[9] The formation of NOx is a key reason why on-site, uncontrolled burning is illegal and environmentally damaging.[12][13]
Part 5: Workflow and Emergency Protocols
The following diagram illustrates the decision-making process for managing this compound waste in the laboratory.
Caption: Decision workflow for proper laboratory disposal of this compound waste.
Emergency Procedures for Spills: In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Don PPE: For small, manageable spills, don the appropriate PPE as listed in the table above.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to absorb the spilled material.[14]
-
Clean the Area: Carefully sweep the absorbed material into a designated hazardous waste container. Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our vital research activities are conducted responsibly from experiment initiation to final waste disposal.
References
-
National Research Council. (1997). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press. Retrieved from [Link]
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Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Journal of Geophysical Research: Atmospheres, 121(18), 11,293-11,307. Retrieved from [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Journal of Geophysical Research: Atmospheres, 121(18). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Wang, Y., Li, S., Wang, S., & Huang, Y. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Catalysts, 12(11), 1391. Retrieved from [Link]
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ACTenviro. (n.d.). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Retrieved from [Link]
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Montana State University. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]
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Reddit. (2016). What are the typical results when organic nitrogen compounds burn?. r/chemistry. Retrieved from [Link]
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Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
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Missouri State University. (2023). Waste Neutralization Guidance. Environmental Management. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 3-Benzyl-1H-indole
This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-Benzyl-1H-indole. As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily available or fully comprehensive. Therefore, the following directives are synthesized from the known hazard profiles of the parent indole molecule, structurally related indole derivatives, and established best practices in chemical laboratory safety. The primary objective is to create a self-validating system of protocols that ensures the safety of all personnel.
The indole scaffold and its derivatives are common in biologically active compounds, but this ubiquity should not lead to complacency. The parent compound, indole, is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation.[1] Furthermore, related benzylated indoles are known to be potential skin sensitizers.[2][3] Consequently, a robust PPE strategy is not merely a recommendation but a critical component of the experimental design.
Hazard Assessment and PPE Selection Rationale
The primary routes of potential exposure to this compound are dermal contact, eye contact, and inhalation of aerosolized powder. The causality behind our PPE selection is directly linked to mitigating these risks.
-
Dermal Exposure: Indole itself is toxic upon skin contact.[1] Aromatic compounds can often be absorbed through the skin. Therefore, preventing dermal contact is of paramount importance. This dictates the necessity of a lab coat and, most critically, chemical-resistant gloves.
-
Ocular Exposure: Like many fine organic chemicals, this compound powder can easily become airborne during handling (e.g., weighing, transferring) and can cause serious eye irritation upon contact.[1][4] This necessitates stringent eye protection.
-
Respiratory Exposure: Inhalation of fine powders can lead to respiratory tract irritation.[4] While this compound is a solid at room temperature, weighing and transfer operations can generate dust. Engineering controls like a fume hood are the first line of defense, but respiratory protection may be required as a secondary measure.
The following table summarizes the minimum required PPE for handling this compound in various laboratory contexts.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses | Nitrile Gloves | Standard Lab Coat | Not generally required |
| Weighing & Transfer (Solid) | Safety Goggles | Nitrile Gloves (Double-gloving recommended) | Closed Lab Coat | N95 Dust Mask (Minimum); NIOSH-approved respirator if ventilation is inadequate[5][6] |
| Solution Preparation | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Required if not performed in a certified chemical fume hood |
| Reaction Workup & Purification | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Required if not performed in a certified chemical fume hood |
Procedural Workflow for PPE Application and Removal
A protocol is only as strong as its execution. The sequence of donning and doffing PPE is critical to prevent cross-contamination and exposure.
Experimental Workflow: PPE Donning and Doffing
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Step-by-Step Methodologies
A. PPE Donning Protocol:
-
Inspect All Equipment: Before entering the laboratory space, visually inspect all PPE for defects, such as tears in gloves or cracks in face shields.
-
Don Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.[6]
-
Don Respiratory Protection: If the risk assessment requires a respirator, perform a seal check to ensure a proper fit.
-
Don Eye and Face Protection: Put on safety goggles. If a significant splash hazard exists, wear a face shield over the goggles.[7] Eyeglasses are not a substitute for safety goggles.[8]
-
Don Gloves: Select the appropriate chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[5] Pull the glove cuffs over the sleeves of the lab coat to create a seal. For tasks with higher risk, consider double-gloving.[5][8]
B. PPE Doffing and Disposal Protocol:
-
Remove Gloves: This is the first step as gloves are considered the most contaminated item. Using a gloved hand, grasp the exterior of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of Gloves: Dispose of the gloves in a designated hazardous waste container.[9]
-
Remove Goggles/Face Shield: Handle by the head strap or sides to avoid touching the potentially contaminated front surface.
-
Remove Lab Coat: Unfasten the lab coat. As you remove it, fold it inward on itself to contain any contamination on the exterior surface. Place it in the designated bin for laundering or disposal.
-
Remove Respiratory Protection: Remove the respirator without touching the front of the device.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water after removing all PPE.
Operational Plan: Disposal of Contaminated PPE
All disposable PPE used during the handling of this compound must be considered chemically contaminated waste.
-
Gloves, Masks, and other disposables: These items must be placed in a clearly labeled, sealed waste container designated for chemical waste.[4]
-
Contaminated Lab Coats: Non-disposable lab coats must be professionally laundered by a service familiar with handling chemically contaminated clothing. They should not be taken home.[9]
-
Spills: In the event of a spill on PPE, the affected item should be removed immediately and disposed of as hazardous waste. For significant spills, follow your institution's established emergency spill cleanup procedures.
By adhering to these stringent PPE protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
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- Sigma-Aldrich. (2025). Indole Safety Data Sheet.
- PubChem. (n.d.). This compound.
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- UC Irvine. (n.d.). Personal Protective Equipment.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
